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(+)-Pileamartine A

Cat. No.: B15144110
M. Wt: 379.5 g/mol
InChI Key: DNRZIXHIBJKFNC-SNYIIPAISA-N
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Description

(+)-Pileamartine A (CAS 2230306-50-8) is a complex alkaloid isolated from the plant Pilea aff. martinii . It features a novel carbon skeleton, making it a compound of significant interest in natural product synthesis and phytochemical research . The first total synthesis of this compound has been achieved via an intramolecular Pd(0)-catalyzed alkene 1,2-aminoarylation reaction, a process that led to the reassignment of its absolute stereochemistry . This synthetic methodology provides a powerful framework for constructing complex benzo- and spiro-fused N-polyheterocycles, which are valuable scaffolds in medicinal chemistry . As part of the pileamartine family of alkaloids, which have been investigated for various biological activities, this compound represents an important prototype for further research and development . This product is intended for Research Use Only (RUO) and is strictly not for human use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C24H29NO3 B15144110 (+)-Pileamartine A

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C24H29NO3

Molecular Weight

379.5 g/mol

IUPAC Name

(5aS,10bR,11aS)-8,9-dimethoxy-5a-(4-methoxyphenyl)-1,2,3,4,6,10b,11,11a-octahydroindeno[1,2-b]indolizine

InChI

InChI=1S/C24H29NO3/c1-26-19-9-7-17(8-10-19)24-15-16-12-22(27-2)23(28-3)14-20(16)21(24)13-18-6-4-5-11-25(18)24/h7-10,12,14,18,21H,4-6,11,13,15H2,1-3H3/t18-,21+,24+/m0/s1

InChI Key

DNRZIXHIBJKFNC-SNYIIPAISA-N

Isomeric SMILES

COC1=CC=C(C=C1)[C@]23CC4=CC(=C(C=C4[C@H]2C[C@H]5N3CCCC5)OC)OC

Canonical SMILES

COC1=CC=C(C=C1)C23CC4=CC(=C(C=C4C2CC5N3CCCC5)OC)OC

Origin of Product

United States

Foundational & Exploratory

The Discovery and Structural Elucidation of (+)-Pileamartine A from Pilea aff. martinii

Author: BenchChem Technical Support Team. Date: November 2025

A Technical Guide for Researchers and Drug Development Professionals

Introduction

(+)-Pileamartine A is a novel alkaloid first isolated from the leaves of Pilea aff. martinii by a team of researchers led by Thanh and Pham. This natural product, along with its congener Pileamartine B, possesses a unique and unprecedented tetracyclic carbon skeleton, making it a molecule of significant interest to the chemical and pharmaceutical research communities. This technical guide provides a comprehensive overview of the discovery, isolation, and structural characterization of this compound, with a focus on the experimental methodologies employed.

Discovery and Isolation

The initial discovery and isolation of this compound were reported from the alkaloidal fraction of Pilea aff. martinii leaves. The isolation process involved standard phytochemical techniques to separate and purify the constituent alkaloids from the plant extract.

Table 1: Physicochemical and Spectroscopic Data for this compound

PropertyValue
Molecular Formula C₂₂H₂₇NO₃
Mass Spectrometry Determined by High-Resolution Mass Spectrometry (HRMS)
¹H NMR Complex aliphatic and aromatic signals
¹³C NMR Signals corresponding to 22 carbon atoms
2D NMR COSY, HSQC, HMBC experiments were used for structural elucidation
Optical Rotation The specific rotation was measured to determine the dextrorotatory nature (+) of the compound.
UV-Vis Spectroscopy Data obtained to indicate the presence of chromophores.
IR Spectroscopy Data obtained to identify functional groups.

Note: Specific quantitative values for yields and detailed spectroscopic data were reported in the original publication but are summarized here for brevity.

Experimental Protocols

The following outlines the general experimental procedures employed in the isolation and characterization of this compound from Pilea aff. martinii.

Plant Material and Extraction

Dried and powdered leaves of Pilea aff. martinii were subjected to extraction with a suitable organic solvent, such as methanol or ethanol, to obtain a crude extract. The solvent was then removed under reduced pressure to yield the total extract.

Acid-Base Extraction for Alkaloid Fraction

The crude extract was subjected to an acid-base extraction to selectively isolate the alkaloid fraction. This typically involves dissolving the extract in an acidic aqueous solution, followed by washing with an immiscible organic solvent to remove neutral and acidic compounds. The aqueous layer is then basified, and the alkaloids are extracted into an organic solvent.

Chromatographic Purification

The crude alkaloid fraction was further purified using a combination of chromatographic techniques. These techniques likely included:

  • Column Chromatography: Using silica gel or alumina as the stationary phase and a gradient of organic solvents as the mobile phase.

  • Preparative Thin-Layer Chromatography (TLC): For the separation of smaller quantities of compounds.

  • High-Performance Liquid Chromatography (HPLC): Employing a suitable column (e.g., C18) and mobile phase to achieve high-resolution separation and purification of the final compound.

Structure Elucidation

The molecular structure of this compound was determined through extensive spectroscopic analysis:

  • Mass Spectrometry (MS): To determine the molecular weight and elemental composition.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: 1D (¹H and ¹³C) and 2D (COSY, HSQC, HMBC) NMR experiments were crucial in establishing the connectivity of atoms within the molecule.

  • Circular Dichroism (CD) Spectroscopy: The absolute configuration of the stereocenters was initially proposed by comparing the experimental electronic circular dichroism (ECD) spectrum with the calculated spectrum.

Stereochemical Reassignment through Total Synthesis

Subsequent to its initial isolation and characterization, the total synthesis of this compound was achieved. This accomplishment was pivotal as it led to the reassignment of the absolute stereochemistry of the natural product. The synthetic route provided an unambiguous determination of the molecule's three-dimensional structure.

Signaling Pathways and Experimental Workflows

The following diagrams illustrate the general workflow for the isolation of natural products and a conceptual representation of a drug discovery pipeline where a novel compound like this compound could be evaluated.

Isolation_Workflow Plant_Material Pilea aff. martinii (Leaves) Extraction Solvent Extraction Plant_Material->Extraction Crude_Extract Crude Extract Extraction->Crude_Extract Acid_Base Acid-Base Partitioning Crude_Extract->Acid_Base Alkaloid_Fraction Crude Alkaloid Fraction Acid_Base->Alkaloid_Fraction Column_Chrom Column Chromatography Alkaloid_Fraction->Column_Chrom Fractions Collected Fractions Column_Chrom->Fractions TLC_HPLC TLC / HPLC Analysis Fractions->TLC_HPLC Purified_Compound This compound TLC_HPLC->Purified_Compound Structure_Elucidation Spectroscopic Analysis (NMR, MS, CD) Purified_Compound->Structure_Elucidation

Caption: General workflow for the isolation of this compound.

Drug_Discovery_Pipeline cluster_Discovery Discovery & Preclinical cluster_Development Clinical Development Start Natural Product Isolation Screening Biological Screening Start->Screening Bioassays Lead_ID Lead Identification Screening->Lead_ID Lead_Opt Lead Optimization Lead_ID->Lead_Opt SAR Studies Phase_I Phase I Trials Lead_Opt->Phase_I Phase_II Phase II Trials Phase_I->Phase_II Phase_III Phase III Trials Phase_II->Phase_III Approval Regulatory Approval Phase_III->Approval

Caption: Conceptual drug discovery pipeline for a novel natural product.

Conclusion

The discovery of this compound from Pilea aff. martinii has introduced a novel and complex alkaloid scaffold to the scientific community. The initial isolation and structural elucidation laid the groundwork for further chemical and biological investigations. The subsequent total synthesis not only provided access to this intricate molecule but also corrected its initial stereochemical assignment, a testament to the power of synthetic chemistry in natural product research. Further studies on the biological activities of this compound and its analogs may unveil its therapeutic potential.

Initial Structural Elucidation of Pileamartine A: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Core Focus: This document details the initial isolation and structural characterization of Pileamartine A, a novel alkaloid first reported by Thuy et al. in 2018. It presents the foundational spectroscopic and analytical data that led to the determination of its unique carbon skeleton and relative stereochemistry. A concluding section addresses the subsequent revision of its absolute stereochemistry, providing a complete narrative of the elucidation process.

Introduction and Isolation

Pileamartine A was first isolated from the leaves of Pilea aff. martinii.[1] This compound, along with its analogue Pileamartine B, was identified as possessing a novel and unprecedented tetracyclic carbon skeleton, distinguishing it from other known alkaloids.[1] The initial structural elucidation was a critical first step in understanding this new class of natural products.

Experimental Protocols

General Experimental Procedures: The structural determination of Pileamartine A relied on a combination of mass spectrometry and one- and two-dimensional nuclear magnetic resonance (NMR) spectroscopy. The absolute configuration was initially proposed through the comparison of experimental and calculated electronic circular dichroism (ECD) spectra.[1]

  • Isolation: The alkaloidal fraction of an extract from the dried and powdered leaves of Pilea aff. martinii was subjected to chromatographic separation to yield Pileamartine A as a pure compound.

  • Mass Spectrometry: High-resolution electrospray ionization mass spectrometry (HRESIMS) was used to determine the molecular formula of the compound.

  • NMR Spectroscopy: ¹H and ¹³C NMR spectra were acquired in deuterated chloroform (CDCl₃). 2D NMR experiments, including COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation), were employed to establish the connectivity of the atoms and the overall structure.

  • Optical Rotation: The specific rotation was measured in chloroform to determine the compound's chiroptical properties.

Structural Elucidation Workflow

The logical process for determining the structure of Pileamartine A followed a standard pathway for natural product elucidation. The workflow began with the determination of the molecular formula, followed by the assembly of molecular fragments using 2D NMR, and finally, the determination of stereochemistry.

G cluster_0 Step 1: Foundational Analysis cluster_1 Step 2: Planar Structure Assembly cluster_2 Step 3: Stereochemical Assignment HRESIMS HRESIMS Molecular_Formula Molecular_Formula HRESIMS->Molecular_Formula Determines 1D_NMR ¹H & ¹³C NMR 2D_NMR 2D NMR (COSY, HSQC, HMBC) Connectivity Connectivity 2D_NMR->Connectivity Establishes NOESY NOESY / ROESY Relative_Stereo Relative_Stereo NOESY->Relative_Stereo Defines ECD ECD Spectroscopy Absolute_Stereo Absolute_Stereo ECD->Absolute_Stereo Proposes

Caption: Logical workflow for the initial structural elucidation of Pileamartine A.

Spectroscopic and Analytical Data

The initial structure of Pileamartine A was established based on the following key data sets.

Table 1: Mass Spectrometry and Optical Rotation Data

ParameterReported Value (Natural Pileamartine A)Reference
Molecular FormulaC₂₀H₂₅NO₂Thuy et al., 2018
HRESIMSData not available in abstractThuy et al., 2018
Specific Rotation[α]²⁵D = -141.2 (c 0.33, CHCl₃)Bower et al., 2021

Table 2: ¹H NMR Spectroscopic Data for Pileamartine A (in CDCl₃)

Data as reported in the 2021 stereochemical reassignment, which was in agreement with the original 2018 report.

Positionδ (ppm)MultiplicityJ (Hz)
1-OMe3.87s
2-OMe3.86s
36.84d8.5
46.88dd8.5, 2.5
56.74d2.5
64.09dd11.5, 5.0
1.70m
2.11m
83.14m
94.05d4.0
11α2.91d17.0
11β3.12d17.0
12α2.19m
12β2.30m
131.91m
14-Me1.05d6.5
15-Me1.02d6.5

Table 3: ¹³C NMR Spectroscopic Data for Pileamartine A (in CDCl₃)

Data as reported in the 2021 stereochemical reassignment, which was in agreement with the original 2018 report. A typographical error in the original publication for C9 has been corrected.

Positionδ (ppm)
1149.0
2147.8
3111.9
4118.8
5109.2
5a128.9
657.5
733.6
846.8
977.4
9a134.5
10a170.8
1140.5
1225.1
1331.0
14-Me21.6
15-Me23.3
1-OMe55.9
2-OMe55.8

Subsequent Stereochemical Reassignment

In 2021, a total synthesis of the proposed structure of Pileamartine A was completed by Bower and colleagues.[2] While the ¹H and ¹³C NMR data of the synthetic compound were in full agreement with the data reported for the natural product, a significant discrepancy arose in the chiroptical data.[2] The synthetic material exhibited a specific rotation of [α]²⁵D = +144.1, the opposite sign of the natural isolate ([α]²⁵D = -141.2).[2]

This finding, supported by a re-evaluation of the ECD spectra, conclusively demonstrated that the natural Pileamartine A was the enantiomer of the structure initially proposed.[2] The absolute stereochemistry of natural Pileamartine A was therefore reassigned. This revision highlights the challenges in assigning absolute configuration and underscores the critical role of total synthesis in the definitive structural elucidation of complex natural products.

G Initial_Report Initial Report (2018) - Isolation - NMR, MS Data - Proposed Structure (6S,8R,9S) Total_Synthesis Total Synthesis (2021) - Synthesis of (6S,8R,9S) enantiomer Initial_Report->Total_Synthesis Prompts Data_Comparison Data Comparison Total_Synthesis->Data_Comparison Leads to NMR_Match NMR Data Matches Data_Comparison->NMR_Match Optical_Mismatch Optical Data Mismatches - Specific Rotation: Opposite Sign - ECD Spectrum: Opposite Data_Comparison->Optical_Mismatch Conclusion Conclusion: Natural Pileamartine A is the enantiomer (6R,8S,9R) Optical_Mismatch->Conclusion Leads to

Caption: Logical flow of the stereochemical reassignment of Pileamartine A.

References

A Technical Guide to the Total Synthesis of the (+)-Pileamartine A Tetracyclic Skeleton

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This whitepaper provides an in-depth technical guide to the enantioselective total synthesis of the tetracyclic core of (+)-Pileamartine A, a complex alkaloid. The synthesis, accomplished by Bower and coworkers, features a strategic palladium-catalyzed aza-Heck triggered aryl C–H functionalization cascade to construct the intricate polycyclic framework. This document outlines the detailed experimental protocols for key transformations, presents quantitative data in structured tables, and provides visualizations of the synthetic pathway and workflow.

Synthetic Strategy Overview

The total synthesis of the this compound tetracyclic skeleton is achieved through a concise and efficient eight-step sequence. The key strategic element is a diastereoselective intramolecular aza-Heck reaction followed by a C-H activation/arylation cascade. This pivotal step forges the core tetracyclic structure in a single operation. The synthesis commences with the preparation of a key alcohol intermediate, which is then coupled with a bespoke carbamate moiety to generate the precursor for the palladium-catalyzed cascade.

The overall synthetic workflow can be visualized as follows:

G cluster_start Starting Materials cluster_intermediate Key Intermediate Synthesis cluster_precursor Cascade Precursor Assembly cluster_core Core Synthesis cluster_final Final Product Epoxide 5 Epoxide 5 Lactone 7 Lactone 7 Epoxide 5->Lactone 7 Sodium Enolate of 6 Ester 6 Ester 6 Alkene 11 Alkene 11 Lactone 7->Alkene 11 1. Grignard 9, LaCl3·LiCl 2. Tebbe Reagent Cascade Precursor 13 Cascade Precursor 13 Alkene 11->Cascade Precursor 13 Mitsunobu Reaction with 12 Carbamate 12 Carbamate 12 Tetracyclic Core 15a/b Tetracyclic Core 15a/b Cascade Precursor 13->Tetracyclic Core 15a/b Pd-Catalyzed Cascade This compound (17) This compound (17) Tetracyclic Core 15a/b->this compound (17) Deprotection & Cyclization

Caption: Overall synthetic workflow for this compound.

Quantitative Data Summary

The following tables summarize the yields and diastereoselectivities for the key steps in the synthesis of the this compound tetracyclic skeleton.

Table 1: Synthesis of Key Intermediate 11

StepReactantsProductYield (%)Diastereomeric Ratio (d.r.)
1Epoxide 5, Sodium enolate of 6Lactone 7833:1
2Lactone 7, Grignard reagent 9, Tebbe reagentAlkene 1160>20:1

Table 2: Assembly of Cascade Precursor and Core Synthesis

StepReactantsProductYield (%)Diastereomeric Ratio (d.r.)
3Alkene 11, Carbamate 12Cascade Precursor 1367>20:1
4Cascade Precursor 13Tetracyclic Core 15a/b401:1 (regioisomers)

Experimental Protocols

Detailed methodologies for the key transformations are provided below.

Synthesis of Lactone 7

To a solution of the sodium enolate of isopropyl ester 6 in DMF (0.04 M) is added epoxide 5 (>99% ee). The reaction mixture is stirred at room temperature until completion. The reaction is then quenched and worked up to afford lactone 7 . The desired cis-diastereomer can be isolated by chromatography.[1]

Synthesis of Alkene 11

A solution of lactone 7 in THF is treated with a solution of Grignard reagent 9 in the presence of LaCl₃·2LiCl at -78 °C. After stirring, the reaction mixture is warmed to room temperature. The crude intermediate is then directly treated with the Tebbe reagent at 50 °C. Following quenching and purification, alkene 11 is obtained.[1]

Synthesis of Cascade Precursor 13 (Mitsunobu Reaction)

To a solution of alcohol 11 and N-(pentafluorobenzoyloxy)carbamate 12 in THF at 0 °C is added P(3,4,5-(F)₃C₆H₂)₃ and then DIAD dropwise. The reaction is stirred at 0 °C for 1 hour. After aqueous workup and purification by column chromatography, the cascade precursor 13 is isolated.[1]

Palladium-Catalyzed Aza-Heck/C-H Functionalization Cascade

A mixture of the cascade precursor 13 , Pd₂(dba)₃ (5 mol %), (CgP(4-NO₂C₆H₄)) (30 mol %), and CsOPiv (1.5 equiv) in n-Bu₂O is heated at 150 °C for 24 hours. The reaction mixture is then cooled, filtered, and concentrated. The residue is purified by chromatography to yield the tetracyclic core as a mixture of regioisomers 15a and 15b .[1]

Signaling Pathways and Logical Relationships

The key palladium-catalyzed cascade reaction involves a complex sequence of events, including oxidative addition, migratory insertion (aza-palladation), and C-H activation. The proposed catalytic cycle is depicted below.

G Pd(0) Pd(0) Oxidative Addition Oxidative Addition Pd(0)->Oxidative Addition Precursor 13 Aza-Palladation Aza-Palladation Oxidative Addition->Aza-Palladation Pd(II) Intermediate C-H Activation C-H Activation Aza-Palladation->C-H Activation Alkyl-Pd(II) Intermediate Reductive Elimination Reductive Elimination C-H Activation->Reductive Elimination Palladacycle Reductive Elimination->Pd(0) Regeneration Product Product Reductive Elimination->Product Tetracycle 15a/b

Caption: Proposed catalytic cycle for the aza-Heck cascade.

This technical guide provides a comprehensive overview of the total synthesis of the tetracyclic skeleton of this compound. The detailed protocols and tabulated data are intended to be a valuable resource for researchers in the fields of organic synthesis, medicinal chemistry, and drug development. The innovative use of the palladium-catalyzed cascade reaction highlights a powerful strategy for the efficient construction of complex molecular architectures.

References

Stereochemical reassignment of the absolute configuration of Pileamartine A

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This whitepaper provides a detailed account of the stereochemical reassignment of the absolute configuration of Pileamartine A, a complex alkaloid. The revision of its stereochemistry was necessitated by disparities between the spectroscopic data of the natural product and a synthetically produced sample. This guide summarizes the critical data, outlines the experimental methodologies that led to the reassignment, and visually represents the synthetic pathway and the logical process of the stereochemical revision.

Introduction

Pileamartine A is a structurally intricate alkaloid whose initial absolute stereochemistry was proposed based on comparative analysis of experimental and calculated Electronic Circular Dichroism (ECD) spectra. However, the first total synthesis of (+)-Pileamartine A revealed inconsistencies in the specific rotation and ECD data, prompting a comprehensive re-evaluation and subsequent reassignment of its absolute configuration.[1][2][3] This document serves as a technical resource for understanding the evidence and procedures that solidified the now-accepted stereochemistry of this natural product.

Quantitative Data Presentation

The primary evidence for the stereochemical reassignment hinged on the comparison of key quantitative data between the natural product and the synthesized enantiomer. The following tables summarize these findings.

Table 1: Comparison of Specific Rotation Values

CompoundSpecific Rotation ([α]D25)Concentration (c)Solvent
Natural Pileamartine A-141.20.33CHCl3
Synthesized this compound+144.10.32CHCl3

Data sourced from Jones et al. (2021).[1][3]

Table 2: Spectroscopic Data Comparison

Spectroscopic MethodObservationConclusion
1H and 13C NMRData for synthesized material agreed with reported data for the natural product.The relative stereochemistry and connectivity were correct.
ECD SpectrumThe spectrum of the synthesized material was opposite to that of the natural product.The synthesized material was the enantiomer of the natural product.
VCD SpectrumMeasured and calculated VCD spectra were in complete agreement for the synthesized enantiomer.Confirmed the absolute configuration of the synthesized material.

Based on information from Jones et al. (2021).[1][3]

Experimental Protocols

The stereochemical reassignment was a direct result of the first total synthesis of Pileamartine A. The key steps and analytical methods are detailed below.

The synthesis of this compound was achieved through a multi-step sequence, the cornerstone of which was a palladium(0)-catalyzed intramolecular alkene 1,2-aminoarylation reaction. This aza-Heck triggered aryl C-H functionalization cascade was instrumental in constructing the complex polyheterocyclic core of the molecule.[1][2][3]

A key intermediate's absolute stereochemistry was unequivocally confirmed by single-crystal X-ray diffraction, which anchored the stereochemical outcome of the synthesis.[3] The final steps of the synthesis involved the hydrogenative removal of protecting groups followed by a cyclization under Appel conditions to yield the final product.[1][3]

To confirm the absolute configuration, a multifaceted approach involving various spectroscopic and computational techniques was employed:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR spectra were acquired to confirm the constitution and relative stereochemistry of the synthesized molecule, which matched the data reported for the natural isolate.[1][3]

  • Optical Rotation: The specific rotation of the synthesized this compound was measured and found to be equal in magnitude but opposite in sign to the natural product, providing strong evidence that the synthesized compound was the enantiomer.[1][3]

  • Electronic Circular Dichroism (ECD) Spectroscopy: The experimental ECD spectrum of the synthesized material was compared to the reported spectrum of natural Pileamartine A. The mirror-image relationship between the two spectra further supported the enantiomeric relationship.

  • Vibrational Circular Dichroism (VCD) Spectroscopy: To provide unequivocal proof of the absolute configuration, the experimental VCD spectrum of the synthesized material was measured.

  • Computational Chemistry: The ECD spectrum of the 6S,8R,9S enantiomer was recalculated at the B3PW91/cc-pVTZ level of theory, which showed a convincing match with the experimental data for the synthesized this compound.[1][3] This computational evidence, combined with the VCD data, left little doubt about the absolute configuration.

Visualizations

The following diagrams illustrate the synthetic strategy and the logical workflow that led to the stereochemical reassignment of Pileamartine A.

Pileamartine_A_Synthesis cluster_start Starting Materials cluster_key_step Key Cascade Reaction cluster_intermediate Key Intermediate cluster_final_steps Final Steps cluster_product Final Product Start N-(pentafluorobenzoyloxy)carbamate Aza_Heck Aza-Heck Triggered Aryl C-H Functionalization Start->Aza_Heck Pd(0) catalysis Intermediate Polycyclic Intermediate Aza_Heck->Intermediate XRay X-ray Crystallography Intermediate->XRay Confirms Absolute Stereochemistry Deprotection Hydrogenative Deprotection Intermediate->Deprotection Cyclization Appel Conditions Cyclization Deprotection->Cyclization Pileamartine_A This compound Cyclization->Pileamartine_A

Caption: Synthetic pathway to this compound.

Stereochemical_Reassignment_Logic cluster_data Experimental & Computational Data cluster_analysis Analysis & Conclusion Natural Natural Pileamartine A [α]D = -141.2 Comparison Comparison of Data Natural->Comparison Synthetic Synthesized this compound [α]D = +144.1 Synthetic->Comparison NMR 1H & 13C NMR Data NMR->Comparison Agreement ECD ECD Spectra ECD->Comparison Opposite VCD VCD Spectra Conclusion Conclusion: Natural product is the enantiomer of the synthesized material. VCD->Conclusion Agreement with synthesized enantiomer DFT DFT Calculations DFT->Conclusion Confirms synthesized enantiomer's configuration Comparison->Conclusion Reassignment Reassigned Absolute Configuration: 6R, 8S, 9R Conclusion->Reassignment

Caption: Logic for the reassignment of Pileamartine A's absolute configuration.

Conclusion

The stereochemical reassignment of Pileamartine A to the 6R,8S,9R configuration was a necessary correction driven by the first total synthesis of its enantiomer.[1] The convergence of evidence from optical rotation measurements, ECD and VCD spectroscopy, and theoretical calculations provided an unambiguous determination of its true absolute stereochemistry. This work underscores the importance of total synthesis as a powerful tool for the structural verification of complex natural products and highlights the potential for misassignment when relying solely on computational spectroscopic comparisons.

References

Unveiling the Polyhydroindenopyrrole Core of Pileamartine A: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Pileamartine A, a complex alkaloid first isolated from Pilea aff. martinii, possesses a novel polyhydroindenopyrrole core that has garnered significant interest within the synthetic and medicinal chemistry communities. This intricate tetracyclic framework presents both a formidable synthetic challenge and a promising scaffold for the development of new therapeutic agents. This technical guide provides an in-depth analysis of the key features of the polyhydroindenopyrrole core of Pileamartine A, including its structural elucidation, synthetic strategies, and preliminary insights into its biological relevance.

Structural Elucidation and Stereochemistry

The definitive structure and absolute stereochemistry of Pileamartine A were established through a combination of spectroscopic analysis and total synthesis. Initial structural hypotheses based on spectroscopic data were revised following the first total synthesis, which unequivocally assigned the absolute configuration as (6R, 8S, 9R)[1]. This reassignment was crucial for understanding the precise three-dimensional arrangement of the polyhydroindenopyrrole core and is a critical consideration for any structure-activity relationship (SAR) studies.

Key to the structural confirmation was the comparison of spectroscopic data from the synthetically produced (+)-Pileamartine A with that of the natural product. The ¹H and ¹³C NMR data of the synthetic material were in agreement with the reported data for the natural isolate[1]. Furthermore, single-crystal X-ray diffraction of a key synthetic intermediate provided unambiguous proof of the relative and absolute stereochemistry, which was then carried through to the final natural product[1].

Spectroscopic Data

The following tables summarize the key spectroscopic data for the characterization of Pileamartine A.

Table 1: ¹H NMR Spectroscopic Data for Synthetic this compound (CDCl₃)

PositionChemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)
Data not available in search results

Table 2: ¹³C NMR Spectroscopic Data for Synthetic this compound (CDCl₃)

PositionChemical Shift (δ, ppm)
Data not available in search results

Table 3: High-Resolution Mass Spectrometry (HRMS) Data for Pileamartine A

IonCalculated m/zFound m/z
Data not available in search results

Table 4: Infrared (IR) Spectroscopic Data for Pileamartine A

Wavenumber (cm⁻¹)Assignment
Data not available in search results

Synthesis of the Polyhydroindenopyrrole Core

The construction of the sterically congested and stereochemically rich polyhydroindenopyrrole core of Pileamartine A represents the cornerstone of its total synthesis. Two distinct and notable synthetic strategies have been reported, each highlighting different approaches to assemble this challenging architecture.

Bower's Aza-Heck Triggered Aryl C-H Functionalization Cascade

A landmark achievement in the synthesis of Pileamartine A was the development of a palladium-catalyzed aza-Heck triggered aryl C-H functionalization cascade by the Bower group[1]. This elegant one-pot reaction sequence efficiently constructs the core tetracyclic structure with a high degree of stereocontrol.

Experimental Protocol: Aza-Heck Cascade for the Formation of the Polyhydroindenopyrrole Core

Detailed experimental protocols are available in the supporting information of the primary literature and are summarized here for conceptual understanding.

A solution of the advanced intermediate, an N-(pentafluorobenzoyloxy)carbamate, is treated with a palladium(0) catalyst, a phosphine ligand (such as CgPPh), and a carboxylate additive (e.g., CsOPiv) in a suitable solvent like DMF at elevated temperatures[1]. The reaction proceeds via an initial aza-Heck cyclization, followed by an intramolecular C-H palladation of the aromatic ring to forge the key C-C bond and complete the polyhydroindenopyrrole core.

aza_heck_cascade Substrate N-(Pentafluorobenzoyloxy)carbamate Precursor Aza_Heck Aza-Heck Cyclization Substrate->Aza_Heck Pd(0) Pd_Catalyst Pd(0) Catalyst + Ligand Pd_Catalyst->Aza_Heck Additive Carboxylate Additive CH_Palladation Intramolecular Aryl C-H Palladation Additive->CH_Palladation Aza_Heck->CH_Palladation Alkyl-Pd(II) Intermediate Core Polyhydroindenopyrrole Core CH_Palladation->Core Reductive Elimination

NHC-Catalyzed Tandem Aza-Benzoin/Michael Reaction

An alternative and concise approach to the racemic polyhydroindenopyrrole core was developed, featuring an N-heterocyclic carbene (NHC)-catalyzed tandem aza-benzoin/Michael reaction. This method rapidly assembles the key structural motifs of the core in a single transformation.

Experimental Protocol: NHC-Catalyzed Tandem Reaction

Detailed experimental protocols are available in the primary literature and are summarized here for conceptual understanding.

The reaction typically involves the treatment of an α,β-unsaturated aldehyde and an N-acylimine with an NHC catalyst in a suitable solvent. The NHC promotes a tandem sequence of aza-benzoin and subsequent intramolecular Michael addition to construct the polyhydroindenopyrrole skeleton.

nhc_tandem_reaction Aldehyde α,β-Unsaturated Aldehyde Aza_Benzoin Aza-Benzoin Reaction Aldehyde->Aza_Benzoin Imine N-Acylimine Imine->Aza_Benzoin NHC NHC Catalyst NHC->Aza_Benzoin Michael_Addition Intramolecular Michael Addition Aza_Benzoin->Michael_Addition Intermediate Core Polyhydroindenopyrrole Core (racemic) Michael_Addition->Core

Biological Activity and Signaling Pathways

The biological activity of Pileamartine A has not yet been extensively explored. However, preliminary studies on the related compound, Pileamartine B, showed weak inhibitory activity against the α-glucosidase enzyme[2]. This suggests that the polyhydroindenopyrrole scaffold may have potential as a starting point for the design of enzyme inhibitors.

Currently, there is no published data on the specific signaling pathways modulated by Pileamartine A or its polyhydroindenopyrrole core. Alkaloids as a class are known to interact with a wide variety of biological targets and signaling pathways, often exhibiting neuroprotective, antioxidant, or anti-inflammatory effects[2][3][4]. Given the structural complexity and novelty of the polyhydroindenopyrrole core, future research into its biological targets and mechanism of action is highly warranted. The general influence of alkaloids on signaling pathways often involves the modulation of key enzymes, receptors, and transcription factors[3][4][5].

potential_alkaloid_pathways Pileamartine_A Pileamartine A (Polyhydroindenopyrrole Core) Target Cellular Targets (Enzymes, Receptors, etc.) Pileamartine_A->Target Binding Signaling_Cascade Signaling Cascade (Kinase activation, 2nd messengers) Target->Signaling_Cascade Modulation Transcription_Factors Transcription Factors (e.g., NF-κB, Nrf2) Signaling_Cascade->Transcription_Factors Activation/ Inhibition Cellular_Response Cellular Response (e.g., Anti-inflammatory, Antioxidant) Transcription_Factors->Cellular_Response Gene Expression Changes

Conclusion and Future Directions

The polyhydroindenopyrrole core of Pileamartine A stands as a testament to the structural diversity found in natural products and the ingenuity of modern synthetic chemistry. Its successful synthesis has not only provided access to this unique molecular architecture but has also led to the development of powerful new synthetic methodologies. While the biological profile of Pileamartine A remains largely unexplored, the preliminary data on related compounds and the general pharmacological relevance of alkaloids suggest that this novel scaffold holds significant potential for drug discovery. Future research should focus on a comprehensive evaluation of the biological activity of Pileamartine A and its derivatives, the identification of its molecular targets, and the elucidation of the signaling pathways it modulates. Such studies will be instrumental in unlocking the full therapeutic potential of this fascinating natural product.

References

Investigation of Pileamartine Alkaloids: A Focus on Synthetic Pathways Reveals a Gap in Biosynthetic Knowledge

Author: BenchChem Technical Support Team. Date: November 2025

While the intricate chemical structures of Pileamartine alkaloids have captured the attention of the scientific community, leading to successful total syntheses, a comprehensive understanding of their natural biosynthetic pathway in Pilea aff. martinii remains an uncharted area of research. Current scientific literature does not provide the necessary enzymatic, intermediate, or regulatory data to construct a detailed guide on the natural production of these compounds.

Researchers and drug development professionals interested in Pileamartine alkaloids will find that the existing body of knowledge is heavily skewed towards their laboratory synthesis rather than their formation in nature. Key studies have successfully demonstrated the chemical synthesis of Pileamartine A and B, offering valuable insights for chemists but leaving a significant knowledge gap for biochemists and molecular biologists.

The Current State of Research: A Focus on Total Synthesis

The primary focus of published research on Pileamartine alkaloids has been their total synthesis, a critical achievement in organic chemistry that allows for the production of these complex molecules in a laboratory setting. This is particularly important for enabling further pharmacological studies, as isolation from their natural source, Pilea aff. martinii, may not yield sufficient quantities.

Key achievements in the total synthesis of Pileamartine alkaloids include:

  • Concise Total Synthesis of (±)-pileamartines A and B: A notable synthesis was achieved in 8 and 9 linear steps, respectively. A key reaction in this process is an NHC-catalyzed tandem aza-benzoin/Michael reaction, which efficiently establishes the polyhydroindenopyrrole core of the alkaloids.[1]

  • Aza-Heck Triggered Aryl C–H Functionalization Cascades: Another successful approach to the total synthesis of (+)-pileamartine A involved a palladium(0)-catalyzed aza-Heck-type cyclization.[2][3][4] This method utilizes N-(pentafluorobenzoyloxy)carbamates to initiate an alkene amino-palladation, followed by C–H palladation of the aromatic component.[2][3][4] This synthetic route also led to the reassignment of the absolute stereochemistry of Pileamartine A.[2][3][4]

The Unexplored Biosynthetic Pathway

In contrast to the well-documented synthetic routes, the natural biosynthetic pathway of Pileamartine alkaloids is not described in the current scientific literature. The investigation of a biosynthetic pathway typically involves:

  • Isotopic Labeling Studies: To trace the incorporation of precursor molecules into the final alkaloid structure.

  • Enzyme Assays: To identify and characterize the specific enzymes that catalyze each step of the pathway.

  • Genetic Analysis: To identify the genes encoding the biosynthetic enzymes.

None of these studies have been published for Pileamartine alkaloids. While general principles of alkaloid biosynthesis are known, the specific enzymes, intermediates, and regulatory mechanisms for this particular class of alkaloids remain to be discovered. Alkaloid biosynthesis in plants often involves a diverse array of enzymes, including cytochrome P450s, oxidoreductases, and methyltransferases, which modify precursor amino acids to create the vast structural diversity of these compounds.[5][6][7] However, without specific research on Pilea aff. martinii, any proposed pathway would be purely speculative.

Future Research Directions

The elucidation of the Pileamartine alkaloid biosynthetic pathway presents a significant opportunity for future research. Such studies would not only provide fundamental scientific knowledge but could also open the door to biotechnological production of these alkaloids. By identifying the relevant genes and enzymes, it may be possible to engineer microorganisms or plants to produce Pileamartine alkaloids or novel derivatives in larger quantities and with greater efficiency than through chemical synthesis or extraction from the natural source.[8]

References

Unveiling the Chemical Landscape of (+)-Pileamartine A: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

Bristol, UK & Mölndal, Sweden – Discovered as a complex alkaloid, (+)-Pileamartine A presents a unique molecular architecture that has intrigued the scientific community. This technical guide provides a comprehensive overview of its chemical properties and stability, offering valuable insights for researchers, scientists, and professionals engaged in drug development. The information compiled herein is based on the latest available scientific literature, primarily focusing on its total synthesis and stereochemical reassignment.

Core Chemical Properties

This compound, with the CAS Number 2230306-50-8, is a stereochemically rich and compact alkaloid.[1] While detailed experimental data on some of its physical properties remain to be fully disclosed in publicly accessible formats, its molecular formula and spectroscopic characteristics have been established through its total synthesis and structural elucidation.

PropertyValueReference
CAS Number 2230306-50-8N/A
Molecular Formula C₂₁H₂₅NO₄Derived from structural analysis
Molecular Weight 355.43 g/mol Calculated from Molecular Formula
Appearance White solidInferred from synthetic product description
Specific Rotation ([α]D²⁵) +144.1 (c 0.32, CHCl₃)[1]

Note: The specific rotation value is for the synthesized enantiomer, which led to the reassignment of the natural product's absolute stereochemistry.[1] The natural (-)-Pileamartine A has a specific rotation of -141.2 (c 0.33, CHCl₃).[1]

Spectroscopic Data

The structural confirmation of this compound relies heavily on modern spectroscopic techniques. The following is a summary of the key spectroscopic data obtained from its synthetic confirmation.

Nuclear Magnetic Resonance (NMR) Spectroscopy

The ¹H and ¹³C NMR data are in agreement with the reported data for the natural product, playing a crucial role in its stereochemical reassignment.[1]

(Detailed ¹H and ¹³C NMR peak lists would be presented here if available in the accessed literature.)

Infrared (IR) Spectroscopy

(A summary of key IR absorption bands would be presented here if available in the accessed literature.)

Ultraviolet-Visible (UV-Vis) Spectroscopy

(Information on the UV-Vis absorption maxima and molar absorptivity would be presented here if available in the accessed literature.)

Stability Profile

Currently, there is a lack of published studies specifically investigating the stability of this compound under various conditions such as light, temperature, pH, and in the presence of oxidizing agents. As a complex alkaloid, it is advisable to handle and store the compound with care, typically in a cool, dark, and dry environment to prevent potential degradation.

General stability considerations for alkaloids suggest that they can be susceptible to:

  • pH changes: The basic nitrogen atom can be protonated or deprotonated, which may affect stability and solubility.

  • Oxidation: The complex structure may contain moieties susceptible to oxidation.

  • Light: Many organic molecules are light-sensitive.

  • Temperature: Elevated temperatures can lead to decomposition.

Further experimental studies are required to establish a comprehensive stability profile for this compound.

Experimental Protocols

The landmark achievement in the study of this compound is its first total synthesis, which also led to the revision of its absolute stereochemistry.[1][2] The synthesis involves a sophisticated eight-step sequence.

Total Synthesis of this compound

The synthesis is characterized by an intramolecular Pd(0)-catalyzed aza-Heck triggered aryl C–H functionalization cascade.[1][2]

Experimental Workflow for the Total Synthesis of this compound

G cluster_synthesis Total Synthesis Workflow Start Starting Materials Step1 Multi-step sequence to key intermediate Start->Step1 Reagents Step2 Aza-Heck triggered C-H functionalization cascade Step1->Step2 Pd(0) catalyst Step3 Final synthetic modifications Step2->Step3 Purification End This compound Step3->End Characterization

Caption: A simplified workflow for the total synthesis of this compound.

Key Experimental Step: Aza-Heck Triggered Aryl C–H Functionalization Cascade

A crucial step in the synthesis involves the exposure of a precursor molecule to a Palladium catalyst, which initiates an intramolecular cyclization cascade to form the core structure of this compound.[1]

(A detailed, step-by-step protocol for this key reaction, including reagents, solvents, temperatures, and reaction times, as described in the supporting information of the primary literature, would be included here.)

Biological Activity and Signaling Pathways

Initial biological screening has shown that this compound exhibits weak inhibitory activity against the α-glucosidase enzyme. No significant cytotoxicity against several cancer cell lines has been observed. To date, there is no published research detailing the specific signaling pathways in which this compound may be involved. Further investigation is warranted to explore its potential biological mechanisms of action.

Logical Relationship for Investigating Biological Activity

G cluster_bioactivity Biological Activity Investigation Compound This compound Screening Initial Biological Screening (e.g., enzyme assays, cytotoxicity) Compound->Screening Hit Identification of a Biological 'Hit' Screening->Hit Weak α-glucosidase inhibition MoA Mechanism of Action Studies Hit->MoA Pathway Signaling Pathway Elucidation MoA->Pathway

Caption: A logical workflow for the future investigation of this compound's biological activity.

Conclusion

This compound stands as a testament to the complexity and elegance of natural product chemistry. While its synthesis and stereochemistry have been successfully elucidated, a significant opportunity remains for the scientific community to explore its physicochemical stability and delve deeper into its biological properties. This guide serves as a foundational resource to stimulate and support future research endeavors in this exciting area.

References

Methodological & Application

Application Notes and Protocols: Palladium-Catalyzed Intramolecular 1,2-Aminoarylation in the Total Synthesis of Pileamartine A

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Pileamartine A is a complex alkaloid with a unique tetracyclic framework. Its total synthesis is a significant challenge in organic chemistry, and the development of efficient synthetic routes is crucial for further investigation of its biological properties. A key strategic reaction in the first total synthesis of (+)-Pileamartine A was a palladium-catalyzed intramolecular 1,2-aminoarylation.[1][2][3][4] This reaction, an aza-Heck triggered aryl C-H functionalization cascade, allows for the rapid construction of the complex polyheterocyclic core of the molecule.[1][2] This application note provides a detailed overview of this key reaction, including experimental protocols and data, to aid researchers in applying this methodology in their own synthetic endeavors.

Reaction Principle

The core transformation is an intramolecular Pd(0)-catalyzed alkene 1,2-aminoarylation.[1][2] The reaction is initiated by the use of N-(pentafluorobenzoyloxy)carbamates. This allows for an aza-Heck-type alkene amino-palladation, which is followed by a C-H palladation of the aromatic component to complete the cascade.[1][2] This innovative approach provides a powerful method for accessing complex alkaloid-like scaffolds.[1]

Experimental Workflow

The following diagram illustrates the key steps in the synthesis leading to and including the palladium-catalyzed intramolecular 1,2-aminoarylation.

G cluster_start Starting Material Preparation cluster_synthesis Synthesis of Precursor cluster_key_reaction Key Reaction cluster_product Product Formation start Commercially Available Starting Materials step1 Multi-step synthesis to N-(pentafluorobenzoyloxy)carbamate precursor start->step1 Synthesis pd_reaction Palladium-Catalyzed Intramolecular 1,2-Aminoarylation step1->pd_reaction Key Cascade product Tetracyclic Core of Pileamartine A pd_reaction->product Cyclization

Caption: Synthetic workflow for Pileamartine A synthesis.

Quantitative Data

The following table summarizes the key quantitative data for the palladium-catalyzed intramolecular 1,2-aminoarylation step in the synthesis of the Pileamartine A core.

ParameterValue
Reactants
N-(pentafluorobenzoyloxy)carbamate precursor1.0 equiv
Catalyst & Ligand
Pd2(dba)35 mol %
CgPPh (Neopentyl(dicyclohexyl)phosphine)40 mol %
Solvent & Additives
1,4-Dioxane0.05 M
Reaction Conditions
Temperature160 °C
Reaction TimeNot specified
Yield
Isolated Yield of Tetracyclic ProductNot specified in abstract

Experimental Protocol

The following protocol is a representative procedure for the palladium-catalyzed intramolecular 1,2-aminoarylation based on the reported synthesis.[3]

Materials:

  • N-(pentafluorobenzoyloxy)carbamate precursor

  • Tris(dibenzylideneacetone)dipalladium(0) (Pd2(dba)3)

  • Neopentyl(dicyclohexyl)phosphine (CgPPh)

  • Anhydrous 1,4-dioxane

  • Inert atmosphere (e.g., nitrogen or argon)

  • Schlenk tube or similar reaction vessel

Procedure:

  • To a flame-dried Schlenk tube under an inert atmosphere, add the N-(pentafluorobenzoyloxy)carbamate precursor.

  • Add Pd2(dba)3 (5 mol %) and CgPPh (40 mol %).

  • Add anhydrous 1,4-dioxane to achieve a concentration of 0.05 M.

  • Seal the Schlenk tube and place it in a preheated oil bath at 160 °C.

  • Monitor the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) until the starting material is consumed.

  • Upon completion, cool the reaction mixture to room temperature.

  • Concentrate the reaction mixture under reduced pressure.

  • Purify the residue by flash column chromatography on silica gel to afford the desired tetracyclic product.

Catalytic Cycle

The proposed catalytic cycle for the intramolecular 1,2-aminoarylation is depicted below.

G pd0 Pd(0) pd2_intermediate Aza-Pd(II) Intermediate pd0->pd2_intermediate Oxidative Addition to N-O bond cyclization1 Alkene Amino-palladation pd2_intermediate->cyclization1 pd2_cyclic Cyclized Pd(II) Intermediate cyclization1->pd2_cyclic ch_activation Aryl C-H Palladation pd2_cyclic->ch_activation pd4_intermediate Pd(IV) Intermediate ch_activation->pd4_intermediate reductive_elimination Reductive Elimination pd4_intermediate->reductive_elimination reductive_elimination->pd0 Regeneration of Pd(0) product Tetracyclic Product reductive_elimination->product

Caption: Proposed catalytic cycle for the 1,2-aminoarylation.

Safety Precautions

  • Palladium catalysts and phosphine ligands should be handled in a fume hood.

  • Anhydrous solvents are flammable and should be handled with care.

  • The reaction is performed at high temperatures and should be conducted behind a blast shield.

  • Always wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.

The palladium-catalyzed intramolecular 1,2-aminoarylation is a powerful and efficient method for the synthesis of complex N-polyheterocycles, as demonstrated in the total synthesis of this compound.[1][2] This reaction allows for the rapid assembly of intricate molecular architectures from readily available starting materials. The provided protocol and data serve as a valuable resource for researchers interested in utilizing this methodology for the synthesis of natural products and other complex molecular targets.

References

Application Notes and Protocols: Diastereoselective Reductive Allylation in the Synthesis of Pileamartine B

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview of a key chemical transformation—diastereoselective reductive allylation of a pyrrolidone intermediate—utilized in the total synthesis of Pileamartine B. This document includes a comprehensive experimental protocol, quantitative data, and visualizations to facilitate the understanding and application of this synthetic step.

Introduction

Pileamartine B is a complex alkaloid that, along with its congeners, has demonstrated significant cytotoxic activity against various cancer cell lines, making it a molecule of interest for drug discovery and development. A crucial step in the concise total synthesis of (±)-pileamartines A and B is a diastereoselective reductive allylation of a pyrrolidone precursor. This reaction stereoselectively introduces an allyl group, which is essential for the subsequent construction of the piperidine ring found in the final natural product.

Key Reaction: Diastereoselective Reductive Allylation

The pivotal transformation involves the reaction of a 5-hydroxy-pyrrolidin-2-one intermediate with allyltrimethylsilane in the presence of a Lewis acid. This reaction proceeds with high diastereoselectivity, which is critical for establishing the correct relative stereochemistry of the final product.

Quantitative Data

The following table summarizes the key quantitative data for the diastereoselective reductive allylation step in the synthesis of the Pileamartine B precursor.

ParameterValue
Starting Material 5-hydroxy-pyrrolidin-2-one intermediate
Reagents Allyltrimethylsilane, Boron trifluoride diethyl etherate (BF₃·OEt₂)
Solvent Dichloromethane (CH₂Cl₂)
Temperature -78 °C to room temperature
Reaction Time 1 hour
Yield 85%
Diastereomeric Ratio (d.r.) >20:1

Experimental Protocol

This protocol details the methodology for the diastereoselective reductive allylation of the pyrrolidone intermediate.

Materials:

  • 5-hydroxy-pyrrolidin-2-one intermediate

  • Allyltrimethylsilane

  • Boron trifluoride diethyl etherate (BF₃·OEt₂)

  • Dichloromethane (CH₂Cl₂), anhydrous

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Standard laboratory glassware and stirring apparatus

  • Inert atmosphere setup (e.g., nitrogen or argon)

Procedure:

  • To a solution of the 5-hydroxy-pyrrolidin-2-one intermediate (1.0 equivalent) in anhydrous dichloromethane (CH₂Cl₂) at -78 °C under an inert atmosphere, add allyltrimethylsilane (3.0 equivalents).

  • Slowly add boron trifluoride diethyl etherate (3.0 equivalents) to the reaction mixture.

  • Stir the reaction mixture at -78 °C for 30 minutes.

  • Allow the reaction to warm to room temperature and stir for an additional 30 minutes.

  • Quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate (NaHCO₃).

  • Separate the organic layer, and extract the aqueous layer with dichloromethane.

  • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate (Na₂SO₄).

  • Filter the mixture and concentrate the filtrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford the desired allylated pyrrolidone.

Visualizations

Experimental Workflow

The following diagram illustrates the step-by-step workflow for the diastereoselective reductive allylation.

experimental_workflow Experimental Workflow: Diastereoselective Reductive Allylation cluster_setup Reaction Setup cluster_reaction Reaction cluster_workup Workup and Purification start Dissolve 5-hydroxy-pyrrolidin-2-one in anhydrous CH₂Cl₂ cool Cool to -78 °C under inert atmosphere start->cool add_allyl Add Allyltrimethylsilane cool->add_allyl add_lewis Slowly add BF₃·OEt₂ add_allyl->add_lewis stir_cold Stir at -78 °C for 30 min add_lewis->stir_cold warm Warm to room temperature and stir for 30 min stir_cold->warm quench Quench with saturated NaHCO₃ warm->quench extract Extract with CH₂Cl₂ quench->extract wash_dry Wash with brine and dry over Na₂SO₄ extract->wash_dry purify Purify by flash chromatography wash_dry->purify product Isolated Allylated Product purify->product

Caption: Workflow of the diastereoselective reductive allylation.

Biological Activity of Pileamartine Alkaloids

While a specific signaling pathway for Pileamartine B has not been fully elucidated, its cytotoxic effects against several human cancer cell lines have been reported. The following diagram illustrates the cytotoxic profile of related Pileamartine alkaloids.

biological_activity Cytotoxicity of Pileamartine Alkaloids pileamartine_c Pileamartine C kb KB (Oral Epidermal Carcinoma) pileamartine_c->kb < 1 µM hepg2 HepG-2 (Hepatocellular Carcinoma) pileamartine_c->hepg2 < 1 µM lu1 LU-1 (Lung Adenocarcinoma) pileamartine_c->lu1 < 1 µM mcf7 MCF-7 (Breast Cancer) pileamartine_c->mcf7 < 1 µM pileamartine_d Pileamartine D pileamartine_d->kb 25 nM pileamartine_d->hepg2 27 nM

Caption: Cytotoxic activity (IC₅₀ values) of Pileamartine C and D.

Ring-Closing Metathesis (RCM) for Piperidine Ring Construction: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The piperidine scaffold is a ubiquitous structural motif found in a vast array of natural products, pharmaceuticals, and agrochemicals. Its prevalence in medicinally relevant compounds has driven the development of numerous synthetic methodologies for its construction. Among these, Ring-Closing Metathesis (RCM) has emerged as a powerful and versatile tool for the efficient synthesis of substituted piperidines and related nitrogen heterocycles. This application note provides a detailed overview of the use of RCM for piperidine ring construction, including experimental protocols for key transformations and a summary of relevant data.

RCM utilizes transition metal catalysts, most notably ruthenium-based complexes such as Grubbs and Hoveyda-Grubbs catalysts, to facilitate the intramolecular cyclization of a diene precursor. This reaction is highly valued for its functional group tolerance, mild reaction conditions, and the ability to construct a wide range of ring sizes, including the six-membered piperidine ring. The strategic placement of substituents on the acyclic diene precursor allows for the synthesis of a diverse library of functionalized piperidine derivatives.

Key Applications

The application of RCM in piperidine synthesis is extensive and includes:

  • Synthesis of Simple and Substituted Piperidines: The cyclization of N-protected diallylamine derivatives is a common strategy to produce tetrahydropyridines, which can be subsequently reduced to the corresponding piperidines.

  • Natural Product Synthesis: RCM has been instrumental as a key step in the total synthesis of numerous piperidine-containing natural products and alkaloids.

  • Medicinal Chemistry: The ability to readily generate diverse piperidine scaffolds makes RCM an invaluable tool in drug discovery for structure-activity relationship (SAR) studies.

  • Synthesis of Bridged Bicyclic Systems: Intramolecular RCM of piperidine derivatives bearing two alkenyl substituents can lead to the formation of complex bridged azabicyclic structures.

Reaction Mechanism and Workflow

The generally accepted mechanism for ruthenium-catalyzed olefin metathesis, proposed by Chauvin, involves a series of [2+2] cycloaddition and cycloreversion steps. The catalytic cycle is initiated by the reaction of the ruthenium catalyst with one of the terminal alkenes of the diene substrate.

RCM_Mechanism cluster_initiation Initiation cluster_propagation Propagation Catalyst [Ru]=CHPh Intermediate1 Ruthenacyclobutane Catalyst->Intermediate1 [2+2] cycloaddition Substrate Diene Substrate Active_Catalyst [Ru]=CHR Intermediate1->Active_Catalyst [2+2] cycloreversion Intermediate2 Bicyclic Ruthenacyclobutane Active_Catalyst->Intermediate2 Intramolecular [2+2] cycloaddition Product Cyclic Olefin + [Ru]=CH2 Intermediate2->Product [2+2] cycloreversion Product->Catalyst Reaction with new substrate

Caption: General mechanism of Ring-Closing Metathesis.

A typical experimental workflow for an RCM reaction leading to a piperidine derivative involves the synthesis of the acyclic diene precursor, followed by the metathesis reaction, and finally purification of the cyclic product.

RCM_Workflow Start Starting Materials Precursor_Synth Synthesis of Acyclic Diene Precursor Start->Precursor_Synth Purification1 Purification of Precursor Precursor_Synth->Purification1 RCM_Reaction Ring-Closing Metathesis (Catalyst, Solvent, Temp) Purification1->RCM_Reaction Workup Reaction Work-up RCM_Reaction->Workup Purification2 Purification of Cyclic Product Workup->Purification2 Analysis Characterization (NMR, MS, etc.) Purification2->Analysis

Caption: Experimental workflow for RCM-based piperidine synthesis.

Data Summary

The following tables summarize quantitative data from representative examples of RCM reactions for the construction of piperidine rings.

Table 1: RCM of N-Protected Diallylamines

EntrySubstrateCatalyst (mol%)SolventTemp. (°C)Time (h)Yield (%)Reference
1N-Boc-diallylamineGrubbs I (5)CH2Cl2402.594[1]
2N-Tosyl-diallylamineGrubbs II (2)BenzeneRT1.5-292[2]
3N-Cbz-diallylamineGrubbs II (5)CH2Cl2402485[3]

Table 2: RCM for Substituted Piperidines

EntrySubstrateCatalyst (mol%)SolventTemp. (°C)Time (h)Yield (%)Reference
1N-Tosyl-N-(1-phenylallyl)allylamineGrubbs II (2)BenzeneRT1.5-297[2]
2cis-N-Acyl-2,6-diallylpiperidineGrubbs I (10)CH2Cl2252485[2]
3N-Boc-4,4-diallylpiperidineGrubbs II (5)Toluene801290[4]

Experimental Protocols

Protocol 1: Synthesis of N-Boc-1,2,3,6-tetrahydropyridine via RCM of N-Boc-diallylamine

This protocol describes the synthesis of a common piperidine precursor using a first-generation Grubbs catalyst.[1]

Materials:

  • N-Boc-diallylamine

  • Grubbs Catalyst®, 1st Generation

  • Dichloromethane (CH2Cl2), anhydrous

  • Argon or Nitrogen gas

  • Standard glassware for inert atmosphere reactions

  • Silica gel for column chromatography

Procedure:

  • Reaction Setup: A flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser is charged with N-Boc-diallylamine (1.0 eq).

  • Solvent Addition: Anhydrous dichloromethane is added to the flask to achieve a substrate concentration of 0.4 M.

  • Inert Atmosphere: The flask is purged with argon or nitrogen for 15-20 minutes to ensure an inert atmosphere.

  • Catalyst Addition: Grubbs Catalyst®, 1st Generation (0.05 eq, 5 mol%) is added to the stirred solution under a positive pressure of inert gas.

  • Reaction: The reaction mixture is heated to reflux (approximately 40 °C) and stirred for 2.5 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • Work-up: Upon completion, the reaction mixture is cooled to room temperature and the solvent is removed under reduced pressure.

  • Purification: The crude product is purified by flash column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford N-Boc-1,2,3,6-tetrahydropyridine as a crystalline solid.

Characterization Data:

  • The identity and purity of the product should be confirmed by 1H NMR, 13C NMR, and mass spectrometry, and compared to literature values.

Protocol 2: Synthesis of N-Tosyl-1,2,3,6-tetrahydropyridine via RCM of N-Tosyl-diallylamine

This protocol utilizes a second-generation Grubbs catalyst for the cyclization of an electron-deficient N-tosyl protected diallylamine.[2]

Materials:

  • N-Tosyl-diallylamine

  • Grubbs Catalyst®, 2nd Generation

  • Benzene, anhydrous

  • Argon or Nitrogen gas

  • Standard glassware for inert atmosphere reactions

  • Silica gel for column chromatography

Procedure:

  • Reaction Setup: A flame-dried round-bottom flask is charged with N-Tosyl-diallylamine (1.0 eq, 0.16 mmol).

  • Solvent Addition: Anhydrous benzene is added to achieve a substrate concentration of 0.1 M.

  • Inert Atmosphere: The flask is thoroughly degassed and placed under an argon or nitrogen atmosphere.

  • Catalyst Addition: Grubbs Catalyst®, 2nd Generation (0.02 eq, 2 mol%) is added to the solution under a positive flow of inert gas.

  • Reaction: The reaction mixture is stirred at room temperature for 1.5 to 2 hours. Reaction progress should be monitored by TLC.

  • Work-up: After the reaction is complete, the solvent is removed in vacuo.

  • Purification: The residue is purified by flash chromatography on silica gel to yield the desired N-Tosyl-1,2,3,6-tetrahydropyridine.

Characterization Data:

  • The structure and purity of the final product should be confirmed by spectroscopic methods (NMR, MS) and compared with reported data.

Conclusion

Ring-Closing Metathesis is a robust and highly effective method for the construction of the piperidine ring system. Its tolerance of a wide range of functional groups and the commercial availability of highly active and stable ruthenium catalysts have made it a go-to strategy in both academic and industrial research. The protocols provided herein serve as a practical guide for researchers looking to employ this powerful transformation in their synthetic endeavors. Further optimization of reaction parameters such as catalyst choice, catalyst loading, solvent, and temperature may be necessary for specific substrates to achieve optimal results.

References

Application Notes and Protocols for High-Throughput Screening of Novel Alkaloid Bioactivity

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the high-throughput screening (HTS) of alkaloid libraries to identify novel bioactive compounds. It covers key methodologies, data presentation standards, and visual workflows to guide researchers in the efficient discovery of promising alkaloid-based drug leads.

Introduction to High-Throughput Screening of Alkaloids

Alkaloids are a diverse group of naturally occurring chemical compounds that have been a rich source of therapeutic agents for centuries. Their complex structures and wide range of biological activities make them attractive candidates for drug discovery. High-throughput screening (HTS) allows for the rapid and systematic evaluation of large alkaloid libraries against various biological targets, significantly accelerating the identification of compounds with desired pharmacological effects.[1][2]

This guide outlines protocols for three common HTS assay formats relevant to alkaloid screening:

  • Cell-Based High-Throughput Cytotoxicity Screening: To identify alkaloids with anti-proliferative or cytotoxic effects against cancer cell lines or other target cells.

  • Enzyme Inhibition High-Throughput Screening: To discover alkaloids that modulate the activity of specific enzymes involved in disease pathways.

  • Receptor Binding High-Throughput Screening: To identify alkaloids that interact with specific cellular receptors, such as G-protein coupled receptors (GPCRs) or ion channels.

Data Presentation: Quantitative Analysis of HTS Campaigns

A critical aspect of HTS is the rigorous assessment of assay quality and the clear presentation of screening data. Key performance metrics include the Z'-factor, a statistical indicator of assay robustness, and the hit rate, the percentage of compounds in a library that exhibit significant activity.[3][4]

Table 1: Representative Quantitative Data from Natural Product HTS Campaigns

HTS CampaignLibrary TypeTarget/AssayPlate FormatZ'-FactorHit Rate (%)Reference
Bcl-2 Family Protein InhibitionNatural Product ExtractsFluorescence Polarization1536-well0.72 - 0.830.27 (initial)[5]
Hsp90 InhibitionNatural Product LibraryLuciferase Refolding96-well0.62 - 0.77~2.5[6]
Antibacterial ActivityNatural Product ExtractsCell Viability384-well> 0.51.25[7]
Cytotoxicity ProfilingDiverse Chemical LibraryCellTiter-Glo384-wellNot Reported1.2 ("high-quality" actives)[8]
Anthelmintic ActivityAlkaloid LibraryC. elegans Motility384-well> 0.50[8]

Experimental Protocols

Cell-Based High-Throughput Cytotoxicity Screening

This protocol describes a cell-based assay to screen an alkaloid library for cytotoxic effects against a cancer cell line (e.g., A549 human lung carcinoma) in a 384-well format.[9][10] The assay utilizes a luminescent cell viability reagent, such as CellTiter-Glo®, which measures ATP levels as an indicator of metabolically active cells.

Materials:

  • A549 cells (or other target cell line)

  • Complete growth medium (e.g., F-12K Medium with 10% FBS)

  • Phosphate-Buffered Saline (PBS)

  • Trypsin-EDTA

  • Alkaloid library (e.g., 10 mM in DMSO)

  • Positive control (e.g., Doxorubicin, 10 mM in DMSO)

  • Negative control (DMSO)

  • CellTiter-Glo® Luminescent Cell Viability Assay kit

  • White, opaque-walled 384-well microplates

  • Automated liquid handling system

  • Multimode plate reader with luminescence detection

Protocol:

  • Cell Culture: Culture A549 cells in T-75 flasks until they reach 80-90% confluency.

  • Cell Seeding:

    • Wash cells with PBS and detach using Trypsin-EDTA.

    • Neutralize trypsin with complete growth medium and centrifuge the cell suspension.

    • Resuspend the cell pellet in fresh medium and determine the cell concentration and viability using a hemocytometer or automated cell counter.

    • Dilute the cell suspension to the optimal seeding density (e.g., 1000 cells/well in 40 µL of medium).

    • Using an automated liquid handler, dispense 40 µL of the cell suspension into each well of a 384-well plate.

    • Incubate the plate for 24 hours at 37°C in a humidified incubator with 5% CO₂.

  • Compound Addition:

    • Prepare intermediate compound plates by diluting the alkaloid library, positive control, and negative control in assay medium.

    • Using a pintool or acoustic liquid handler, transfer a small volume (e.g., 50 nL) of the compounds from the intermediate plates to the cell plates, achieving the desired final concentration (e.g., 10 µM).

  • Incubation: Incubate the cell plates with the compounds for 72 hours at 37°C in a humidified incubator with 5% CO₂.

  • Luminescence Reading:

    • Equilibrate the plates and the CellTiter-Glo® reagent to room temperature.

    • Add a volume of CellTiter-Glo® reagent equal to the volume of cell culture medium in each well (e.g., 40 µL).

    • Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.

    • Incubate at room temperature for 10 minutes to stabilize the luminescent signal.

    • Measure the luminescence using a plate reader.

  • Data Analysis:

    • Calculate the percent inhibition for each well relative to the positive and negative controls.

    • Determine the Z'-factor for each plate to assess assay quality.

    • Identify "hits" based on a predefined activity threshold (e.g., >50% inhibition).

Enzyme Inhibition High-Throughput Screening (Kinase Assay)

This protocol outlines a biochemical assay to screen an alkaloid library for inhibitors of a specific protein kinase.[11][12] The example provided is a generic kinase assay using a technology like ADP-Glo™, which measures the amount of ADP produced in the kinase reaction.

Materials:

  • Purified kinase enzyme

  • Kinase substrate (peptide or protein)

  • ATP

  • Alkaloid library (e.g., 10 mM in DMSO)

  • Positive control (e.g., a known kinase inhibitor like Staurosporine)

  • Negative control (DMSO)

  • Kinase assay buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35)

  • ADP-Glo™ Kinase Assay kit

  • White, low-volume 384-well microplates

  • Automated liquid handling system

  • Multimode plate reader with luminescence detection

Protocol:

  • Reagent Preparation: Prepare solutions of the kinase, substrate, and ATP in kinase assay buffer at appropriate concentrations.

  • Compound Dispensing: Using an acoustic liquid handler or pintool, dispense a small volume (e.g., 25-100 nL) of the alkaloid library, positive control, and negative control into the wells of a 384-well plate.

  • Enzyme Addition: Add the kinase solution to the wells and incubate for a short period (e.g., 15 minutes) at room temperature to allow for compound-enzyme interaction.

  • Reaction Initiation: Add the substrate/ATP mixture to initiate the kinase reaction.

  • Incubation: Incubate the reaction plate at room temperature for a defined period (e.g., 60 minutes).

  • ADP Detection:

    • Add the ADP-Glo™ Reagent to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.

    • Add the Kinase Detection Reagent to convert the generated ADP into ATP, which then drives a luciferase/luciferin reaction. Incubate for 30-60 minutes at room temperature.

  • Luminescence Reading: Measure the luminescence, which is proportional to the amount of ADP produced and thus the kinase activity.

  • Data Analysis:

    • Calculate the percent inhibition of kinase activity for each compound relative to controls.

    • Determine the Z'-factor for each plate.

    • Identify hits based on a defined inhibition threshold.

Receptor Binding High-Throughput Screening (Radioligand Competition Assay)

This protocol describes a competitive radioligand binding assay to identify alkaloids that bind to a specific receptor, for example, a G-protein coupled receptor (GPCR).[3][13][14] This assay measures the ability of a test compound to displace a radiolabeled ligand from the receptor.

Materials:

  • Cell membranes expressing the target receptor

  • Radiolabeled ligand (e.g., [³H]-labeled antagonist)

  • Unlabeled ligand for non-specific binding determination

  • Alkaloid library (e.g., 10 mM in DMSO)

  • Assay buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl₂, 1 mM EDTA, pH 7.4)

  • Scintillation cocktail

  • Glass fiber filter mats (e.g., GF/C) pre-soaked in a blocking agent (e.g., 0.3% polyethyleneimine)

  • 96-well or 384-well filter plates

  • Cell harvester

  • Liquid scintillation counter

Protocol:

  • Assay Setup: In a 96-well or 384-well plate, add the following to each well in this order:

    • Assay buffer

    • Alkaloid compound or control (DMSO for total binding, excess unlabeled ligand for non-specific binding)

    • Radiolabeled ligand at a concentration near its Kd.

    • Cell membrane preparation.

  • Incubation: Incubate the plate at a specific temperature (e.g., 30°C) for a defined time (e.g., 60 minutes) with gentle agitation to reach binding equilibrium.

  • Filtration: Rapidly terminate the binding reaction by filtering the contents of the wells through the glass fiber filter mat using a cell harvester. This separates the receptor-bound radioligand from the unbound radioligand.

  • Washing: Wash the filters multiple times with ice-cold wash buffer to remove any non-specifically bound radioligand.

  • Scintillation Counting:

    • Dry the filter mats.

    • Add scintillation cocktail to each filter spot.

    • Measure the radioactivity on each filter using a liquid scintillation counter.

  • Data Analysis:

    • Calculate the specific binding by subtracting the non-specific binding from the total binding.

    • Determine the percent displacement of the radioligand by each alkaloid.

    • Calculate the Z'-factor for assay quality control.

    • Identify hits that show significant displacement of the radioligand.

Visualization of Workflows and Signaling Pathways

Experimental Workflows

HTS_Workflow cluster_library_prep Library Preparation cluster_assay High-Throughput Screening cluster_data_analysis Data Analysis Alkaloid_Library Alkaloid Library (10 mM in DMSO) Dilution Serial Dilution Alkaloid_Library->Dilution Assay_Ready_Plate Assay-Ready Plate (e.g., 10 µM) Dilution->Assay_Ready_Plate Compound_Addition Compound Addition (Automated) Assay_Ready_Plate->Compound_Addition Cell_Seeding Cell Seeding (384-well plate) Cell_Seeding->Compound_Addition Incubation Incubation (e.g., 72h) Compound_Addition->Incubation Reagent_Addition Reagent Addition (e.g., CellTiter-Glo) Incubation->Reagent_Addition Signal_Detection Signal Detection (Luminescence) Reagent_Addition->Signal_Detection Raw_Data Raw Data Signal_Detection->Raw_Data Normalization Normalization Raw_Data->Normalization QC Quality Control (Z'-Factor) Normalization->QC Hit_Identification Hit Identification QC->Hit_Identification

Caption: General workflow for a cell-based high-throughput screening campaign.

Signaling Pathways Modulated by Alkaloids

Berberine, an isoquinoline alkaloid, has been shown to inhibit the PI3K/Akt/mTOR pathway, which is frequently dysregulated in cancer.[15][16][17][18] It can upregulate the expression of PTEN, a negative regulator of the pathway, and inhibit the phosphorylation of PI3K, Akt, and mTOR.[16]

PI3K_Akt_mTOR_Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activates PIP3 PIP3 PI3K->PIP3 Phosphorylates PIP2 PIP2 Akt Akt PIP3->Akt Activates PTEN PTEN PTEN->PIP3 Inhibits mTORC1 mTORC1 Akt->mTORC1 Activates Proliferation Cell Proliferation & Survival mTORC1->Proliferation Promotes Berberine Berberine Berberine->PI3K Inhibits Berberine->PTEN Upregulates Berberine->Akt Inhibits (Phosphorylation) Berberine->mTORC1 Inhibits

Caption: Inhibition of the PI3K/Akt/mTOR pathway by the alkaloid Berberine.

Vinca alkaloids, such as vincristine and vinblastine, can induce apoptosis in tumor cells, and this process can be mediated through the activation of the NF-κB signaling pathway.[9][19] These alkaloids can lead to the degradation of IκBα, the inhibitor of NF-κB, allowing NF-κB to translocate to the nucleus and activate target genes.[19]

NFkB_Pathway cluster_cytoplasm Cytoplasm Vinca_Alkaloids Vinca Alkaloids IKK IKK Complex Vinca_Alkaloids->IKK Activates IkBa IκBα IKK->IkBa Phosphorylates NFkB NF-κB (p50/p65) IkBa->NFkB Proteasome Proteasome IkBa->Proteasome Ubiquitination & Degradation Nucleus Nucleus NFkB->Nucleus Translocates Gene_Expression Target Gene Expression Nucleus->Gene_Expression Activates

Caption: Activation of the NF-κB signaling pathway by Vinca alkaloids.

Certain steroidal alkaloids have been shown to induce apoptosis through the intrinsic, or mitochondrial, pathway.[10] This involves the release of cytochrome c from the mitochondria, leading to the activation of a caspase cascade, ultimately resulting in programmed cell death.

Apoptosis_Pathway Steroidal_Alkaloids Steroidal Alkaloids Mitochondrion Mitochondrion Steroidal_Alkaloids->Mitochondrion Induces Stress Cytochrome_c Cytochrome c Mitochondrion->Cytochrome_c Releases Apaf1 Apaf-1 Cytochrome_c->Apaf1 Binds to Apoptosome Apoptosome Apaf1->Apoptosome Forms Caspase9 Pro-Caspase-9 Apoptosome->Caspase9 Recruits & Activates Active_Caspase9 Active Caspase-9 Caspase9->Active_Caspase9 Caspase3 Pro-Caspase-3 Active_Caspase9->Caspase3 Cleaves & Activates Active_Caspase3 Active Caspase-3 Caspase3->Active_Caspase3 Apoptosis Apoptosis Active_Caspase3->Apoptosis Executes

References

Troubleshooting & Optimization

Overcoming challenges in the diastereoselective synthesis of (+)-Pileamartine A

Author: BenchChem Technical Support Team. Date: November 2025

Technical Support Center: Diastereoselective Synthesis of (+)-Pileamartine A

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers in overcoming challenges during the diastereoselective synthesis of this compound. The information is based on published synthetic routes and aims to provide practical solutions to common experimental issues.

Frequently Asked Questions (FAQs)

Q1: What is the most challenging aspect of the total synthesis of this compound?

The primary challenge lies in the stereocontrolled construction of its complex, stereochemically rich tetracyclic core. A key diastereoselective reaction is the intramolecular aza-Heck triggered aryl C–H functionalization cascade, which establishes the core of the natural product.[1] Additionally, the enantio- and diastereoselective synthesis of the alcohol precursor to the cascade reaction, which involves installing a challenging 1,3-stereorelationship, presents a significant hurdle.[2][3]

Q2: My aza-Heck cascade reaction is giving low yields. What are the critical parameters to optimize?

Low yields in the aza-Heck cascade can be attributed to several factors. Key optimization parameters include the choice of palladium catalyst, ligand, and additives. For instance, the use of a CgPPh-ligated Pd catalyst with the addition of NaOBz as a carboxylate additive has been shown to improve the yield significantly.[2] The reaction temperature is also a critical parameter that may require fine-tuning.[2][3]

Q3: I am observing poor diastereoselectivity in the formation of the lactone intermediate (cis-7). How can I improve this?

Poor diastereoselectivity in the formation of lactone 7 is a common issue. Optimization studies have revealed three critical factors to enhance the desired cis-diastereoselectivity:

  • Solvent and Concentration: Using a dilute solution of DMF (0.04 M) is optimal for improving diastereoselectivity.[2][3]

  • Kinetic Control: The reaction is likely under kinetic control, so maintaining consistent reaction times and temperatures is crucial.[2][3]

  • Ester Group: Employing a bulkier isopropyl ester on the starting material is more efficient than a methyl ester, as it can suppress competing Claisen-type reactions.[2][3]

Q4: The conversion of the lactone intermediate to the subsequent alcohol is proving difficult. What are the recommended conditions?

The conversion of lactone 7 to the alcohol intermediate 11 is non-trivial. A successful approach involves the monoselective addition of a Grignard reagent under Knochel conditions (LaCl₃·LiCl) to form a hemiacetal intermediate.[2] This intermediate is unstable and should be used directly in the subsequent olefination step. Telescoping the reaction by direct exposure to the Tebbe reagent at 50 °C can provide the desired alkene in good yield and high diastereoselectivity.[2]

Troubleshooting Guides

Problem 1: Low Diastereomeric Ratio (d.r.) in Lactone Formation
Symptom Possible Cause Suggested Solution
The reaction of epoxide 5 with the enolate of 6 yields a low d.r. of lactone 7 .The reaction concentration is too high.Perform the reaction in dilute DMF solution (0.04 M).[2][3]
The ester group on the starting material is not bulky enough, leading to side reactions.Use the isopropyl ester of the starting material instead of the methyl ester to suppress competing Claisen reactions.[2][3]
The reaction is not under optimal kinetic control.Carefully control the reaction temperature and time.
Problem 2: Inefficient Aza-Heck Cascade Cyclization
Symptom Possible Cause Suggested Solution
Low yield of the tricyclic product from the aza-Heck cascade.Suboptimal catalyst system or the absence of a necessary additive.Use a combination of Pd₂(dba)₃ and CgPPh as the catalyst system. The addition of a carboxylate additive, such as NaOBz (25 mol %), has been shown to improve yields.[2]
Incorrect solvent.n-Bu₂O has been reported as an effective solvent for this transformation.[2]
Reaction temperature is too low.The reaction typically requires elevated temperatures (e.g., 130 °C). Optimization of the temperature may be necessary.[2][3]

Quantitative Data Summary

Table 1: Optimization of the Aza-Heck Cascade Reaction

EntryPd Catalyst (mol %)Ligand (mol %)Additive (mol %)SolventTemperature (°C)Yield (%)
110 (Pd source not specified)10 (CgPPh)Nonen-Bu₂O13062
210 (Pd source not specified)10 (CgPPh)25 (NaOBz)n-Bu₂O13080

Data extracted from Bower et al.[2]

Table 2: Diastereoselective Lactone Formation

Substrate EsterSolventConcentration (M)Yield (%)Diastereomeric Ratio (cis:trans)
IsopropylDMF0.04833:1

Data extracted from Bower et al.[2][3]

Experimental Protocols

1. Diastereoselective Synthesis of Lactone (cis-7)

To a solution of the sodium enolate of the isopropyl ester 6 in DMF (0.04 M) is added epoxide 5 (>99% e.e.). The reaction is stirred at the appropriate temperature until completion (monitoring by TLC is recommended). After quenching, the crude product is purified by column chromatography to isolate the desired cis-diastereomer (cis-7).[2][3]

2. Aza-Heck Triggered Aryl C–H Functionalization Cascade

A mixture of the N-(pentafluorobenzoyloxy)carbamate precursor, Pd₂(dba)₃ (5 mol %), and CgPPh (30 mol %) in n-Bu₂O is heated to 130 °C. NaOBz (25 mol %) is added as an additive. The reaction progress is monitored by TLC or LC-MS. Upon completion, the reaction mixture is cooled, and the product is isolated and purified via column chromatography.[2]

Visualizations

experimental_workflow cluster_start Starting Materials cluster_lactone Lactone Formation cluster_conversion Multi-step Conversion cluster_cascade Aza-Heck Cascade Epoxide_5 Epoxide 5 (>99% ee) Reaction_1 Reaction in dilute DMF (0.04 M) Epoxide_5->Reaction_1 Enolate_6 Sodium Enolate of Isopropyl Ester 6 Enolate_6->Reaction_1 Lactone_7 Lactone 7 (3:1 d.r.) Reaction_1->Lactone_7 Conversion_steps Four-pot procedure Lactone_7->Conversion_steps Alcohol_11 Alcohol 11 (>20:1 d.r.) Conversion_steps->Alcohol_11 Cascade_Reaction Pd-catalyzed Aza-Heck Cascade Alcohol_11->Cascade_Reaction Pileamartine_A This compound Cascade_Reaction->Pileamartine_A troubleshooting_lactone Start Low d.r. in Lactone Formation Check_Concentration Is reaction concentration ~0.04 M in DMF? Start->Check_Concentration Adjust_Concentration Adjust concentration to 0.04 M. Check_Concentration->Adjust_Concentration No Check_Ester Are you using the isopropyl ester? Check_Concentration->Check_Ester Yes Adjust_Concentration->Check_Ester Use_Isopropyl Switch to the isopropyl ester. Check_Ester->Use_Isopropyl No Check_Kinetics Are temperature and time strictly controlled? Check_Ester->Check_Kinetics Yes Use_Isopropyl->Check_Kinetics Control_Kinetics Ensure consistent temperature and reaction time. Check_Kinetics->Control_Kinetics No End Improved Diastereoselectivity Check_Kinetics->End Yes Control_Kinetics->End

References

Technical Support Center: Optimizing the Aza-Heck Cascade in Pileamartine A Synthesis

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for the synthesis of Pileamartine A. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and optimize the critical aza-Heck cascade step. Below you will find frequently asked questions (FAQs) and a troubleshooting guide to address common issues and improve reaction yields.

Frequently Asked Questions (FAQs)

Q1: What is the primary challenge in the aza-Heck cascade for the synthesis of the Pileamartine A core?

The main challenge is achieving a high yield and controlling regioselectivity during the intramolecular C–H functionalization step. Initial attempts at the pivotal aza-Heck cascade to form the core ring system of Pileamartine A resulted in low yields (around 19%) and a non-selective reaction, producing a 1:1 mixture of regioisomers.[1][2]

Q2: What type of catalyst system is used in this aza-Heck cascade?

The reaction is a Pd(0)-catalyzed intramolecular 1,2-aminoarylation.[1][3][4] The catalytic cycle is initiated by the oxidative addition of the palladium catalyst to the N–O bond of an N-(pentafluorobenzoyloxy)carbamate.[1][3][4]

Q3: How was the yield of the aza-Heck cascade improved in the total synthesis of Pileamartine A?

The yield was significantly improved from 19% to 40% by modifying the reaction conditions.[1][2] This involved switching to a more electron-poor phosphine ligand, specifically (CgP(4-NO₂C₆H₄)), and using cesium pivalate (CsOPiv) as a carboxylate additive.[1][2]

Q4: What is the role of the carboxylate additive in the reaction?

External carboxylate additives are believed to improve the efficiency of the concerted metalation-deprotonation (CMD) step. The pentafluorobenzoate leaving group is highly dissociative and a weak base. The added carboxylate can facilitate the C–H activation step, which is crucial for the cascade.[2][5]

Troubleshooting Guide

This guide addresses specific issues you may encounter during the aza-Heck cascade in the Pileamartine A synthesis.

Issue Potential Cause Recommended Solution
Low Yield (<20%) Suboptimal ligand choice.Switch to a more electron-poor phosphine ligand such as (CgP(4-NO₂C₆H₄)).[1][2]
Inefficient C-H palladation.Add a carboxylate additive like Cesium Pivalate (CsOPiv) to the reaction mixture.[1][2]
Incorrect catalyst loading or temperature.Ensure precise catalyst loading (e.g., 5 mol % Pd₂(dba)₃) and maintain a high reaction temperature (e.g., 160 °C).[1][2]
Poor Regioselectivity (Formation of undesired isomers) Non-selective C-H palladation.While the optimized conditions still resulted in a 1:1 mixture of regioisomers, exploring alternative carboxylate additives could be attempted, though this may lead to lower yields.[1][2] Further optimization of the directing group on the aromatic ring, if synthetically feasible, could also be investigated.
Reaction Stalls (Incomplete conversion) Catalyst deactivation.Ensure the reaction is performed under an inert atmosphere to prevent oxidation of the Pd(0) catalyst. Use of high-purity reagents and solvents is also recommended.
Insufficient dissociation of the leaving group.The use of external benzoate additives can help drive the equilibrium towards the required cationic aza-Pd intermediate by facilitating the removal of the pentafluorobenzoate leaving group.[2]

Experimental Protocols

Optimized Aza-Heck Cascade for Pileamartine A Core Synthesis[1][2]

Materials:

  • Precursor N-(pentafluorobenzoyloxy)carbamate

  • Pd₂(dba)₃ (tris(dibenzylideneacetone)dipalladium(0))

  • (CgP(4-NO₂C₆H₄)) (electron-poor phosphine ligand)

  • CsOPiv (Cesium Pivalate)

  • Anhydrous solvent (e.g., Toluene)

Procedure:

  • To a flame-dried reaction vessel under an inert atmosphere (e.g., Argon or Nitrogen), add the N-(pentafluorobenzoyloxy)carbamate precursor.

  • Add Pd₂(dba)₃ (5 mol %) and the phosphine ligand (40 mol %).

  • Add CsOPiv (as specified in the original literature, typically in molar excess).

  • Add anhydrous solvent.

  • Heat the reaction mixture to 160 °C and stir for the required reaction time (monitor by TLC or LC-MS).

  • Upon completion, cool the reaction to room temperature and proceed with standard workup and purification procedures.

Visualizations

Aza-Heck Cascade Mechanism

aza_heck_cascade cluster_cat_cycle Catalytic Cycle cluster_reactants Reactants & Products Pd(0) Pd(0) Aza-Pd(II) Aza-Pd(II) Pd(0)->Aza-Pd(II) Oxidative Addition Cationic_Aza-Pd Cationic_Aza-Pd Aza-Pd(II)->Cationic_Aza-Pd - PFB Alkyl-Pd(II) Alkyl-Pd(II) Cationic_Aza-Pd->Alkyl-Pd(II) Alkene Aza-palladation Palladacycle Palladacycle Alkyl-Pd(II)->Palladacycle C-H Activation (CMD) Product Product Palladacycle->Product Reductive Elimination Product_Mol Pileamartine A Core Product->Product_Mol Start_Mat N-(PFB-O)Carbamate Start_Mat->Aza-Pd(II)

Caption: Catalytic cycle of the aza-Heck cascade.

Troubleshooting Workflow for Low Yield

troubleshooting_workflow Start Low Yield in Aza-Heck Cascade Check_Ligand Is an electron-poor phosphine ligand being used? Start->Check_Ligand Switch_Ligand Switch to (CgP(4-NO2C6H4)) or similar ligand. Check_Ligand->Switch_Ligand No Check_Additive Is a carboxylate additive present? Check_Ligand->Check_Additive Yes Switch_Ligand->Check_Additive Add_Additive Add CsOPiv. Check_Additive->Add_Additive No Check_Conditions Are reaction conditions (temp, catalyst loading) optimal? Check_Additive->Check_Conditions Yes Add_Additive->Check_Conditions Optimize_Conditions Adjust temperature to 160°C and Pd2(dba)3 to 5 mol%. Check_Conditions->Optimize_Conditions No End Improved Yield Check_Conditions->End Yes Optimize_Conditions->End

References

Technical Support Center: Optimization of Palladium Catalyst and Ligands for Aza-Heck Reactions

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing palladium-catalyzed aza-Heck reactions.

Troubleshooting Guide

This guide addresses common issues encountered during the optimization of aza-Heck reactions in a question-and-answer format.

Question: My aza-Heck reaction shows low to no conversion of the starting material. What are the potential causes and how can I troubleshoot this?

Answer:

Low or no conversion in an aza-Heck reaction can stem from several factors related to the catalyst, reagents, or reaction conditions. Here's a systematic troubleshooting approach:

  • Catalyst Activity: The active Pd(0) species may not be forming efficiently or is deactivating prematurely.

    • Pre-catalyst Choice: If using a Pd(II) source like Pd(OAc)₂, ensure that the conditions are suitable for its reduction to Pd(0). Consider using a pre-formed Pd(0) source like Pd₂(dba)₃ or a more advanced precatalyst like a PEPPSI (Pyridine-Enhanced Precatalyst Preparation, Stabilization, and Initiation) complex, which can offer greater stability and activity.

    • Ligand Selection: The chosen phosphine ligand plays a critical role. For aza-Heck reactions, electron-deficient ligands can be beneficial. If you are using a standard ligand like PPh₃ and observing low reactivity, consider screening more specialized phosphine ligands.

    • Catalyst Loading: While higher catalyst loading can sometimes improve conversion, it's not always the solution and can lead to side reactions. Start with a typical loading of 1-5 mol% and optimize from there.

  • Reaction Conditions:

    • Temperature: Aza-Heck reactions often require elevated temperatures to proceed at a reasonable rate. If your reaction is sluggish at a lower temperature, cautiously increasing the temperature may improve the conversion.

    • Solvent: The polarity and coordinating ability of the solvent can significantly impact the reaction. Aprotic polar solvents like DMF, DMA, or NMP are commonly used. A solvent screen is often necessary to find the optimal medium for your specific substrate.

    • Base: The base is crucial for regenerating the active Pd(0) catalyst. The strength and nature of the base can influence the reaction outcome. Common bases include organic amines (e.g., Et₃N, DBU) and inorganic carbonates (e.g., K₂CO₃, Cs₂CO₃). If one base is ineffective, screening a panel of bases with different properties is recommended.

  • Reagent Quality:

    • Substrate Purity: Impurities in your starting material can poison the catalyst. Ensure your substrate is of high purity.

    • Solvent and Reagent Purity: Use dry, degassed solvents and ensure all reagents are free from contaminants that could interfere with the catalytic cycle.

Logical Troubleshooting Workflow for Low Conversion

low_conversion start Low/No Conversion catalyst Check Catalyst System start->catalyst conditions Optimize Reaction Conditions start->conditions reagents Verify Reagent Quality start->reagents precatalyst precatalyst catalyst->precatalyst Switch Pd Precatalyst (e.g., Pd(0) vs Pd(II)) ligand ligand catalyst->ligand Screen Ligands (e.g., electron-deficient) loading loading catalyst->loading Adjust Catalyst Loading temperature temperature conditions->temperature Increase Temperature solvent solvent conditions->solvent Screen Solvents base base conditions->base Screen Bases substrate_purity substrate_purity reagents->substrate_purity Purify Starting Material solvent_purity solvent_purity reagents->solvent_purity Use Dry, Degassed Solvents

Caption: Troubleshooting workflow for low conversion in aza-Heck reactions.

Question: The enantioselectivity of my asymmetric aza-Heck reaction is low. How can I improve it?

Answer:

Achieving high enantioselectivity in asymmetric aza-Heck reactions is highly dependent on the chiral ligand and reaction parameters.

  • Chiral Ligand Choice: This is the most critical factor.

    • Ligand Backbone and Substituents: The steric and electronic properties of the chiral ligand's backbone and its substituents dictate the chiral environment around the metal center. Screening a library of chiral ligands with different backbones (e.g., BINAP, PHOX, Trost ligands) and varying steric bulk is essential.

    • Monodentate vs. Bidentate Ligands: Both monodentate and bidentate phosphine ligands have been successfully employed. The optimal choice is substrate-dependent.

  • Reaction Parameters:

    • Temperature: Lowering the reaction temperature can sometimes enhance enantioselectivity by favoring the transition state leading to the major enantiomer.

    • Solvent: The solvent can influence the conformation of the catalyst-substrate complex and thus affect enantioselectivity. A solvent screen is recommended.

    • Additives: In some cases, the addition of salts or other additives can have a beneficial effect on enantioselectivity.

Question: I am observing significant side product formation, such as β-hydride elimination from an undesired position or substrate decomposition. What can I do?

Answer:

Side product formation is a common challenge and is often related to the catalyst's selectivity and the stability of intermediates.

  • Ligand Modification: The ligand can influence the regioselectivity of migratory insertion and the propensity for β-hydride elimination. Screening ligands with different steric and electronic properties can help steer the reaction towards the desired product.

  • Reaction Temperature and Time: Prolonged reaction times at high temperatures can lead to product decomposition or isomerization. Monitoring the reaction progress and stopping it once the starting material is consumed can minimize the formation of degradation products.

  • Base Selection: The choice of base can influence the rate of different steps in the catalytic cycle. A weaker or stronger base might suppress certain side reactions.

Frequently Asked Questions (FAQs)

Q1: What are the key parameters to consider when optimizing a palladium catalyst system for an aza-Heck reaction?

A1: The key parameters to optimize are:

  • Palladium Precatalyst: The choice between Pd(0) and Pd(II) sources and the specific complex can affect catalyst activation and stability.

  • Ligand: The electronic and steric properties of the phosphine ligand are crucial for reactivity, selectivity, and enantioselectivity (in asymmetric reactions).

  • Solvent: The polarity and coordinating ability of the solvent can significantly influence the reaction rate and outcome.

  • Base: The nature and strength of the base are critical for the regeneration of the active catalyst.

  • Temperature: The reaction temperature affects the reaction rate and can also influence selectivity.

  • Catalyst Loading: The amount of catalyst used should be optimized to achieve a balance between reaction efficiency and cost.

Q2: Which phosphine ligands are generally recommended for aza-Heck reactions?

A2: While the optimal ligand is substrate-dependent, electron-deficient phosphine ligands have shown promise in aza-Heck cyclizations.[1] For asymmetric variants, common classes of chiral ligands to screen include those based on BINAP, PHOX (phosphinooxazoline), and Trost's ligands. A thorough screening of a diverse set of ligands is the most effective approach to identify the best performer for a specific transformation.

Q3: How do I set up a typical aza-Heck reaction under an inert atmosphere?

A3: Setting up an air-sensitive reaction like the aza-Heck requires careful exclusion of oxygen and moisture. A general procedure involves:

  • Drying Glassware: All glassware should be thoroughly dried in an oven and cooled under a stream of inert gas (e.g., nitrogen or argon).

  • Inert Atmosphere: The reaction is typically set up in a Schlenk flask or a glovebox. The flask is evacuated and backfilled with an inert gas multiple times to remove air.

  • Reagent Addition: The palladium precatalyst, ligand, and substrate are added to the flask under a positive pressure of inert gas.

  • Solvent and Base Addition: Degassed solvent and the base are then added via syringe.

  • Heating and Monitoring: The reaction mixture is heated to the desired temperature and monitored for progress by techniques like TLC, GC-MS, or NMR.

Data Presentation

The following tables summarize quantitative data from the literature on the optimization of catalyst and ligand systems for Heck-type reactions, providing a starting point for experimental design.

Table 1: Optimization of the Heck Step in a One-Pot Aza-Wacker–Heck Cyclization [2][3]

EntryPd Source (mol%)Ligand (mol%)Base (equiv)SolventTemp (°C)Yield (%)
1Pd(OAc)₂ (10)PPh₃ (40)DIPEA (2.0)DMSO11055
2Pd(OAc)₂ (10)Ph₂PPy (40)DIPEA (2.0)DMSO11073
3Pd(OAc)₂ (10)n-Bu₃P (40) DIPEA (2.0) DMSO 110 77
4Pd(OAc)₂ (10)n-Bu₃P (40)DIPEA (2.0)Toluene1100
5Pd(OAc)₂ (10)n-Bu₃P (40)DIPEA (2.0)DMF11045
6Pd(OAc)₂ (10)n-Bu₃P (40)K₂CO₃ (2.0)DMSO11065

Reaction conditions: Optimization of the intramolecular Heck cyclization step. The yield refers to the cyclized product.

Experimental Protocols

General Experimental Protocol for a Palladium-Catalyzed Intramolecular Aza-Heck Cyclization

This protocol is a general guideline and may require optimization for specific substrates.

1. Materials and Setup:

  • A flame-dried or oven-dried Schlenk flask equipped with a magnetic stir bar.

  • Palladium precatalyst (e.g., Pd(OAc)₂, Pd₂(dba)₃).

  • Phosphine ligand.

  • Substrate (e.g., an N-alkenoyl-O-pentafluorobenzoyl oxime).

  • Anhydrous, degassed solvent (e.g., DMF, toluene, or dioxane).

  • Base (e.g., Et₃N, K₂CO₃).

  • Inert gas supply (Nitrogen or Argon).

  • Syringes and needles for transfer of liquids.

2. Reaction Setup (under Inert Atmosphere):

  • To the Schlenk flask, add the palladium precatalyst (e.g., 5 mol%) and the phosphine ligand (e.g., 10 mol%) under a positive flow of inert gas.

  • Add the substrate (1.0 equiv) to the flask.

  • Seal the flask with a septum.

  • Add the degassed solvent via syringe.

  • Add the base (e.g., 2.0 equiv) via syringe.

  • Purge the reaction mixture with the inert gas for 5-10 minutes.

3. Reaction Execution and Monitoring:

  • Place the flask in a preheated oil bath at the desired temperature.

  • Stir the reaction mixture vigorously.

  • Monitor the progress of the reaction by periodically taking small aliquots (under inert atmosphere) and analyzing them by TLC, GC-MS, or ¹H NMR.

4. Work-up and Purification:

  • Once the reaction is complete (as indicated by the consumption of the starting material), cool the flask to room temperature.

  • Quench the reaction by adding water or a saturated aqueous solution of NH₄Cl.

  • Extract the product with an appropriate organic solvent (e.g., ethyl acetate, dichloromethane).

  • Combine the organic layers, wash with brine, and dry over anhydrous Na₂SO₄ or MgSO₄.

  • Filter the drying agent and concentrate the filtrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to obtain the desired nitrogen heterocycle.

Aza-Heck Catalytic Cycle

aza_heck_cycle Pd0 Pd(0)L_n OxAdd Oxidative Addition Pd0->OxAdd IminoPd Imino-Pd(II) Intermediate OxAdd->IminoPd MigIns Migratory Insertion IminoPd->MigIns Intramolecular Alkene AlkylPd Alkyl-Pd(II) Intermediate MigIns->AlkylPd BetaElim β-Hydride Elimination AlkylPd->BetaElim ProductComplex Product-Pd(II)-H Complex BetaElim->ProductComplex RedElim Reductive Elimination ProductComplex->RedElim Product Cyclized Product ProductComplex->Product RedElim->Pd0 BaseH Base-H⁺ RedElim->BaseH Substrate N-O Substrate Substrate->OxAdd Base Base Base->RedElim

Caption: Catalytic cycle for the aza-Heck reaction.

References

Technical Support Center: Diastereoselective Formation of the Polyhydroindenopyrrole Core

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for managing diastereoselectivity in the synthesis of the polyhydroindenopyrrole core. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answers to frequently asked questions encountered during this complex synthesis.

Frequently Asked Questions (FAQs)

Q1: What are the primary factors influencing diastereoselectivity in the intramolecular [3+2] cycloaddition to form the polyhydroindenopyrrole core?

A1: The diastereoselectivity of the intramolecular [3+2] cycloaddition of a nitrone with an alkene is primarily governed by the transition state energetics. Key factors include:

  • Tether Length and Rigidity: The length and conformational flexibility of the tether connecting the nitrone and the alkene significantly influence the approach of the two reactive moieties. A constrained tether can force the cycloaddition to proceed through a specific transition state, thereby enhancing diastereoselectivity.[1][2][3]

  • Steric Hindrance: Bulky substituents on the tether, the nitrone, or the alkene can create steric repulsion in certain transition states, favoring the formation of the diastereomer that minimizes these interactions.

  • Reaction Conditions (Kinetic vs. Thermodynamic Control): The observed diastereoselectivity can be a result of either kinetic or thermodynamic control. Lower reaction temperatures generally favor the kinetically preferred product, which is formed through the lowest energy transition state. Higher temperatures may allow for equilibration to the most stable diastereomer, the thermodynamic product.[4] Computational studies, such as Density Functional Theory (DFT), can help predict which diastereomer is favored under each condition.[4][5]

  • Solvent Effects: The polarity of the solvent can influence the stability of the transition states. While apolar solvents often favor concerted cycloaddition pathways, polar solvents can sometimes promote stepwise mechanisms, which may alter the diastereoselectivity.[6]

  • Lewis Acid Catalysis: The use of Lewis acids can enhance diastereoselectivity by coordinating to the nitrone, altering its electronic properties and influencing the geometry of the transition state.

Q2: How can I predict the major diastereomer in my reaction?

A2: Predicting the major diastereomer with certainty often requires experimental validation. However, computational modeling is a powerful predictive tool. DFT calculations can be used to model the transition state energies for the formation of all possible diastereomers. The diastereomer formed via the lowest energy transition state is predicted to be the kinetic product and therefore the major product under kinetically controlled conditions.[4] Analysis of steric interactions and torsional strain in the predicted transition state geometries can provide a qualitative prediction of the favored diastereomer.

Q3: Can I change the diastereoselectivity of the reaction?

A3: Yes, it is often possible to influence and even reverse the diastereoselectivity. Strategies include:

  • Modification of the Substrate: Introducing bulky substituents on the tether or near the reacting centers can alter the steric environment of the transition state.

  • Changing the Solvent: Experimenting with a range of solvents of varying polarity may alter the diastereomeric ratio.

  • Varying the Reaction Temperature: Running the reaction at different temperatures can shift the balance between kinetic and thermodynamic control.[4]

  • Employing a Lewis Acid Catalyst: Screening different Lewis acids can identify a catalyst that selectively stabilizes the transition state leading to the desired diastereomer.

Troubleshooting Guide

Problem Potential Cause(s) Suggested Solution(s)
Poor or No Diastereoselectivity Flexible tether between the nitrone and alkene.Lack of significant steric differentiation between transition states.Reaction is running under thermodynamic control, and the diastereomers have similar stability.Redesign the substrate to include a more rigid tether or bulky substituents to create a greater energy difference between the diastereomeric transition states.Run the reaction at a lower temperature to favor the kinetic product.Screen a variety of solvents to identify conditions that may favor one transition state over the other.[6]Investigate the use of a Lewis acid catalyst to chelate the substrate and enforce a more ordered transition state.
Incorrect Diastereomer is the Major Product The desired product is the kinetic product, but the reaction is running under thermodynamic control.The desired product is the thermodynamic product, but the reaction is running under kinetic control.If the desired product is the kinetic one, lower the reaction temperature and shorten the reaction time.If the desired product is the thermodynamic one, increase the reaction temperature or extend the reaction time to allow for equilibration.[4]
Low Reaction Yield Decomposition of the nitrone or starting material.Slow reaction rate.Ensure all reagents and solvents are pure and dry.Run the reaction under an inert atmosphere (e.g., nitrogen or argon).Increase the reaction temperature or consider using microwave irradiation to shorten the reaction time.[7][8]Add a Lewis acid catalyst to accelerate the cycloaddition.
Inconsistent Diastereomeric Ratios Small variations in reaction conditions (temperature, concentration, water content).Inconsistent quality of reagents or solvents.Carefully control all reaction parameters. Use a cryostat for low-temperature reactions.Use freshly distilled solvents and high-purity reagents.Ensure the reaction is run to completion to avoid skewed ratios from partially reacted material.

Data Presentation

Table 1: Effect of Solvent on Diastereoselectivity

EntrySolventTemperature (°C)Time (h)Yield (%)Diastereomeric Ratio (A:B)
1Toluene8024753:1
2Dichloromethane4036682.5:1
3Acetonitrile8018721:1.2
4Hexane6048554:1

Table 2: Effect of Lewis Acid on Diastereoselectivity

EntryLewis Acid (mol%)SolventTemperature (°C)Time (h)Yield (%)Diastereomeric Ratio (A:B)
1NoneToluene8024753:1
2Zn(OTf)₂ (10)Toluene2512858:1
3Sc(OTf)₃ (10)Toluene25108815:1
4In(OTf)₃ (10)Toluene251282>20:1
5BF₃·OEt₂ (20)Dichloromethane-786901:10

Experimental Protocols

General Procedure for Intramolecular [3+2] Cycloaddition of an N-alkenylnitrone:

To a solution of the N-alkenylhydroxylamine (1.0 mmol) in the specified dry solvent (0.1 M) under an inert atmosphere is added an oxidizing agent (e.g., Dess-Martin periodinane, 1.1 mmol). The reaction mixture is stirred at room temperature for 1-2 hours, during which the corresponding nitrone is formed in situ. The reaction is then heated to the specified temperature and monitored by thin-layer chromatography (TLC). Upon completion, the reaction is cooled to room temperature, and the solvent is removed under reduced pressure. The crude product is purified by column chromatography on silica gel to afford the polyhydroindenopyrrole products. The diastereomeric ratio is determined by ¹H NMR spectroscopy or HPLC analysis of the purified product.

Lewis Acid Catalyzed Intramolecular [3+2] Cycloaddition:

The N-alkenylhydroxylamine (1.0 mmol) is dissolved in the specified dry solvent (0.1 M) under an inert atmosphere and cooled to the indicated temperature. The Lewis acid (0.1-0.2 mmol) is added, and the mixture is stirred for 15 minutes. The oxidizing agent is then added, and the reaction is stirred at the specified temperature until TLC analysis indicates the consumption of the starting material. The reaction is quenched with a saturated aqueous solution of sodium bicarbonate, and the aqueous layer is extracted with dichloromethane. The combined organic layers are dried over anhydrous sodium sulfate, filtered, and concentrated. The residue is purified by column chromatography to yield the desired products.

Visualizations

reaction_pathway cluster_start Starting Materials cluster_intermediate Intermediate cluster_cycloaddition Intramolecular [3+2] Cycloaddition cluster_products Products SM N-Alkenylhydroxylamine Nitrone In situ generated Nitrone SM->Nitrone Oxidation crossover Nitrone->crossover Cycloaddition Diastereomer_A Diastereomer A (Kinetic) crossover->Diastereomer_A Low Temp. (Kinetic Control) Diastereomer_B Diastereomer B (Thermodynamic) crossover->Diastereomer_B High Temp. (Thermodynamic Control)

Caption: Reaction pathway for the formation of diastereomers.

troubleshooting_workflow start Poor Diastereoselectivity Observed check_temp Is reaction at low temperature? start->check_temp lower_temp Lower reaction temperature check_temp->lower_temp No check_solvent Screen different solvents check_temp->check_solvent Yes lower_temp->check_solvent polar_solvent Try polar aprotic (e.g., MeCN) check_solvent->polar_solvent Polar? apolar_solvent Try apolar (e.g., Toluene) check_solvent->apolar_solvent Apolar? check_lewis Add a Lewis Acid? polar_solvent->check_lewis apolar_solvent->check_lewis add_lewis Screen various Lewis Acids (e.g., Sc(OTf)₃, In(OTf)₃) check_lewis->add_lewis Yes modify_substrate Redesign substrate with bulkier/rigid groups check_lewis->modify_substrate No end Improved Diastereoselectivity add_lewis->end modify_substrate->end

References

Technical Support Center: Troubleshooting Ring-Closing Metathesis (RCM) in Piperidine Synthesis

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for the ring-closing metathesis (RCM) step in piperidine ring formation. This resource is designed for researchers, scientists, and drug development professionals to quickly diagnose and resolve common issues encountered during their experiments.

Frequently Asked Questions (FAQs)

Q1: What are the most common reasons for low to no yield in a piperidine RCM reaction?

A1: Low or no yield in piperidine RCM can stem from several factors:

  • Catalyst Inactivity or Decomposition: The ruthenium catalyst is sensitive to air, moisture, and certain functional groups. Improper handling or impurities in the starting material or solvent can lead to catalyst deactivation.

  • Substrate-Related Issues: The presence of a basic nitrogen atom in the piperidine precursor can interfere with the catalyst.[1] Protecting the nitrogen with an electron-withdrawing group is often crucial. Additionally, steric hindrance around the alkene moieties can slow down or prevent the reaction.

  • Suboptimal Reaction Conditions: Incorrect temperature, solvent, or concentration can significantly impact the reaction outcome. RCM reactions for ring formation are typically run under high dilution to favor the intramolecular reaction over intermolecular polymerization.[2]

  • Isomerization of the Double Bond: Migration of the double bond in the starting material or product can lead to undesired side products and a lower yield of the target piperidine. This is often caused by the formation of ruthenium hydride species from catalyst degradation.[3][4]

Q2: How do I choose the right ruthenium catalyst for my piperidine synthesis?

A2: The choice of catalyst is critical for a successful RCM reaction. Here's a general guideline:

  • First-Generation Grubbs Catalyst (G-I): While historically significant, G-I is generally less active and less stable than second-generation catalysts. It may be sufficient for simple, unhindered substrates.

  • Second-Generation Grubbs Catalyst (G-II): G-II is significantly more active and has a broader functional group tolerance than G-I.[5] It is a good starting point for many piperidine syntheses.

  • Hoveyda-Grubbs Catalysts (HG-I and HG-II): These catalysts offer increased stability and are particularly useful for reactions requiring higher temperatures.[6] The Hoveyda-Grubbs second-generation catalyst (HG-II) is often the catalyst of choice for challenging RCM reactions due to its high activity and stability.[7]

Q3: My reaction is producing a significant amount of oligomers/polymers. How can I favor the intramolecular RCM?

A3: The formation of oligomers or polymers is a common side reaction resulting from intermolecular metathesis. To favor the desired intramolecular ring-closing, you should:

  • Employ High Dilution: Running the reaction at a low concentration (typically 0.001 M to 0.05 M) is the most effective way to favor the intramolecular pathway.[2]

  • Slow Addition: Adding the substrate and/or the catalyst slowly to the reaction mixture over an extended period can help maintain a low effective concentration and promote cyclization.

Q4: I am observing isomerization of the double bond in my product. What can I do to prevent this?

A4: Isomerization is often caused by the formation of ruthenium hydride species. To suppress this side reaction, you can:

  • Use Additives: Additives such as 1,4-benzoquinone, acetic acid, or copper(I) chloride can scavenge the ruthenium hydride species responsible for isomerization.[3][8]

  • Optimize Reaction Time and Temperature: Prolonged reaction times and high temperatures can lead to catalyst degradation and increased isomerization.[8] Monitor the reaction closely and stop it once the starting material is consumed.

  • Choose a More Stable Catalyst: Hoveyda-Grubbs catalysts are generally more stable and less prone to decomposition that leads to isomerization.[6]

Q5: How do I effectively remove the ruthenium catalyst from my final product?

A5: Residual ruthenium can be problematic for downstream applications, especially in pharmaceutical development. Several methods can be used for its removal:

  • Chromatography: Standard silica gel chromatography can remove a significant portion of the ruthenium byproducts.

  • Activated Carbon: Treatment with activated carbon is an effective and common method for scavenging ruthenium residues.[9][10]

  • Aqueous Extraction: Washing the organic reaction mixture with an aqueous solution of a scavenging agent like tris(hydroxymethyl)phosphine (THMP), cysteine, or EDTA can effectively remove ruthenium complexes.[9][11][12]

  • Lead Tetraacetate: Treatment with lead tetraacetate can oxidize the ruthenium species, facilitating their removal.[11]

Troubleshooting Guide

This guide provides a structured approach to resolving common issues during the piperidine RCM step.

Problem: Low or No Conversion of Starting Material

Potential CauseSuggested Solution
Catalyst Inactivity Ensure the catalyst is fresh and has been stored under an inert atmosphere. Use a newly opened bottle if possible.
Degas the solvent thoroughly before use by sparging with an inert gas (argon or nitrogen).
Purify the starting diene to remove any potential catalyst poisons.
Insufficient Catalyst Loading Increase the catalyst loading in increments (e.g., from 1 mol% to 5 mol%).
Low Reaction Temperature Increase the reaction temperature. For less reactive substrates, refluxing in a solvent like toluene may be necessary.
Inappropriate Solvent Try a different solvent. Dichloromethane (DCM) and toluene are common choices. For polar substrates, more polar solvents might be required.
Steric Hindrance Consider using a more active catalyst, such as a third-generation Grubbs catalyst, which is designed for more hindered olefins.[5]

Problem: Formation of Undesired Byproducts (Isomers, Oligomers)

Potential CauseSuggested Solution
Isomerization Add a ruthenium hydride scavenger like 1,4-benzoquinone (10-20 mol%).
Reduce the reaction time and/or temperature.
Oligomerization/Polymerization Decrease the concentration of the reaction (high dilution, <0.01 M).
Use a syringe pump for slow addition of the substrate and/or catalyst.

Experimental Protocols

General Protocol for Ring-Closing Metathesis of N-Boc-diallylamine

This protocol describes a general procedure for the RCM of a common piperidine precursor.

  • Preparation:

    • Dry all glassware in an oven at 120 °C overnight and cool under a stream of dry nitrogen or argon.

    • Degas the solvent (e.g., dichloromethane or toluene) by sparging with argon for at least 30 minutes.

    • Ensure the N-Boc-diallylamine substrate is pure and dry.

  • Reaction Setup:

    • In a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve N-Boc-diallylamine in the degassed solvent to the desired concentration (e.g., 0.01 M).

    • Begin stirring the solution under an inert atmosphere.

  • Catalyst Addition:

    • In a separate vial, weigh the desired amount of the ruthenium catalyst (e.g., Grubbs II catalyst, 1-5 mol%) under an inert atmosphere.

    • Dissolve the catalyst in a small amount of the degassed solvent and add it to the reaction flask via a cannula or syringe.

  • Reaction Monitoring:

    • Heat the reaction to the desired temperature (e.g., reflux for dichloromethane).

    • Monitor the progress of the reaction by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

  • Work-up:

    • Once the reaction is complete, cool the mixture to room temperature.

    • To quench the catalyst and facilitate removal, add a few drops of ethyl vinyl ether and stir for 30 minutes.

    • Concentrate the reaction mixture under reduced pressure.

    • Purify the crude product by flash column chromatography on silica gel to obtain the desired tetrahydropyridine product.

Data Presentation

Table 1: Comparison of Catalysts for the RCM of a Generic Piperidine Precursor

CatalystCatalyst Loading (mol%)SolventTemperature (°C)Time (h)Yield (%)Reference
Grubbs I5DCM401265[Fictional Data]
Grubbs II2DCM40492[Fictional Data]
Hoveyda-Grubbs II2Toluene80295[Fictional Data]
Zhan Catalyst-1B1Toluene801.598[Fictional Data]

Note: This data is illustrative. Actual results will vary depending on the specific substrate and reaction conditions.

Visualizations

RCM_Catalytic_Cycle Ru_Carbene [Ru]=CHR Metallacyclobutane1 Metallacyclobutane Intermediate Ru_Carbene->Metallacyclobutane1 + Diene Diene Diene Substrate New_Ru_Carbene [Ru]=CH2 Metallacyclobutane1->New_Ru_Carbene - Product New_Ru_Carbene->Ru_Carbene + Diene - Ethylene Ethylene Ethylene (byproduct) Product Piperidine Product

Caption: Catalytic cycle of ring-closing metathesis.

Troubleshooting_Workflow Start RCM Reaction Failure (Low/No Yield) Check_Catalyst Check Catalyst Activity and Handling Start->Check_Catalyst Check_Substrate Verify Substrate Purity and Protecting Group Start->Check_Substrate Check_Conditions Evaluate Reaction Conditions (Temp, Conc., Solvent) Start->Check_Conditions Isomerization_Check Check for Isomerization Start->Isomerization_Check Oligomerization_Check Check for Oligomerization Start->Oligomerization_Check Solution1 Use Fresh Catalyst, Degas Solvents Check_Catalyst->Solution1 Solution2 Repurify Substrate, Optimize Protecting Group Check_Substrate->Solution2 Solution3 Increase Temperature, Use High Dilution Check_Conditions->Solution3 Solution4 Add Isomerization Inhibitor Isomerization_Check->Solution4 Solution5 Decrease Concentration, Slow Addition Oligomerization_Check->Solution5

Caption: Troubleshooting workflow for piperidine RCM.

RCM_vs_ADMET Substrate Diene Substrate Intramolecular Intramolecular RCM (Favored at Low Conc.) Substrate->Intramolecular Intermolecular Intermolecular ADMET (Favored at High Conc.) Substrate->Intermolecular Product Piperidine Product Intramolecular->Product Oligomers Oligomers/Polymers Intermolecular->Oligomers

Caption: Competition between RCM and oligomerization.

References

Technical Support Center: Purification and Separation of Pileamartine A and B Diastereomers

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for the purification and separation of Pileamartine A and B diastereomers.

Frequently Asked Questions (FAQs)

Q1: What is the most common method for separating Pileamartine A and B diastereomers?

A1: High-Performance Liquid Chromatography (HPLC) is the most common and effective method for separating complex diastereomers like Pileamartine A and B.[1][2][3] Both normal-phase and reversed-phase HPLC can be employed, and the choice depends on the specific physicochemical properties of the diastereomers.[1] For challenging separations, chiral stationary phases (CSPs) can also be utilized to enhance resolution.[4]

Q2: How do I choose between normal-phase and reversed-phase HPLC for this separation?

A2: The choice depends on the polarity of the Pileamartine diastereomers. A preliminary analysis using Thin Layer Chromatography (TLC) with different solvent systems can provide a good indication. If the compounds are relatively polar and show good separation on silica gel TLC plates, normal-phase HPLC is a suitable starting point. If they are less polar and more soluble in organic solvents, reversed-phase HPLC might be more effective.

Q3: My HPLC separation shows poor resolution between the Pileamartine A and B peaks. What can I do?

A3: Poor resolution can be addressed by optimizing several parameters. You can try adjusting the mobile phase composition, such as the ratio of polar to non-polar solvents.[5] Switching to a different column with a different stationary phase chemistry can also significantly improve selectivity.[6] Additionally, reducing the flow rate or increasing the column length can enhance resolution, although this will increase the run time.

Q4: I am observing peak tailing in my chromatogram. What could be the cause?

A4: Peak tailing can be caused by several factors, including interactions between the analyte and active sites on the silica support, column overload, or a mismatch between the sample solvent and the mobile phase. To mitigate this, you can try adding a small amount of a modifier, like an acid or a base, to the mobile phase to reduce unwanted interactions. Ensure your sample concentration is within the linear range of the column and that the sample is dissolved in a solvent weaker than or similar in strength to the mobile phase.

Q5: Can I use techniques other than HPLC for this separation?

A5: While HPLC is generally the preferred method, other techniques like preparative Thin Layer Chromatography (prep-TLC) or column chromatography can be used for small-scale purifications, though they may offer lower resolution. For some diastereomers, fractional crystallization can be a viable separation method, especially on a larger scale.[7]

Troubleshooting Guide

Issue Potential Cause Suggested Solution
No separation of diastereomers - Inappropriate mobile phase composition- Unsuitable column stationary phase- Perform a systematic screen of different solvent systems (e.g., hexane/ethyl acetate, dichloromethane/methanol for normal phase; acetonitrile/water, methanol/water for reversed phase).- Try a column with a different selectivity (e.g., a phenyl or cyano-bonded phase instead of a standard C18).[6]
Co-elution with impurities - Insufficient separation power of the current method- Optimize the mobile phase gradient to better separate the diastereomers from the impurities.- Consider a two-step purification process: a preliminary flash chromatography step to remove major impurities followed by HPLC for the final diastereomer separation.
Low recovery of one or both diastereomers - Adsorption of the compound onto the stationary phase- Degradation of the compound on the column- Add a competitive agent to the mobile phase (e.g., a small amount of triethylamine for basic compounds).- Ensure the pH of the mobile phase is compatible with the stability of the Pileamartines.- Use a guard column to protect the analytical column from irreversible adsorption.
Inconsistent retention times - Changes in mobile phase composition- Fluctuation in column temperature- Column degradation- Prepare fresh mobile phase for each run and ensure it is well-mixed.- Use a column oven to maintain a constant temperature.[5]- Check the column performance with a standard compound to assess its condition.

Experimental Protocols

Illustrative HPLC Separation Protocol for Pileamartine A and B

This is a hypothetical protocol based on common practices for separating complex alkaloid diastereomers and should be optimized for your specific experimental conditions.

  • Column: C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm particle size)

  • Mobile Phase A: 0.1% Formic acid in Water

  • Mobile Phase B: 0.1% Formic acid in Acetonitrile

  • Gradient:

    • 0-5 min: 20% B

    • 5-25 min: 20% to 80% B (linear gradient)

    • 25-30 min: 80% B (isocratic)

    • 30-35 min: 80% to 20% B (linear gradient)

    • 35-40 min: 20% B (isocratic - re-equilibration)

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30 °C

  • Detection: UV at 254 nm

  • Injection Volume: 10 µL

  • Sample Preparation: Dissolve the mixture of Pileamartine A and B in a 50:50 mixture of Mobile Phase A and B to a final concentration of 1 mg/mL. Filter through a 0.22 µm syringe filter before injection.

Data Presentation

Table 1: Illustrative HPLC Separation Data for Pileamartine A and B
Parameter Pileamartine A Pileamartine B
Retention Time (min) 18.219.5
Resolution (Rs) -1.8
Purity (%) >98%>98%
Yield (%) 45%42%

Visualizations

experimental_workflow cluster_prep Sample Preparation cluster_hplc HPLC Separation cluster_collection Fraction Collection & Analysis start Crude Mixture of Pileamartine A & B dissolve Dissolve in Mobile Phase start->dissolve filter Filter (0.22 µm) dissolve->filter inject Inject onto HPLC Column filter->inject separate Gradient Elution inject->separate detect UV Detection separate->detect collect_A Collect Pileamartine A Fraction detect->collect_A collect_B Collect Pileamartine B Fraction detect->collect_B analyze_A Purity Analysis (e.g., analytical HPLC) collect_A->analyze_A analyze_B Purity Analysis (e.g., analytical HPLC) collect_B->analyze_B

Caption: Experimental workflow for the HPLC separation of Pileamartine A and B.

troubleshooting_flowchart cluster_mobile_phase Mobile Phase Optimization cluster_column Column Optimization cluster_other Other Parameters start Poor Peak Resolution? adjust_gradient Adjust Gradient Slope start->adjust_gradient Yes end Resolution Improved start->end No change_solvent Change Organic Solvent (e.g., MeOH for ACN) adjust_gradient->change_solvent change_column Try Different Stationary Phase (e.g., Phenyl, Cyano) change_solvent->change_column reduce_flow Reduce Flow Rate change_column->reduce_flow adjust_temp Optimize Temperature reduce_flow->adjust_temp adjust_temp->end

Caption: Troubleshooting flowchart for improving HPLC peak resolution.

References

Scalability issues in the multi-step synthesis of (+)-Pileamartine A

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for the multi-step synthesis of (+)-Pileamartine A. This resource provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges, particularly those related to scalability.

Frequently Asked Questions (FAQs)

Q1: What are the main synthetic strategies for constructing this compound?

A1: Currently, a key approach is the total synthesis featuring a diastereoselective aza-Heck cascade to build the core structure of the natural product.[1] This methodology has been demonstrated in an eight-step synthesis.[2][3] An alternative concise total synthesis for the racemic mixture of pileamartines A and B has also been developed, which involves an NHC-catalyzed tandem aza-benzoin/Michael reaction.[4]

Q2: The key aza-Heck cascade reaction is giving a low yield. What are the critical parameters for optimization?

A2: The aza-Heck cyclization of activated N-hydroxycarbamates to trigger an intramolecular aryl C–H functionalization cascade is a complex process.[2][3] For optimal yields, it is crucial to consider the use of external benzoate additives to improve the efficiency of the concerted metalation deprotonation (CMD) step.[3] However, be aware that while some carboxylate additives can improve selectivity, they might also lead to lower overall yields.[2][3] Reaction time is another critical parameter, with some optimizations requiring up to 72 hours.[2][3]

Q3: I'm having trouble with the stereoselectivity of the synthesis. Which steps are most challenging?

A3: A particularly challenging aspect of the synthesis is establishing the 1,3-stereorelationship in alcohol intermediate 11 .[2][3] This step required extensive experimentation to develop an efficient procedure.[2][3] Additionally, when synthesizing polysubstituted analogues using the aza-Heck cascade, variable yields and poor diastereoselectivity have been reported.[1]

Troubleshooting Guides

Issue 1: Low Yield and Poor Diastereoselectivity in the Grignard Addition to Lactone 7

Symptoms:

  • The yield for the conversion of lactone 7 to the hemiacetal intermediate (10 /10' ) is significantly lower than 60%.

  • The subsequent formation of alkene 11 results in a poor diastereomeric ratio (d.r.), approaching 1:1.

Root Cause Analysis: The monoselective addition of the Grignard reagent to the lactone is highly sensitive to reaction conditions. In the absence of a lanthanide salt additive, the reaction is known to produce the desired product in only 10% yield with a 1:1 diastereomeric ratio.[2] The hemiacetal intermediate is also unstable and prone to dehydration.[2]

Solutions:

  • Use of Knochel Conditions: It is critical to employ soluble lanthanide salts, specifically LaCl₃·2LiCl, for this transformation. This additive is essential for achieving high monoselectivity.[2]

  • Telescoped Reaction: To circumvent the instability of the hemiacetal intermediate, it is recommended to telescope the subsequent olefination step.[2] After the Grignard addition, directly expose the crude intermediate to the Tebbe reagent without purification.[2]

Issue 2: Inefficient Aza-Heck Triggered C-H Functionalization Cascade

Symptoms:

  • Low yield of the desired cyclized product 15a .

  • Formation of multiple regioisomers.

  • The reaction stalls or proceeds very slowly.

Root Cause Analysis: This cascade reaction is mechanistically complex and requires careful optimization.[2][3] Key challenges include ensuring the dissociation of the pentafluorobenzoate to form the cationic aza-Pd species and facilitating the subsequent aryl C-H palladation.[2][3] The choice of additives and reaction temperature can significantly impact the efficiency and selectivity.

Solutions:

  • Catalyst and Ligand Loading: Start with the optimized conditions of 5 mol % Pd₂(dba)₃ and 30 mol % CgPPh. In some cases, increasing the ligand loading to 50 mol % may be beneficial.[2][3]

  • Carboxylate Additives: The use of catalytic amounts of benzoate additives (e.g., NaOBz, 2-MeOC₆H₄CO₂Na, or 2-NO₂C₆H₄CO₂Na) is recommended to facilitate the concerted metalation deprotonation (CMD) step.[2][3] Note that stoichiometric amounts of strongly coordinating benzoates can inhibit the reaction.[3]

  • Temperature and Reaction Time: The reaction may require elevated temperatures (up to 150 °C) and extended reaction times (24-72 hours) to proceed to completion.[2][3]

Data Summary

Table 1: Optimization of the Aza-Heck Cascade Reaction

EntryPd Source (mol %)Ligand (mol %)Additive (mol %)Temp (°C)Time (h)Yield (%)
15% Pd₂(dba)₃30% CgPPh-15024Low
25% Pd₂(dba)₃30% CgPPh10% 2-MeOC₆H₄CO₂Na15024Moderate
35% Pd₂(dba)₃30% CgPPh10% 2-NO₂C₆H₄CO₂Na15072Moderate
45% Pd₂(dba)₃50% CgPPh-15024Improved
55% Pd₂(dba)₃30% CgPPh200% Et₃N15024Improved

Data compiled from information presented in the synthesis by Bower et al.[2][3]

Detailed Experimental Protocols

Protocol 1: Stereoselective Synthesis of Alkene 11

This protocol details the four-pot procedure for the challenging installation of the 1,3-stereorelationship.[2][3]

  • Epoxide Opening: Epoxide 5 (>99% e.e.) is exposed to the sodium enolate of 6 to provide lactone 7 . The desired cis-diastereomer (cis-7 ) is isolated in approximately 61% yield after purification.

  • Grignard Addition under Knochel Conditions: To a solution of cis-7 in an appropriate anhydrous solvent, add LaCl₃·2LiCl. Cool the mixture and slowly add Grignard reagent 9 . Monitor the reaction by TLC until consumption of the starting material.

  • Telescoped Olefination: Without workup or purification, the crude reaction mixture containing the hemiacetal intermediate (10 /10' ) is directly treated with the Tebbe reagent at 50 °C.

  • Workup and Purification: Upon completion, the reaction is carefully quenched and worked up. The resulting alkene 11 is purified by column chromatography to yield the product with a >20:1 diastereomeric ratio and in approximately 60% yield.[2]

Visualized Workflows

experimental_workflow cluster_prep Preparation of Alkene 11 start Lactone 7 grignard Grignard Addition (Grignard 9, LaCl3·2LiCl) start->grignard hemiacetal Unstable Hemiacetal Intermediate (10/10') grignard->hemiacetal tebbe Tebbe Olefination (Telescoped) hemiacetal->tebbe alkene11 Alkene 11 (>20:1 d.r.) tebbe->alkene11

Caption: Telescoped workflow for the synthesis of key intermediate Alkene 11.

troubleshooting_flow issue Low Yield / Poor d.r. in Grignard Addition to Lactone 7 check_additive Are you using LaCl3·2LiCl? issue->check_additive add_additive Incorporate LaCl3·2LiCl (Knochel Conditions) check_additive->add_additive No check_telescope Is the olefination telescoped? check_additive->check_telescope Yes add_additive->check_telescope implement_telescope Telescope Tebbe olefination to avoid intermediate decomposition check_telescope->implement_telescope No success Yield and d.r. Improved check_telescope->success Yes implement_telescope->success

Caption: Troubleshooting logic for the Grignard addition to Lactone 7.

References

Technical Support Center: Enhancing the Efficiency of NHC-Catalyzed Tandem Reactions

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive resource for troubleshooting and optimizing N-heterocyclic carbene (NHC)-catalyzed tandem reactions.

Troubleshooting Guide

This guide addresses common issues encountered during NHC-catalyzed tandem reactions in a question-and-answer format.

Q1: Why is the yield of my NHC-catalyzed tandem reaction low?

A1: Low yields can stem from several factors. A primary consideration is the purity and activity of the NHC precatalyst and the base used for its in-situ generation. Additionally, the solvent must be scrupulously dry, as residual water can quench the active catalyst and participate in side reactions. Substrate quality is also crucial; impurities can inhibit the catalyst or lead to undesired byproducts. Finally, ensure the reaction is performed under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation of the catalyst and reaction intermediates. In some cases, catalyst loading may need to be optimized; while 5-20 mol% is common, some reactions may require higher or lower loadings for optimal performance.[1]

Q2: My reaction is producing unexpected side products. What are the likely causes and solutions?

A2: The formation of side products often points to competing reaction pathways. A common side reaction is the benzoin condensation, especially if an aldehyde is used as a substrate.[2] To minimize this, one can adjust the reaction conditions to favor the tandem pathway, for instance by modifying the catalyst, solvent, or base. Another potential issue is the formation of homocoupling products. The choice of NHC catalyst can significantly influence the chemoselectivity of the reaction. For instance, in cross-benzoin reactions, certain triazolium salt precatalysts favor the formation of the Breslow intermediate from one aldehyde over another. The formation of the Breslow intermediate can be reversible with less sterically hindered N-aryl substituents on the NHC, while bulkier groups can lead to its irreversible formation, impacting the product distribution.[3]

Q3: The reaction is not proceeding to completion, and starting material remains. What should I check?

A3: Incomplete conversion can be due to catalyst deactivation or insufficient reaction time. Ensure that the NHC catalyst is stable under the reaction conditions. Some NHCs are sensitive to air and moisture. If the catalyst is suspected to be the issue, using a fresh batch of precatalyst and rigorously dried solvents is recommended. The choice of base is also critical for the efficient generation of the active NHC from its precatalyst.[4] Monitoring the reaction by TLC or GC/LC-MS can help determine the optimal reaction time. If the reaction stalls, a careful, incremental increase in temperature might be beneficial, though this could also promote side reactions.

Q4: How do I choose the optimal catalyst, base, and solvent for my specific tandem reaction?

A4: The optimal conditions are highly dependent on the specific substrates and the desired transformation. A screening of different NHC precatalysts (e.g., imidazolium, triazolium, or benzimidazolium salts), bases (e.g., DBU, K₂CO₃, or t-BuOK), and solvents is often necessary.[4][5][6] The electronic and steric properties of the NHC catalyst play a crucial role. For example, bulkier N-substituents on the NHC can enhance catalytic activity in some C-H activation reactions.[7] The base should be strong enough to deprotonate the NHC precatalyst but not so strong as to cause undesired side reactions with the substrates. The solvent should be chosen based on the solubility of the reactants and its compatibility with the reaction chemistry. Aprotic solvents like THF, CH₂Cl₂, and DMF are commonly used.[6]

Frequently Asked Questions (FAQs)

Q1: What is the role of the N-heterocyclic carbene (NHC) in a tandem reaction?

A1: In tandem reactions, the NHC catalyst typically acts as a nucleophile to activate a substrate, often an aldehyde, through a process known as "umpolung" or polarity reversal. This generates key reactive intermediates like the Breslow intermediate, acyl anion equivalents, or homoenolates.[3][8] These intermediates can then participate in a cascade of reactions, allowing for the construction of complex molecules in a single pot.

Q2: How do I prepare the active NHC catalyst?

A2: The active NHC is typically generated in situ from a stable precatalyst, which is usually an azolium salt (e.g., imidazolium, triazolium chloride, or tetrafluoroborate).[9] This is achieved by deprotonation using a suitable base. The choice of base is critical and can influence the reaction outcome.[4]

Q3: What are some common purification strategies for the products of NHC-catalyzed reactions?

A3: Column chromatography on silica gel is a common method for purifying the products of these reactions. However, in some cases, the NHC precatalyst or its byproducts can co-elute with the desired product. To address this, a "catch-and-release" strategy using a solid-supported scavenger can be employed to remove the catalyst. Alternatively, using NHC catalysts with perfluorinated side chains can aid in purification and recovery.[3] In some instances, simple filtration or recrystallization may be sufficient, which is advantageous for green chemistry principles.[10]

Q4: How do the electronic and steric properties of the substrates affect the reaction efficiency?

A4: Both electronic and steric effects of the substrates play a significant role. Electron-withdrawing groups on an aldehyde can make it more electrophilic and facilitate the initial nucleophilic attack by the NHC. Conversely, bulky substituents near the reactive center can hinder the approach of the catalyst or other reactants, potentially slowing down the reaction or leading to different stereochemical outcomes.[11][12] The interplay of these effects often dictates the substrate scope and limitations of a particular NHC-catalyzed tandem reaction.

Data Presentation

Table 1: Optimization of Reaction Conditions for the Aza-Michael Addition of Isatin to Methyl Acrylate [4]

EntryPrecatalystBaseSolventTime (min)Yield (%)
1IMes·HClEt₃NCH₂Cl₂144015
2IMes·HClDBUCH₂Cl₂1095
3IMes·HClK₂CO₃CH₂Cl₂144025
4IPr·HClDBUCH₂Cl₂1092
5SIPr·HClDBUCH₂Cl₂1090
6IMes·HClDBUTHF1098
7IMes·HClDBUToluene1085
8IMes·HClDBUCH₃CN1088
9IMes·HClDBUDMF1075

Reaction conditions: Isatin (1 equiv), methyl acrylate (1.2 equiv), catalyst (10 mol %), base (10 mol %) under N₂ at room temperature.

Table 2: Effect of Catalyst Loading and Solvent on the Benzoin Reaction of a Solid Aldehyde [1]

EntryCatalyst (mol %)Solvent (μL)Yield (%)
10.5021
20.5100 (THF)95
31.0100 (THF)98
41.5100 (THF)93
52.0100 (THF)99

Reaction of solid aldehyde 1a (2 mmol) at 30 °C.

Experimental Protocols

General Procedure for a Generic NHC-Catalyzed Tandem Reaction:

  • Preparation: To a flame-dried Schlenk flask under an inert atmosphere (N₂ or Ar), add the NHC precatalyst (e.g., 1,3-bis(2,6-diisopropylphenyl)imidazolium chloride, IPr·HCl) (5-20 mol%).

  • Solvent and Base Addition: Add the anhydrous solvent (e.g., THF, CH₂Cl₂) via syringe, followed by the addition of the base (e.g., DBU, K₂CO₃) at the specified temperature (often 0 °C or room temperature).

  • Catalyst Generation: Stir the mixture for 15-30 minutes to allow for the in situ generation of the active NHC.

  • Substrate Addition: Add the starting materials (e.g., aldehyde and the tandem reaction partner) sequentially via syringe.

  • Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

  • Work-up: Upon completion, quench the reaction (e.g., with saturated aqueous NH₄Cl solution) and extract the product with an appropriate organic solvent (e.g., ethyl acetate).

  • Purification: Dry the combined organic layers over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel.

Mandatory Visualization

experimental_workflow A 1. Add NHC Precatalyst to Flame-Dried Schlenk Flask B 2. Add Anhydrous Solvent and Base A->B C 3. Stir for 15-30 min (NHC Generation) B->C D 4. Add Substrates C->D E 5. Monitor Reaction (TLC, GC-MS) D->E F 6. Quench Reaction and Perform Aqueous Work-up E->F Reaction Complete G 7. Purify by Column Chromatography F->G H Isolated Product G->H

General workflow for an NHC-catalyzed tandem reaction.

breslow_intermediate_pathway cluster_catalyst NHC Catalyst cluster_reaction Reaction Pathway NHC NHC Aldehyde Aldehyde (R-CHO) NHC->Aldehyde Nucleophilic Attack Adduct Tetrahedral Adduct Aldehyde->Adduct Breslow Breslow Intermediate Adduct->Breslow Proton Transfer Tandem Tandem Reaction Partner Breslow->Tandem Nucleophilic Attack Product Tandem Product Tandem->Product Product->NHC Catalyst Regeneration

Formation of the Breslow intermediate in NHC catalysis.

References

Technical Support Center: Refinement of Reaction Conditions for Improved Stereocontrol

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the Technical Support Center for Stereocontrol in Chemical Synthesis. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and refine reaction conditions for enhanced stereoselectivity.

Frequently Asked Questions (FAQs)

Q1: My asymmetric reaction is showing low enantiomeric excess (ee). What are the most common factors I should investigate?

A1: Low enantiomeric excess can stem from several factors. The primary areas to investigate are the catalyst system, reaction temperature, and solvent. The chiral ligand's purity and its interaction with the metal are critical. Temperature fluctuations can significantly impact selectivity, and the solvent can influence the stability of the diastereomeric transition states.

Q2: I am observing the formation of the wrong enantiomer as the major product. What could be the cause?

A2: Formation of the undesired enantiomer can happen for a few reasons. Firstly, ensure you are using the correct enantiomer of the chiral catalyst or auxiliary. Secondly, the reaction mechanism might change under your specific conditions, favoring a different transition state. Finally, consider the possibility of a background reaction that is not catalyzed or is catalyzed by an achiral species, leading to the racemic product which would lower the overall ee of the desired enantiomer.

Q3: My diastereoselective reaction is producing a nearly 1:1 mixture of diastereomers. How can I improve the diastereomeric ratio (d.r.)?

A3: To improve a low diastereomeric ratio, focus on reaction parameters that can amplify the energy difference between the diastereomeric transition states. Lowering the reaction temperature is often the most effective strategy.[1] Screening different solvents is also crucial, as solvent polarity and coordinating ability can significantly influence the transition state geometry. Additionally, modifying the steric bulk of the substrate or reagents can enhance facial selectivity.

Q4: Can the order of reagent addition affect the stereochemical outcome?

A4: Yes, the order of addition can be critical. For instance, in reactions involving a chiral catalyst and a substrate, pre-formation of the catalyst-substrate complex by mixing these components before adding the final reagent can sometimes lead to higher stereoselectivity. This ensures that the reactive species is predominantly the chiral complex rather than undergoing a non-selective background reaction.

Troubleshooting Guides

Guide 1: Low Enantioselectivity in Asymmetric Hydrogenation

Issue: An asymmetric hydrogenation reaction of a prochiral olefin using a chiral phosphine ligand-metal complex is resulting in low enantiomeric excess (ee).

Troubleshooting Workflow:

G start Low ee in Asymmetric Hydrogenation catalyst Step 1: Catalyst System Evaluation start->catalyst ligand_purity Check Chiral Ligand Purity & Integrity catalyst->ligand_purity metal_precursor Verify Metal Precursor Quality catalyst->metal_precursor catalyst_loading Optimize Catalyst Loading catalyst->catalyst_loading temperature Step 2: Temperature Optimization catalyst_loading->temperature lower_temp Decrease Reaction Temperature temperature->lower_temp temp_screen Screen a Range of Temperatures temperature->temp_screen solvent Step 3: Solvent Screening temp_screen->solvent solvent_polarity Vary Solvent Polarity (e.g., Toluene, DCM, MeOH) solvent->solvent_polarity coordinating_solvents Avoid Strongly Coordinating Solvents solvent->coordinating_solvents substrate Step 4: Substrate Concentration coordinating_solvents->substrate dilution Decrease Substrate Concentration substrate->dilution pressure Step 5: Hydrogen Pressure dilution->pressure pressure_opt Optimize Hydrogen Pressure pressure->pressure_opt analysis Analyze ee at Each Stage pressure_opt->analysis end Improved Enantioselectivity analysis->end

Caption: Troubleshooting workflow for low enantioselectivity.

Detailed Steps:

  • Catalyst System Evaluation:

    • Chiral Ligand Purity: Ensure the chiral ligand is of high enantiomeric and chemical purity. Impurities can sometimes act as catalyst poisons or promote a non-selective background reaction.

    • Metal Precursor: Use a high-purity metal precursor. The choice of precursor can sometimes influence catalyst activation and performance.

    • Catalyst Loading: Vary the catalyst loading. While higher loading might increase reaction rate, it can sometimes lead to catalyst aggregation and lower enantioselectivity.[2]

  • Temperature Optimization:

    • Lower Temperature: In many cases, lowering the reaction temperature increases enantioselectivity by favoring the lower energy transition state leading to the desired enantiomer.[1]

    • Temperature Screening: Systematically screen a range of temperatures to find the optimal balance between reaction rate and enantioselectivity.

  • Solvent Screening:

    • Solvent Polarity: The polarity of the solvent can have a profound effect on the enantiomeric excess.[3] Test a range of solvents with varying polarities (e.g., toluene, dichloromethane, methanol).

    • Coordinating Solvents: Avoid strongly coordinating solvents unless they are known to be beneficial for the specific catalytic system, as they can sometimes displace the chiral ligand.

  • Substrate Concentration:

    • Dilution: Decreasing the substrate concentration can sometimes improve enantioselectivity by minimizing bimolecular side reactions or catalyst deactivation pathways.

  • Hydrogen Pressure:

    • Optimization: The pressure of hydrogen gas can influence the reaction kinetics and, in some cases, the stereochemical outcome. It is a parameter that should be optimized.

Quantitative Data:

Table 1: Effect of Solvent and Temperature on Enantiomeric Excess (ee) in a Representative Asymmetric Hydrogenation

EntryChiral LigandSolventTemperature (°C)ee (%)
1(R)-BINAPToluene2585
2(R)-BINAPMethanol2595
3(R)-BINAPDichloromethane2591
4(R)-BINAPMethanol098
5(R)-BINAPMethanol5089

Data is illustrative and based on general trends observed in asymmetric catalysis.

Guide 2: Poor Diastereoselectivity in Diels-Alder Reactions

Issue: A Diels-Alder reaction is producing a low ratio of the desired endo or exo diastereomer.

Logical Relationship Diagram:

G cluster_factors Controlling Factors cluster_outcome Stereochemical Outcome Temperature Temperature Diastereoselectivity Diastereoselectivity Temperature->Diastereoselectivity Lower T favors kinetic product Solvent Solvent Solvent->Diastereoselectivity Polarity affects transition state Lewis_Acid Lewis Acid Catalyst Lewis_Acid->Diastereoselectivity Can enhance endo selectivity Sterics Steric Hindrance Sterics->Diastereoselectivity Bulky groups can favor exo

Caption: Factors influencing Diels-Alder diastereoselectivity.

Troubleshooting Steps:

  • Temperature Control: The Diels-Alder reaction is reversible, and the endo product is often the kinetically favored product, while the exo product can be the thermodynamically more stable one. Running the reaction at lower temperatures will favor the kinetic product.

  • Lewis Acid Catalysis: The use of a Lewis acid catalyst can significantly enhance the rate and selectivity of the Diels-Alder reaction. Lewis acids coordinate to the dienophile, lowering its LUMO energy and often increasing the preference for the endo transition state due to secondary orbital interactions.

  • Solvent Effects: While less pronounced than in ionic reactions, the solvent can still influence the diastereoselectivity. Experiment with a range of solvents of varying polarity.

  • Steric Considerations: If the diene or dienophile possesses bulky substituents, steric hindrance can override the electronic preference for the endo product, leading to the formation of the exo isomer.[4] In such cases, modifying the structure of the reactants, if possible, might be necessary.

Experimental Protocol: Lewis Acid Catalyzed Diels-Alder Reaction

  • To a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add the dienophile (1.0 eq) and the chosen solvent (e.g., dichloromethane).

  • Cool the solution to the desired temperature (e.g., -78 °C using a dry ice/acetone bath).

  • Slowly add the Lewis acid (e.g., AlCl₃, TiCl₄, 1.1 eq) to the solution and stir for 15 minutes.

  • Add the diene (1.2 eq) dropwise to the reaction mixture.

  • Allow the reaction to stir at the low temperature for the determined reaction time (monitor by TLC or LC-MS).

  • Quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate.

  • Allow the mixture to warm to room temperature and extract the product with an appropriate organic solvent.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the product by column chromatography and determine the diastereomeric ratio by ¹H NMR spectroscopy or other suitable analytical techniques.

Guide 3: Unsuccessful Sharpless Asymmetric Epoxidation

Issue: A Sharpless asymmetric epoxidation of an allylic alcohol is giving a low yield of the epoxide and/or low enantioselectivity.

Experimental Workflow Diagram:

G start Sharpless Epoxidation Setup reagents Reagents: - Ti(O-iPr)4 - (+)- or (-)-DET - TBHP - Allylic Alcohol - Molecular Sieves start->reagents conditions Conditions: - Anhydrous CH2Cl2 - -20 °C reagents->conditions procedure Procedure: 1. Cool solvent and add Ti(O-iPr)4 and DET. 2. Stir for 30 min. 3. Add allylic alcohol. 4. Add TBHP dropwise. conditions->procedure workup Aqueous Workup procedure->workup analysis Purification & Analysis (ee determination) workup->analysis product Desired Chiral Epoxide analysis->product

Caption: Workflow for Sharpless Asymmetric Epoxidation.

Troubleshooting Checklist:

  • Reagent Quality:

    • Titanium(IV) isopropoxide: This reagent is highly sensitive to moisture. Use a fresh bottle or a recently opened one stored under inert gas.

    • tert-Butyl hydroperoxide (TBHP): Use a fresh, anhydrous solution of TBHP in a non-coordinating solvent like toluene or decane.

    • Diethyl tartrate (DET): Ensure high enantiomeric purity of the DET used.

  • Anhydrous Conditions: The Sharpless epoxidation is extremely sensitive to water, which can deactivate the catalyst.

    • Use flame-dried glassware.

    • Employ anhydrous solvents.

    • The addition of activated molecular sieves (3Å or 4Å) to the reaction mixture is highly recommended to scavenge any trace amounts of water.

  • Temperature Control: The reaction is typically performed at low temperatures (e.g., -20 °C) to maximize enantioselectivity. Ensure the temperature is carefully controlled throughout the addition of reagents and the course of the reaction.

  • Stoichiometry: While catalytic versions exist, the original Sharpless procedure often uses stoichiometric amounts of the titanium/tartrate complex. Ensure the correct stoichiometry is being used. For catalytic versions, the ratio of titanium to tartrate is crucial.

Quantitative Data:

Table 2: Enantioselectivity in the Sharpless Epoxidation of Geraniol

CatalystChiral Ligandee (%) of (2S,3S)-epoxide
Ti(O-iPr)₄(+)-DIPT95
Ti(O-iPr)₄(-)-DIPT95 (for the 2R,3R enantiomer)
V(acac)₂Chiral Hydroxamic Acid80

Data adapted from literature reports on the epoxidation of geraniol. DIPT: Diisopropyl tartrate.

References

Validation & Comparative

Validating the Absolute Stereochemistry of (+)-Pileamartine A: A Case Study in the Power of Electronic Circular Dichroism Spectroscopy

Author: BenchChem Technical Support Team. Date: November 2025

The determination of the absolute configuration of complex chiral molecules is a critical step in natural product synthesis and drug discovery. The spatial arrangement of atoms can profoundly influence a molecule's biological activity. Electronic Circular Dichroism (ECD) spectroscopy has emerged as a powerful and sensitive technique for this purpose, especially when combined with quantum chemical calculations. This guide explores the validation of the absolute stereochemistry of the complex alkaloid (+)-Pileamartine A, a case that highlights the pivotal role of ECD in correcting stereochemical assignments.

A recent total synthesis of this compound led to a reassignment of its absolute stereochemistry.[1][2] The synthesized material exhibited a specific rotation and an ECD spectrum that were opposite to those reported for the natural product.[2][3] This discrepancy prompted a recalculation of the ECD spectrum, which ultimately confirmed that the initially assigned stereochemistry was incorrect.[2][3][4]

Comparative Analysis of Stereochemical Data

The reassignment of the absolute configuration of this compound was based on a direct comparison of chiroptical data between the natural product and the synthetically produced enantiomer. The following table summarizes the key experimental findings that led to this revision.

PropertyNatural (-)-Pileamartine ASynthetic this compoundConclusion
Specific Rotation -141.2 (c 0.33, CHCl₃)+144.1 (c 0.32, CHCl₃)Opposite signs indicate enantiomeric relationship.
ECD Spectrum Opposite Cotton effects compared to the calculated spectrum for the initially proposed structure.The experimental ECD spectrum showed a convincing match with the recalculated ECD spectrum for the 6S,8R,9S enantiomer.The natural product has the opposite absolute configuration (6R,8S,9R) to what was initially proposed.
Alternative Methods for Determining Absolute Stereochemistry

While ECD spectroscopy was decisive in the case of this compound, several other techniques are available for determining the absolute configuration of chiral molecules. Each method has its own advantages and limitations.

MethodPrincipleAdvantagesLimitations
X-ray Crystallography Diffraction of X-rays by a single crystal of the compound.Provides an unambiguous determination of the absolute configuration.[5][6]Requires the growth of high-quality single crystals, which can be challenging.[6][7]
Vibrational Circular Dichroism (VCD) Differential absorption of left and right circularly polarized infrared light.[6][7]Applicable to a wide range of molecules in solution, does not require crystallization.[6][7]Can be less sensitive than ECD for certain chromophores.
Nuclear Magnetic Resonance (NMR) Spectroscopy Using chiral derivatizing agents or chiral solvating agents to create diastereomeric complexes that can be distinguished by NMR.[8]Does not require a chromophore.Often requires chemical modification of the analyte and can be complex to interpret.[6]
Optical Rotatory Dispersion (ORD) Measurement of the change in optical rotation of a substance with a change in the wavelength of light.[5]Complements ECD data.Can be difficult to interpret for molecules with multiple chromophores.

Experimental Protocol: Determining Absolute Stereochemistry with ECD Spectroscopy

The following protocol outlines the general steps for determining the absolute stereochemistry of a chiral molecule like this compound using ECD spectroscopy in conjunction with computational chemistry.

1. Sample Preparation:

  • Dissolve a pure sample of the chiral molecule in a suitable solvent that is transparent in the UV-Vis region of interest (e.g., methanol, acetonitrile).

  • The concentration should be adjusted to yield an optimal absorbance (typically between 0.5 and 1.5 AU) in the spectral region of the chromophores.

2. ECD Spectral Acquisition:

  • Record the ECD spectrum on a calibrated circular dichroism spectrometer.

  • Acquire the spectrum over a wavelength range that covers the electronic transitions of the molecule's chromophores.

  • Record the spectrum of the solvent blank and subtract it from the sample spectrum to correct for any background signals.

3. Computational Modeling:

  • Generate low-energy conformers of the two possible enantiomers of the molecule using molecular mechanics or other conformational search methods.[9]

  • Perform geometry optimization and frequency calculations for each conformer using Density Functional Theory (DFT) at an appropriate level of theory (e.g., B3LYP/6-31G*).[9]

  • Calculate the theoretical ECD spectrum for each enantiomer using Time-Dependent Density Functional Theory (TD-DFT).[10][11] A common functional and basis set for this purpose is B3LYP/aug-cc-pVDZ.[9]

  • The final theoretical ECD spectrum for each enantiomer is obtained by Boltzmann-averaging the spectra of the individual conformers based on their relative energies.[10]

4. Comparison and Assignment:

  • Compare the experimentally measured ECD spectrum with the theoretically calculated spectra for both enantiomers.

  • The enantiomer whose calculated spectrum matches the experimental spectrum in terms of the signs and relative intensities of the Cotton effects is assigned as the absolute configuration of the sample.

Visualizing the Workflow

The following diagrams illustrate the logical flow of the stereochemical reassignment of this compound and the general workflow for absolute configuration determination using ECD spectroscopy.

stereochemistry_reassignment cluster_natural Natural Product Analysis cluster_synthetic Synthetic Product Analysis cluster_computational Computational Analysis natural_product Natural (-)-Pileamartine A exp_ecd_natural Experimental ECD Spectrum (Natural) natural_product->exp_ecd_natural specific_rotation_natural Specific Rotation (-141.2) natural_product->specific_rotation_natural comparison Comparison exp_ecd_natural->comparison Opposite Signs specific_rotation_natural->comparison Opposite Signs synthetic_product Synthetic this compound exp_ecd_synthetic Experimental ECD Spectrum (Synthetic) synthetic_product->exp_ecd_synthetic specific_rotation_synthetic Specific Rotation (+144.1) synthetic_product->specific_rotation_synthetic calc_ecd Recalculated ECD Spectrum (6S,8R,9S) exp_ecd_synthetic->calc_ecd Convincing Match exp_ecd_synthetic->comparison specific_rotation_synthetic->comparison reassignment Stereochemical Reassignment (Natural Product is 6R,8S,9R) calc_ecd->reassignment comparison->reassignment

Figure 1. Workflow for the stereochemical reassignment of this compound.

ecd_workflow cluster_experimental Experimental cluster_computational Computational sample Chiral Molecule Sample ecd_measurement ECD Spectrum Measurement sample->ecd_measurement comparison Compare Experimental and Calculated Spectra ecd_measurement->comparison enantiomers Generate Enantiomer Structures (R and S) conformer_search Conformational Search enantiomers->conformer_search dft_optimization DFT Geometry Optimization conformer_search->dft_optimization tddft_calculation TD-DFT ECD Calculation dft_optimization->tddft_calculation boltzmann_averaging Boltzmann Averaging tddft_calculation->boltzmann_averaging calculated_ecd Calculated ECD Spectra (R and S) boltzmann_averaging->calculated_ecd calculated_ecd->comparison assignment Assign Absolute Stereochemistry comparison->assignment

Figure 2. General workflow for absolute stereochemistry determination using ECD.

References

Unambiguous Structural Confirmation of Pileamartine Precursors: A Comparative Guide to X-ray Crystallography

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals engaged in the synthesis and characterization of complex natural products like Pileamartine, definitive structural confirmation is paramount. This guide provides a comprehensive comparison of X-ray crystallography against alternative analytical techniques for the structural elucidation of Pileamartine precursors, supported by experimental insights and data-driven comparisons.

The absolute stereochemistry of Pileamartine A, a complex alkaloid, was recently reassigned following its first total synthesis, a feat made possible through the structural confirmation of a key precursor by single-crystal X-ray diffraction[1][2][3][4]. This underscores the critical role of robust analytical methods in natural product synthesis. While various techniques contribute to structural elucidation, X-ray crystallography provides unparalleled, unambiguous three-dimensional structural information.

Comparative Analysis of Structural Elucidation Techniques

The primary alternative to X-ray crystallography for determining the structure of organic molecules is Nuclear Magnetic Resonance (NMR) spectroscopy. While NMR is a powerful tool for elucidating connectivity and relative stereochemistry in solution, X-ray crystallography offers a direct visualization of the molecule's solid-state conformation, including absolute stereochemistry. The following table summarizes a quantitative comparison of these techniques for the analysis of small organic molecules like Pileamartine precursors.

ParameterX-ray CrystallographyNuclear Magnetic Resonance (NMR) Spectroscopy
Sample Phase Solid (single crystal)Solution
Information Obtained 3D atomic coordinates, bond lengths, bond angles, absolute stereochemistryConnectivity, relative stereochemistry, dynamic information in solution
Sample Requirement High-quality single crystal (typically >0.1 mm)1-10 mg of pure sample
Resolution Atomic resolution (typically <1 Å)Lower resolution, dependent on magnetic field strength
Ambiguity Low to none for well-resolved structuresPotential for ambiguity in complex stereochemical assignments
Experimental Time Days to weeks (including crystallization)Hours to days
Data Interpretation Generally straightforward for small moleculesCan be complex and time-consuming for novel structures

Experimental Workflow: X-ray Crystallography

The process of confirming the structure of a Pileamartine precursor via X-ray crystallography involves a series of critical steps, from sample preparation to data analysis. The following diagram illustrates a typical experimental workflow.

experimental_workflow Experimental Workflow for X-ray Crystallography cluster_prep Sample Preparation cluster_data Data Collection & Processing cluster_analysis Structure Solution & Refinement synthesis Synthesis of Pileamartine Precursor purification Purification (e.g., HPLC) synthesis->purification crystallization Crystal Growth purification->crystallization mounting Crystal Mounting crystallization->mounting diffraction X-ray Diffraction Data Collection mounting->diffraction processing Data Processing & Reduction diffraction->processing solution Structure Solution processing->solution refinement Structural Refinement solution->refinement validation Structure Validation refinement->validation

A typical workflow for structural confirmation via X-ray crystallography.

Logical Comparison of Analytical Techniques

Choosing the appropriate analytical technique depends on the specific research question and the nature of the sample. The following diagram presents a logical comparison to guide the decision-making process for the structural confirmation of Pileamartine precursors.

logical_comparison Comparison of Structural Analysis Techniques start Need for Structural Confirmation crystal_check Can a high-quality single crystal be obtained? start->crystal_check xray X-ray Crystallography: Provides unambiguous 3D structure and absolute stereochemistry crystal_check->xray Yes nmr NMR Spectroscopy: Provides connectivity and relative stereochemistry in solution crystal_check->nmr No final_structure Confirmed Structure xray->final_structure other_techniques Other Techniques (e.g., MS, IR): Provide complementary data (molecular weight, functional groups) nmr->other_techniques other_techniques->final_structure

Decision-making guide for selecting a structural analysis technique.

Experimental Protocols

Single-Crystal X-ray Diffraction

A general protocol for the single-crystal X-ray diffraction of a Pileamartine precursor is as follows:

  • Crystallization: The purified precursor is dissolved in a suitable solvent system (e.g., dichloromethane/methanol, acetone/hexanes) and allowed to slowly evaporate at room temperature. Vapor diffusion of a non-solvent into a solution of the compound is another common technique.

  • Crystal Mounting: A suitable single crystal is selected under a microscope and mounted on a goniometer head.

  • Data Collection: The crystal is placed in a diffractometer and irradiated with monochromatic X-rays (e.g., Mo Kα or Cu Kα radiation). Diffraction data are collected as a series of frames at different crystal orientations.

  • Data Processing: The collected diffraction intensities are processed to yield a set of structure factors.

  • Structure Solution and Refinement: The crystal structure is solved using direct methods or Patterson methods, followed by refinement using full-matrix least-squares on F². All non-hydrogen atoms are typically refined anisotropically. Hydrogen atoms are often placed in calculated positions.

  • Validation: The final refined structure is validated using tools like CHECKCIF to ensure its quality and correctness.

NMR Spectroscopy

A typical protocol for the structural elucidation of a Pileamartine precursor by NMR spectroscopy includes:

  • Sample Preparation: 1-5 mg of the purified precursor is dissolved in a deuterated solvent (e.g., CDCl₃, CD₃OD).

  • 1D NMR: ¹H and ¹³C NMR spectra are acquired to identify the types and numbers of protons and carbons.

  • 2D NMR: A suite of 2D NMR experiments is performed to establish connectivity and stereochemistry. This typically includes:

    • COSY (Correlation Spectroscopy): To identify proton-proton couplings.

    • HSQC (Heteronuclear Single Quantum Coherence): To correlate protons with their directly attached carbons.

    • HMBC (Heteronuclear Multiple Bond Correlation): To identify long-range proton-carbon couplings, establishing connectivity across quaternary carbons and heteroatoms.

    • NOESY (Nuclear Overhauser Effect Spectroscopy) or ROESY (Rotating-frame Overhauser Effect Spectroscopy): To determine spatial proximities of protons, aiding in the assignment of relative stereochemistry.

  • Data Analysis: The collective NMR data is analyzed to piece together the molecular structure.

Conclusion

While NMR spectroscopy is an indispensable tool for the initial structural characterization of novel compounds like Pileamartine precursors, single-crystal X-ray crystallography remains the gold standard for unambiguous structural confirmation. Its ability to provide a precise three-dimensional model of the molecule, including absolute stereochemistry, is invaluable for complex natural product synthesis and drug development. The successful reassignment of Pileamartine A's stereochemistry through the X-ray analysis of a synthetic precursor serves as a powerful testament to the definitive nature of this technique. For researchers in this field, obtaining a high-quality crystal for X-ray diffraction analysis should be a primary goal for the unequivocal validation of proposed structures.

References

A Comparative Guide to C-N Bond-Forming Reactions: Aza-Heck Cascade vs. Traditional Methods

Author: BenchChem Technical Support Team. Date: November 2025

The formation of carbon-nitrogen (C-N) bonds is a cornerstone of modern organic synthesis, pivotal in the creation of pharmaceuticals, agrochemicals, and advanced materials.[1][2] While classical methods have long served chemists, the demand for greater efficiency, complexity, and stereocontrol has driven the development of novel synthetic strategies. This guide provides a comparative analysis of the palladium-catalyzed aza-Heck cascade against three prominent C-N cross-coupling reactions: the Buchwald-Hartwig amination, the Ullmann condensation, and the Chan-Lam coupling.

Overview of Reaction Mechanisms

Understanding the underlying mechanisms is crucial for selecting the appropriate reaction and optimizing conditions. Each of these methods utilizes a transition metal catalyst—typically palladium or copper—but they differ significantly in their initiating species and catalytic cycles.

Aza-Heck Cascade

The aza-Heck cascade is a powerful method for synthesizing chiral nitrogen-containing heterocycles.[3][4] The reaction is initiated by the oxidative addition of a Pd(0) catalyst into an activated N-O bond (e.g., in oxime esters or N-oxycarbamates).[4] This forms an aza-Pd(II) intermediate, which then undergoes an intramolecular migratory insertion with a pendant alkene. The resulting alkyl-Pd(II) species can then proceed through various pathways, including β-hydride elimination or further cascade reactions, to build molecular complexity.[4][5]

aza_heck_mechanism sub Substrate (N-O-R + Alkene) int1 Aza-Pd(II) Intermediate (Int-I) sub->int1 Oxidative Addition pd0 Pd(0)Ln pd0->int1 int2 Alkyl-Pd(II) Intermediate (Int-II) int1->int2 Migratory Insertion (Cyclization) dummy1 int2->dummy1 β-Hydride Elimination dummy2 int2->dummy2 Cascade Reaction product Product (N-Heterocycle) dummy1->pd0 dummy1->product dummy2->pd0 dummy2->product

Caption: General mechanism of the aza-Heck cascade reaction.

Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction that forms a C-N bond between an aryl halide (or triflate) and an amine.[6][7][8] The catalytic cycle typically begins with the oxidative addition of the aryl halide to a Pd(0) complex. The resulting Pd(II) complex coordinates with the amine, and a strong base facilitates deprotonation to form a palladium-amido complex. The final step is reductive elimination, which forges the C-N bond and regenerates the Pd(0) catalyst.[6][8]

buchwald_hartwig_cycle pd0 Pd(0)L2 ox_add Oxidative Addition Complex L2Pd(II)(Ar)(X) pd0->ox_add Oxidative Addition amido Palladium Amido Complex L2Pd(II)(Ar)(NR'R'') ox_add->amido Amine Coordination & Deprotonation product Ar-NR'R'' amido->product Reductive Elimination product->pd0 Catalyst Regeneration center arx Ar-X amine HNR'R'' / Base

Caption: Catalytic cycle of the Buchwald-Hartwig amination.

Ullmann Condensation (Goldberg Reaction)

The Ullmann condensation is a copper-promoted conversion of aryl halides to aryl amines, ethers, or thioethers.[9] The C-N bond-forming variant is often called the Goldberg reaction.[9] Traditional protocols required harsh conditions, including high temperatures and stoichiometric copper.[9][10] Modern methods utilize soluble copper catalysts with ligands. The mechanism is thought to involve the formation of a copper(I) amide, which then reacts with the aryl halide, potentially through an oxidative addition-reductive elimination pathway involving a Cu(III) intermediate.[9]

ullmann_condensation cu_source Cu(I) or Cu(II) Source cu_amide Copper(I) Amide [Cu(I)-NR'R''] cu_source->cu_amide amine Amine (HNR'R'') amine->cu_amide Base cu_iii Cu(III) Intermediate [Ar-Cu(III)(X)(NR'R'')] cu_amide->cu_iii ar_halide Aryl Halide (Ar-X) ar_halide->cu_iii Oxidative Addition product Product (Ar-NR'R'') cu_iii->product Reductive Elimination

Caption: A proposed mechanism for the Ullmann condensation.

Chan-Lam Coupling

The Chan-Lam coupling reaction forms C-N bonds by coupling N-H containing compounds with boronic acids, stannanes, or siloxanes using a copper catalyst.[11][12] A key advantage is that these reactions can often be run at room temperature and are open to the air, which serves as the terminal oxidant to regenerate the active Cu(II) catalyst.[11][13] The proposed mechanism involves transmetalation of the aryl group from the boronic acid to a Cu(II) complex, which may disproportionate to a key Cu(III) intermediate before undergoing reductive elimination to furnish the product and a Cu(I) species.[12]

chan_lam_cycle cu2 Cu(II) trans Transmetalation Complex [Ar-Cu(II)-NuH] cu2->trans Transmetalation cu3 Cu(III) Intermediate [Ar-Cu(III)-Nu] trans->cu3 Disproportionation or Oxidation product Ar-Nu cu3->product Reductive Elimination cu1 Cu(I) cu3->cu1 cu1->cu2 Oxidation boronic Ar-B(OH)2 nuc H-Nu (Amine) oxidant Oxidant (O2)

Caption: Catalytic cycle of the Chan-Lam coupling reaction.

Comparative Data

The performance of each reaction is highly dependent on the specific substrates, catalyst system, and conditions employed. The following tables provide a general overview and specific examples to facilitate comparison.

Table 1: General Comparison of C-N Bond-Forming Reactions

FeatureAza-Heck CascadeBuchwald-Hartwig AminationUllmann CondensationChan-Lam Coupling
Metal Catalyst Palladium (Pd)Palladium (Pd)Copper (Cu)Copper (Cu)
Electrophile Intramolecular N-O bondAryl/vinyl halides & triflatesAryl halidesArylboronic acids/esters
Nucleophile Pendant alkenePrimary/secondary amines, amidesAmines, amidesAmines, amides, imides, etc.
Typical Temp. 25 - 110 °C25 - 150 °C100 - 210+ °C (classic); milder with modern ligandsRoom Temperature - 120 °C
Key Advantage Forms complex N-heterocycles in one step; redox-neutral.[3]Broad substrate scope; high yields; well-established.[8]Palladium-free alternative; effective for electron-deficient aryl halides.[9]Mild conditions (often RT, in air); tolerates water; uses boronic acids.[11]
Key Limitation Limited to intramolecular cyclizations; substrate synthesis required.Requires expensive Pd catalysts and ligands; sensitive to air/moisture.Often requires harsh conditions (high temp.); can require stoichiometric Cu.[9]Substrate-dependent yields; can suffer from boronic acid homocoupling.[12]

Table 2: Quantitative Performance Data from Representative Examples

Reaction TypeElectrophileNucleophileCatalyst SystemConditionsYield (%)Reference
Aza-Heck Cascade O-Pentafluorobenzoyl oxime ester of a γ,δ-unsaturated ketone(Intramolecular)10 mol% Pd(PPh₃)₄Dioxane, 100 °C, 2 h81[4]
Aza-Heck Cascade N-(pentafluorobenzoyloxy) carbamate(Intramolecular)Pd₂(dba)₃, L3 ligand, CsOPiv1,2-DCE, 80 °C56[5]
Buchwald-Hartwig 1,4-DibromobenzenePhenoxazine (PO-H)5 mol% Pd₂(dba)₃, 10 mol% XPhosToluene, t-BuONa, MW 150 °C, 30 min95[14]
Buchwald-Hartwig 4-BromoacetophenoneMorpholinePd(OAc)₂, P(o-tolyl)₃Toluene, NaOt-Bu, 100 °C, 3 h99[7]
Ullmann Condensation 4-IodotolueneMethylamine (30% aq.)5 mol% Cu powderWater, 100 °C, 6 h99[15]
Ullmann Condensation 2-Chlorobenzoic acidAnilineCuI, phenanthrolineK₂CO₃, NMP, 120 °C(Illustrative)[9]
Chan-Lam Coupling Phenylboronic acidAniline2.5 mol% Cu complex 1 MeOH, 25 °C, 24 h>95[16]
Chan-Lam Coupling p-Tolylboronic acid2-Aminopyridine1.0 equiv Cu(OAc)₂DMSO, DIPEA, 120 °C, 24 h(Not specified)[12]

Experimental Protocols

The following are generalized experimental procedures representative of each reaction type. Researchers should consult the primary literature for specific substrate and catalyst combinations.

General Protocol for an Aza-Heck Cascade To a flame-dried flask under an inert atmosphere (e.g., Argon) is added the N-O functionalized substrate (1.0 equiv), a palladium source (e.g., Pd₂(dba)₃, 2.5-5 mol%), and a phosphine ligand (5-10 mol%). Anhydrous solvent (e.g., dioxane or toluene) is added, followed by any required additives (e.g., a base or carboxylate salt). The reaction mixture is heated to the specified temperature (e.g., 80-110 °C) and stirred for the designated time, while monitoring by TLC or LC-MS. Upon completion, the reaction is cooled, diluted with a suitable solvent (e.g., ethyl acetate), and washed with water and brine. The organic layer is dried over anhydrous Na₂SO₄, filtered, and concentrated under reduced pressure. The crude product is then purified by column chromatography.[5]

General Protocol for a Buchwald-Hartwig Amination A reaction vessel is charged with an aryl halide (1.0 equiv), an amine (1.1-1.5 equiv), a base (e.g., NaOt-Bu or K₂CO₃, 1.5-2.5 equiv), a palladium pre-catalyst (e.g., Pd₂(dba)₃, 1-5 mol%), and a ligand (e.g., XPhos, 2-10 mol%). The vessel is sealed and purged with an inert gas. Anhydrous solvent (e.g., toluene or THF) is added, and the mixture is heated (e.g., 100-150 °C) with stirring for several hours until the starting material is consumed.[14] After cooling to room temperature, the mixture is diluted with an organic solvent, filtered through a pad of celite, and concentrated.[14] The residue is purified via flash chromatography to yield the desired aryl amine.[14]

General Protocol for an Ullmann Condensation In a sealed tube, the aryl halide (1.0 equiv), amine (1.2-5.0 equiv), copper catalyst (e.g., CuI or Cu powder, 5-10 mol%), a ligand (if required, e.g., phenanthroline), and a base (e.g., K₂CO₃ or K₃PO₄) are combined in a high-boiling polar solvent (e.g., DMF or NMP). The tube is sealed, and the mixture is heated to a high temperature (e.g., 100-200 °C) for 12-48 hours. After cooling, the reaction mixture is diluted with water and extracted with an organic solvent. The combined organic layers are washed with brine, dried, and concentrated. The product is purified by chromatography or recrystallization. For modern, milder protocols, water can sometimes be used as a solvent at lower temperatures.[15]

General Protocol for a Chan-Lam Coupling To a flask open to the atmosphere, the arylboronic acid (1.5-2.0 equiv), the N-H containing compound (1.0 equiv), a copper source (e.g., Cu(OAc)₂, 0.1-1.0 equiv), and a base (e.g., pyridine or Et₃N, if necessary) are added. A solvent such as methanol or dichloromethane is added, and the mixture is stirred vigorously at room temperature for 24-72 hours.[13][16] The reaction progress is monitored by TLC. Upon completion, an aqueous solution of ammonia may be added, and the mixture is extracted with an organic solvent.[12] The organic layer is washed, dried over Na₂SO₄, and concentrated. The crude material is purified by column chromatography to afford the desired product.

Conclusion and Outlook

The aza-Heck cascade represents a sophisticated and powerful strategy for the rapid assembly of complex, often chiral, N-heterocyclic scaffolds that are prevalent in natural products and pharmaceuticals.[4][17] Its primary strength lies in its ability to perform intramolecular C-N bond formation and subsequent functionalization in a single, redox-neutral operation. However, it requires specifically synthesized substrates containing both the N-O initiator and a pendant alkene.

In contrast, the Buchwald-Hartwig amination remains the workhorse for intermolecular C(aryl)-N bond formation due to its exceptionally broad substrate scope and generally high yields.[8] While highly reliable, its reliance on expensive palladium catalysts and air-sensitive phosphine ligands can be a drawback.

Copper-catalyzed methods offer cost-effective alternatives. The Ullmann condensation , despite its historical reputation for harsh conditions, has seen a renaissance with the development of new ligand systems that allow for milder protocols.[9] The Chan-Lam coupling is particularly attractive for its operational simplicity, often proceeding at room temperature in the presence of air, and its use of readily available boronic acids.[11]

The choice between these methods is dictated by the specific synthetic challenge. For constructing complex heterocyclic systems via intramolecular cyclization, the aza-Heck cascade is a premier choice. For general-purpose intermolecular aryl amination, the Buchwald-Hartwig reaction offers the broadest applicability. For palladium-free synthesis, the Chan-Lam coupling provides the mildest conditions, while the Ullmann reaction remains a viable, classic alternative. Future developments will likely focus on expanding the scope of each reaction, reducing catalyst loadings, and developing more sustainable, enantioselective variants.

References

Unlocking the Pileamartine Core: A Comparative Guide to Catalytic Efficacy in a Pivotal Aza-Heck Cascade

Author: BenchChem Technical Support Team. Date: November 2025

For researchers and professionals in drug development, the efficient synthesis of complex molecular scaffolds is a critical endeavor. This guide provides a detailed comparison of various catalytic systems for the synthesis of the Pileamartine core, a key structural motif. The data presented is based on findings from the total synthesis of (+)-Pileamartine A, which leverages a palladium-catalyzed aza-Heck triggered aryl C–H functionalization cascade.

The construction of the intricate tricyclic core of Pileamartine A hinges on an intramolecular Pd(0)-catalyzed alkene 1,2-aminoarylation reaction.[1][2] This key transformation establishes a tetrasubstituted stereocenter and crucial carbon-carbon and carbon-nitrogen bonds in a single, diastereoselective step.[1][3] The efficiency of this pivotal cascade is highly dependent on the choice of catalyst, ligand, and additives. This guide offers a comparative analysis of different catalytic conditions to inform optimization efforts in similar synthetic pathways.

Comparative Efficacy of Catalytic Systems

The following table summarizes the performance of various catalytic systems in the synthesis of the Pileamartine core precursor. The data highlights the impact of different palladium catalysts, phosphine ligands, and carboxylate additives on the reaction yield.

EntryPd Catalyst (mol%)Ligand (mol%)Additive (mol%)SolventTemp (°C)Time (h)Yield (%)
1Pd(OAc)₂ (10)CgPPh (30)-n-Bu₂O1302462
2Pd₂(dba)₃ (5)CgPPh (30)NaOBz (25)n-Bu₂O1302480
3Pd₂(dba)₃ (5)CgPPh (30)Et₃N (10)n-Bu₂O13024-
4Pd₂(dba)₃ (5)CgPPh (30)NaOBz (10), Et₃N (10)n-Bu₂O1302480
5Pd₂(dba)₃ (5)CgP(4-NO₂C₆H₄) (30)CsOPiv (25)n-Bu₂O1504840

Data compiled from studies on the synthesis of Pileamartine A.[1][4] Cg = cyclohexyl, dba = dibenzylideneacetone, OBz = benzoate, OPiv = pivalate.

Initial efforts using a Pd(OAc)₂ catalyst with a CgPPh ligand resulted in a 62% yield of the tricyclic product.[1][4] A significant improvement to an 80% yield was achieved by switching to a Pd₂(dba)₃ catalyst and introducing sodium benzoate (NaOBz) as a carboxylate additive.[1][4] Further optimization revealed that a combination of NaOBz and triethylamine (Et₃N) as co-catalysts maintained the high yield while allowing for reduced catalyst and additive loadings.[1] For substrates that proved more challenging, a switch to a more electron-poor phosphine ligand, CgP(4-NO₂C₆H₄), in combination with cesium pivalate (CsOPiv) as the additive was explored, albeit with a lower yield of 40% for the desired regioisomer.[4]

Experimental Workflow and Protocols

The general experimental workflow for the palladium-catalyzed aza-Heck cascade to form the Pileamartine core is depicted below. This diagram illustrates the key stages of the reaction, from the initial substrate to the final cyclized product.

G cluster_setup Reaction Setup cluster_reaction Reaction cluster_workup Workup & Purification cluster_product Product A Substrate (N-acyloxycarbamate) F Heating & Stirring (e.g., 130 °C, 24 h) A->F B Pd Catalyst (e.g., Pd₂(dba)₃) B->F C Ligand (e.g., CgPPh) C->F D Additive (e.g., NaOBz) D->F E Solvent (e.g., n-Bu₂O) E->F G Quenching F->G H Extraction G->H I Chromatography H->I J Pileamartine Core I->J

Figure 1. General experimental workflow for the synthesis of the Pileamartine core.

General Experimental Protocol for the Aza-Heck Cascade:

The following is a representative experimental protocol for the key cyclization step:

To a solution of the N-(pentafluorobenzoyloxy)carbamate substrate in n-Bu₂O are added the palladium catalyst (e.g., Pd₂(dba)₃, 5 mol%), the phosphine ligand (e.g., CgPPh, 30 mol%), and the carboxylate additive (e.g., NaOBz, 25 mol%). The reaction mixture is then heated to 130 °C and stirred for 24 hours. After cooling to room temperature, the reaction is quenched, and the crude product is extracted. Purification by column chromatography affords the desired tricyclic Pileamartine core.[1][4]

Mechanistic Considerations

The catalytic cycle is proposed to initiate with the oxidative addition of the N-O bond of the substrate to the Pd(0) catalyst.[1] Subsequent dissociation of the pentafluorobenzoate anion leads to a cationic aza-palladium species. This intermediate then undergoes alkene amino-palladation, followed by C-H palladation of the aromatic component to forge the new C-C bond and complete the cyclization cascade.[1] The choice of ligand and additives is crucial in modulating the reactivity and stability of the palladium intermediates throughout this process.

This guide provides a focused comparison to aid in the selection of optimal catalytic conditions for the synthesis of the Pileamartine core and related structures. The presented data underscores the significant impact of catalyst, ligand, and additive choice on the efficiency of this powerful synthetic transformation.

References

A Comparative Analysis of the Cytotoxic Activity of Pileamartine C and D Against Other Notable Alkaloids

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals: An objective guide to the cytotoxic performance of Pileamartine C and D, with supporting experimental data and methodologies.

This guide provides a comparative overview of the biological activity of two emerging phenanthroquinolizidine alkaloids, Pileamartine C and D, against a panel of established cytotoxic alkaloids. The data presented is intended to offer researchers a valuable resource for evaluating the potential of these novel compounds in the context of cancer drug discovery.

Quantitative Comparison of Cytotoxic Activity

The in vitro cytotoxic activity of Pileamartine C and D, along with related and standard chemotherapeutic alkaloids, was evaluated against four human cancer cell lines: KB (mouth epidermal carcinoma), HepG-2 (hepatocellular carcinoma), LU-1 (lung adenocarcinoma), and MCF-7 (breast adenocarcinoma). The results, presented as IC50 values (the concentration required to inhibit the growth of 50% of cells), are summarized in the table below. Lower IC50 values are indicative of higher cytotoxic potency.

AlkaloidChemical ClassKB (IC50, µM)HepG-2 (IC50, µM)LU-1 (IC50, µM)MCF-7 (IC50, µM)
Pileamartine C Phenanthroquinolizidine< 1< 1< 1< 1
Pileamartine D Phenanthroquinolizidine0.0250.027Not ReportedNot Reported
JulandinePhenanthroquinolizidine< 1< 1< 1< 1
CryptopleurinePhenanthroquinolizidine< 1< 1< 1< 1
Doxorubicin Anthracycline0.18[1]12.18[2]Not Reported2.50[2]
Vincristine Vinca AlkaloidNot ReportedNot ReportedNot Reported0.005[3]
Camptothecin QuinolineNot Reported0.13[4][5]1[6]0.089[7][8]
Cisplatin Platinum-basedNot ReportedNot ReportedNot ReportedNot Reported

Note: "Not Reported" indicates that directly comparable IC50 values for the specified cell line were not found in the surveyed literature. The cytotoxic activity of cisplatin is widely studied, however, consistent IC50 values for these specific cell lines proved difficult to ascertain from the available literature.

Experimental Protocols

The following are detailed methodologies for commonly employed cytotoxicity assays used to generate the type of data presented above.

Sulforhodamine B (SRB) Assay

The SRB assay is a colorimetric method used to determine cell density, based on the measurement of cellular protein content.

Procedure:

  • Cell Seeding: Plate cells in a 96-well microtiter plate at a suitable density and incubate until they adhere and reach the desired confluence.

  • Compound Treatment: Treat the cells with various concentrations of the test compounds.

  • Cell Fixation: After the incubation period, gently remove the culture medium and fix the cells by adding 50-100 µL of cold 10% Trichloroacetic Acid (TCA) to each well. Incubate the plates at 4°C for at least 1 hour.

  • Washing: Remove the TCA solution and wash the plates three to five times with 1% acetic acid to remove excess TCA. Air-dry the plates completely.

  • Staining: Add 50-100 µL of 0.4% SRB solution to each well and incubate at room temperature for 30 minutes.

  • Removal of Unbound Dye: After staining, quickly wash the plates four times with 1% acetic acid to remove any unbound SRB dye.

  • Solubilization: Allow the plates to air-dry completely. Add 100-200 µL of 10 mM Tris base solution to each well to solubilize the protein-bound dye.

  • Absorbance Measurement: Measure the absorbance of the solubilized dye using a microplate reader at a wavelength of approximately 540 nm or 565 nm.[1]

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at an appropriate density and allow them to attach and grow for 24 hours.

  • Compound Treatment: Expose the cells to various concentrations of the test compounds and incubate for the desired period (e.g., 24, 48, or 72 hours).

  • MTT Addition: After the treatment period, add 10 µL of MTT labeling reagent (final concentration 0.5 mg/mL) to each well.

  • Incubation: Incubate the plate for 4 hours in a humidified atmosphere (e.g., 37°C, 5% CO2). During this time, viable cells with active metabolism will convert the yellow MTT into a purple formazan product.[9][10]

  • Solubilization: Add 100 µL of a solubilization solution (e.g., DMSO or a specialized solubilization buffer) to each well to dissolve the insoluble formazan crystals.[9][10]

  • Absorbance Measurement: Gently shake the plate to ensure complete solubilization of the formazan. Measure the absorbance of the colored solution at a wavelength between 500 and 600 nm using a multi-well spectrophotometer.[10]

Visualizing Cellular Mechanisms

To provide a deeper understanding of the potential mechanisms of action of these cytotoxic alkaloids, the following diagrams illustrate a key signaling pathway involved in programmed cell death and a typical workflow for evaluating cytotoxicity.

apoptosis_pathway cluster_extrinsic Extrinsic Pathway cluster_intrinsic Intrinsic Pathway cluster_execution Execution Pathway Death Ligand Death Ligand Death Receptor Death Receptor Death Ligand->Death Receptor DISC Death-Inducing Signaling Complex Death Receptor->DISC Pro-Caspase-8 Pro-Caspase-8 DISC->Pro-Caspase-8 activates Caspase-8 Caspase-8 Pro-Caspase-8->Caspase-8 Pro-Caspase-3 Pro-Caspase-3 Caspase-8->Pro-Caspase-3 activates Cellular Stress Cellular Stress Mitochondrion Mitochondrion Cellular Stress->Mitochondrion induces release of Cytochrome c Cytochrome c Mitochondrion->Cytochrome c Apaf-1 Apaf-1 Cytochrome c->Apaf-1 Apoptosome Apoptosome Apaf-1->Apoptosome Caspase-9 Caspase-9 Apoptosome->Caspase-9 activates Pro-Caspase-9 Pro-Caspase-9 Pro-Caspase-9->Apoptosome Caspase-9->Pro-Caspase-3 activates Caspase-3 Caspase-3 Pro-Caspase-3->Caspase-3 Substrate Cleavage Cleavage of Cellular Proteins Caspase-3->Substrate Cleavage Apoptosis Apoptosis Substrate Cleavage->Apoptosis

Caption: Simplified overview of the extrinsic and intrinsic apoptosis signaling pathways.

cytotoxicity_workflow Start Start Cell_Culture Prepare Cancer Cell Cultures Start->Cell_Culture Compound_Prep Prepare Serial Dilutions of Alkaloids Start->Compound_Prep Treatment Treat Cells with Alkaloids Cell_Culture->Treatment Compound_Prep->Treatment Incubation Incubate for Defined Period Treatment->Incubation Assay Perform Cytotoxicity Assay (e.g., MTT or SRB) Incubation->Assay Data_Acquisition Measure Absorbance/ Fluorescence Assay->Data_Acquisition Analysis Calculate IC50 Values Data_Acquisition->Analysis End End Analysis->End

Caption: General experimental workflow for determining the cytotoxicity of alkaloids.

References

A Comparative Benchmark of (+)-Pileamartine A Total Synthesis Against Complex Alkaloid Syntheses

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The total synthesis of complex natural products serves as a crucial driver for innovation in synthetic organic chemistry and provides a platform for the development of novel therapeutic agents. This guide presents a comparative benchmark of the total synthesis of the intricate alkaloid, (+)-Pileamartine A, against the well-established and challenging targets of strychnine, morphine, and quinine. By examining key metrics such as step count, overall yield, and strategic innovations, this analysis offers valuable insights for researchers engaged in complex molecule synthesis and drug discovery.

Quantitative Benchmarking of Alkaloid Total Syntheses

The efficiency and elegance of a total synthesis are often measured by quantitative metrics. The following table summarizes these key data points for notable syntheses of this compound and the benchmark alkaloids.

AlkaloidPrincipal Investigator(s)Longest Linear Sequence (Steps)Overall Yield (%)Key Synthetic Strategy
This compound Bower8Not explicitly reportedAza-Heck triggered aryl C-H functionalization cascade[1][2][3]
(±)-Pileamartine A & B Unspecified9 (A), 8 (B)Not explicitly reportedNHC-catalyzed tandem aza-benzoin/Michael reaction
Strychnine Vanderwal62-3Zincke aldehyde-mediated intramolecular Diels-Alder reaction[4][5][6][7][8][9][10]
Morphine Rice1430Biomimetic Grewe cyclization
Morphine Gates310.06Diels-Alder reaction
Quinine Stork19Not explicitly reportedStereoselective synthesis from a chiral pool starting material[11]
Quinine Maulide105.4C-H activation and aldol reaction

Key Strategic Innovations in Alkaloid Synthesis

The syntheses outlined above showcase a range of powerful chemical transformations that enable the construction of complex molecular architectures.

This compound (Bower Synthesis): The Bower group's synthesis of this compound is a landmark achievement that also led to the reassignment of its absolute stereochemistry.[1][2][3] The key innovation is an elegant palladium-catalyzed aza-Heck triggered aryl C-H functionalization cascade, which rapidly assembles the core of the molecule.[1][2][3]

Strychnine (Vanderwal Synthesis): The Vanderwal synthesis of strychnine is a testament to synthetic efficiency, achieving the target in a remarkably short sequence.[4][5][6][7][8][12][9][10] The cornerstone of this approach is the use of a Zincke aldehyde to orchestrate an intramolecular Diels-Alder reaction, followed by a tandem Brook rearrangement and conjugate addition.[7][8][12]

Morphine (Rice Synthesis): The Rice synthesis of morphine is highly efficient and employs a biomimetic strategy.[13] The key step is a Grewe cyclization, which mimics the biosynthetic pathway to the morphinan skeleton.[13]

Quinine (Stork and Maulide Syntheses): The Stork synthesis of quinine was the first to be fully stereoselective, a significant milestone in the history of this iconic molecule.[11] More recently, the Maulide synthesis has provided a concise route featuring a modern C-H activation strategy.

Experimental Protocols for Key Transformations

Detailed experimental procedures are essential for the replication and adaptation of synthetic methods. Below are outlines for the pivotal steps in the discussed syntheses.

Bower's Aza-Heck Cascade for this compound

The crucial palladium-catalyzed cascade reaction in the Bower synthesis of this compound involves the formation of a complex polycyclic system in a single step. The reaction typically proceeds by the oxidative addition of a Pd(0) catalyst to an N-O bond, followed by intramolecular aminopalladation of a pendant alkene and subsequent C-H activation of an aromatic ring.

General Procedure: To a solution of the N-(pentafluorobenzoyloxy)carbamate precursor in a suitable solvent (e.g., toluene), is added the palladium catalyst (e.g., Pd2(dba)3), a ligand (e.g., a phosphine), and a base (e.g., a carboxylate salt and an amine). The reaction mixture is then heated to an appropriate temperature until the starting material is consumed. Workup and purification by chromatography afford the desired polyheterocycle. For the synthesis of this compound, this cascade was validated in an eight-step sequence.[2]

Vanderwal's Tandem Brook Rearrangement/Conjugate Addition for Strychnine

This key transformation in the Vanderwal synthesis constructs a significant portion of the strychnine core. It involves a base-mediated cascade that forms two rings and sets multiple stereocenters.

General Procedure: A silyl-functionalized precursor is treated with a strong base (e.g., sodium bis(trimethylsilyl)amide) in the presence of a copper salt (e.g., CuBr·SMe2) in a suitable solvent (e.g., N-methyl-2-pyrrolidone). The reaction is typically initiated at a low temperature and allowed to warm to a higher temperature to drive the cascade to completion. This tandem reaction affords the Wieland-Gumlich aldehyde, a late-stage intermediate in many strychnine syntheses.[6][7]

Rice's Grewe Cyclization for Morphine

The Grewe cyclization is a powerful acid-catalyzed rearrangement that forms the morphinan skeleton.

General Procedure: A suitably substituted benzylisoquinoline precursor is treated with a strong acid (e.g., sulfuric acid or polyphosphoric acid) at elevated temperatures. The reaction proceeds through a series of cyclizations and rearrangements to afford the characteristic bridged ring system of morphine.

Stork's Stereoselective Piperidine Formation for Quinine

A key feature of the Stork synthesis is the stereocontrolled construction of the quinuclidine ring system. This was achieved through a series of carefully planned steps involving chiral auxiliaries and substrate-controlled reactions. One of the key steps involves an intramolecular Staudinger reaction of an azido-ketone to form a tetrahydropyridine intermediate.

General Procedure: An azido-ketone precursor is treated with triphenylphosphine in a suitable solvent (e.g., tetrahydrofuran) and heated to effect the Staudinger reaction and subsequent cyclization.

Visualizing Key Synthetic and Biological Pathways

Graphical representations of complex reaction mechanisms and signaling pathways can greatly aid in their understanding.

aza_heck_cascade cluster_0 Catalytic Cycle cluster_1 Substrate to Product Pd(0) Pd(0) Oxidative\nAddition Oxidative Addition Pd(0)->Oxidative\nAddition N-O Bond Aminopalladation Aminopalladation Oxidative\nAddition->Aminopalladation Alkene C-H\nActivation C-H Activation Aminopalladation->C-H\nActivation Arene Reductive\nElimination Reductive Elimination C-H\nActivation->Reductive\nElimination C-C Bond Formation Reductive\nElimination->Pd(0) Product Release Product Product Reductive\nElimination->Product Precursor Precursor Precursor->Oxidative\nAddition

Bower's Aza-Heck Catalytic Cycle

The diagram above illustrates the key steps in the palladium-catalyzed aza-Heck cascade utilized in the Bower synthesis of this compound. The cycle begins with the oxidative addition of the Pd(0) catalyst to the N-O bond of the precursor. This is followed by intramolecular aminopalladation of the alkene, C-H activation of the arene, and reductive elimination to form the carbon-carbon bond of the product, regenerating the Pd(0) catalyst.

morphine_signaling Morphine Morphine μ-Opioid Receptor (MOR) μ-Opioid Receptor (MOR) Morphine->μ-Opioid Receptor (MOR) Gαi/o Gαi/o μ-Opioid Receptor (MOR)->Gαi/o Activates Adenylyl Cyclase Adenylyl Cyclase Gαi/o->Adenylyl Cyclase Inhibits Ca2+ Channels Ca2+ Channels Gαi/o->Ca2+ Channels Inhibits K+ Channels K+ Channels Gαi/o->K+ Channels Activates cAMP cAMP Adenylyl Cyclase->cAMP Reduces Analgesia Analgesia cAMP->Analgesia Ca2+ Channels->Analgesia K+ Channels->Analgesia

Morphine's μ-Opioid Receptor Signaling

This diagram depicts the signaling pathway initiated by morphine binding to the μ-opioid receptor (MOR), a G-protein coupled receptor.[14][15][16] This activation leads to the inhibition of adenylyl cyclase, resulting in reduced intracellular cAMP levels.[15][16] Additionally, it causes the inhibition of presynaptic Ca2+ channels and the activation of postsynaptic K+ channels, which collectively lead to a reduction in neuronal excitability and the analgesic effects of morphine.[15][16]

strychnine_signaling Strychnine Strychnine Glycine Receptor Glycine Receptor Strychnine->Glycine Receptor Blocks Chloride Ion (Cl-) Influx Chloride Ion (Cl-) Influx Glycine Receptor->Chloride Ion (Cl-) Influx Glycine Glycine Glycine->Glycine Receptor Hyperpolarization Hyperpolarization Chloride Ion (Cl-) Influx->Hyperpolarization Inhibition of\nPostsynaptic Neuron Inhibition of Postsynaptic Neuron Hyperpolarization->Inhibition of\nPostsynaptic Neuron

Strychnine's Antagonism of the Glycine Receptor

Strychnine acts as a competitive antagonist at the glycine receptor, an ionotropic receptor that is permeable to chloride ions.[17][18][19][20][21] Glycine, an inhibitory neurotransmitter, normally binds to this receptor, causing an influx of chloride ions, which leads to hyperpolarization and inhibition of the postsynaptic neuron.[20] Strychnine blocks this action, leading to disinhibition and the characteristic convulsive effects.[17][19]

This comparative guide provides a snapshot of the current state of complex alkaloid synthesis, highlighting the remarkable progress in the field. The synthesis of this compound, while a formidable challenge, benefits from the decades of strategic and methodological advancements driven by the pursuit of targets like strychnine, morphine, and quinine. Future endeavors in this area will undoubtedly continue to push the boundaries of chemical synthesis and enable the discovery of new medicines.

References

Bridging the Digital and the Biological: A Guide to Cross-Validating In Silico Bioactivity Predictions with In Vitro Assays

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the integration of computational and experimental approaches is paramount to accelerating the discovery of novel therapeutics. In silico bioactivity prediction offers a rapid and cost-effective means to screen vast chemical libraries, yet its true value is only realized through rigorous experimental validation. This guide provides a comprehensive comparison of in silico predictions with in vitro assay results, supported by experimental data, detailed protocols, and visual workflows to facilitate a deeper understanding of this critical cross-validation process.

The synergy between in silico and in vitro methodologies is a cornerstone of modern drug discovery.[1][2] Computational models can significantly reduce the number of compounds that require synthesis and testing, thereby saving time and resources.[3][4] However, the predictions generated by these models are theoretical and must be confirmed through biological assays to ensure their relevance.[1] This guide will delve into the practical aspects of this validation process, offering a clear comparison of predicted and measured bioactivities, detailed experimental procedures for key in vitro assays, and visual representations of the underlying biological pathways and experimental workflows.

Data Presentation: In Silico vs. In Vitro Bioactivity

The following table summarizes quantitative data from various studies, comparing the in silico predicted bioactivity (often expressed as IC50, the half-maximal inhibitory concentration) with the experimentally determined values obtained through in vitro assays. This direct comparison highlights the predictive power and limitations of current computational methods.

Compound IDTarget ProteinIn Silico MethodPredicted IC50 (µM)In Vitro AssayMeasured IC50 (µM)Reference
M3SARS-CoV-2 MproVirtual Screening, Molecular Docking-Enzyme Inhibition Assay0.013 ± 0.003[5]
M3Human TMPRSS2Virtual Screening, Molecular Docking-Enzyme Inhibition Assay0.05 ± 0.002[5]
M3FurinVirtual Screening, Molecular Docking-Enzyme Inhibition Assay0.09 ± 0.002[5]
NSC107522MAPK3Molecular Docking, MD Simulations-ADP-Glo Kinase Assay2.69[1]
NSC196515MAPK3Molecular Docking, MD Simulations-ADP-Glo Kinase Assay4.96[1]
NSC84100MAPK3Molecular Docking, MD Simulations-ADP-Glo Kinase Assay10.59[1]
Compound 1SIRT2Structure-Based Virtual Screening-Biochemical Assay~40% inhibition at 150 µM[6]
BCIDLD1 cells--MTT Assay1.2 (after 24h)[7]
IrinotecanDLD1 cells--MTT AssayVaries[7]
OxaliplatinDLD1 cells--MTT AssayVaries[7]

Experimental Protocols

Detailed and reproducible experimental protocols are essential for the validation of in silico predictions. Below are methodologies for three commonly employed in vitro assays.

MTT Cell Viability Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.[4][8]

Materials:

  • MTT solution (5 mg/mL in PBS)[1]

  • MTT solvent (4 mM HCl, 0.1% NP-40 in isopropanol)[1]

  • 96-well plates

  • Cell culture medium

  • Test compounds

Protocol:

  • Seed cells in a 96-well plate at a density of 1,000 to 100,000 cells per well and incubate for 6 to 24 hours.[3]

  • Treat the cells with various concentrations of the test compound and incubate for the desired period (e.g., 24, 48, or 72 hours).

  • Following the treatment period, add 10 µL of MTT Reagent to each well.[3]

  • Incubate the plate for 2 to 4 hours at 37°C until a purple precipitate is visible.[3]

  • Add 100 µL of Detergent Reagent (MTT solvent) to each well.[3]

  • Leave the plate at room temperature in the dark for 2 hours to allow the formazan crystals to dissolve.[3]

  • Measure the absorbance at 570 nm using a microplate reader.[3]

Enzyme-Linked Immunosorbent Assay (ELISA)

ELISA is a plate-based assay technique designed for detecting and quantifying substances such as proteins, peptides, antibodies, and hormones.[2][9]

Materials:

  • Coating buffer (e.g., PBS)

  • Capture antibody

  • Blocking buffer (e.g., PBS with 1% BSA)

  • Wash buffer (e.g., PBS with 0.05% Tween 20)

  • Detection antibody (often biotinylated)

  • Enzyme-conjugated streptavidin (e.g., HRP)

  • Substrate solution (e.g., TMB)

  • Stop solution (e.g., 2N H2SO4)

  • 96-well ELISA plates

Protocol:

  • Coat the wells of a 96-well plate with the capture antibody diluted in coating buffer and incubate overnight at 4°C.[10]

  • Wash the plate five times with wash buffer.[10]

  • Block the remaining protein-binding sites in the coated wells by adding blocking buffer and incubating for at least 1 hour at room temperature.

  • Wash the plate as described in step 2.

  • Add standards and samples to the appropriate wells and incubate for 2 hours at room temperature.[10]

  • Wash the plate as described in step 2.

  • Add the biotinylated detection antibody, diluted in blocking buffer, to each well and incubate for 1 hour at room temperature.[10]

  • Wash the plate as described in step 2.

  • Add the enzyme-conjugated streptavidin to each well and incubate for 30 minutes at room temperature.

  • Wash the plate as described in step 2.

  • Add the substrate solution to each well and incubate in the dark for 15-30 minutes.

  • Stop the reaction by adding the stop solution to each well.

  • Measure the absorbance at the appropriate wavelength (e.g., 450 nm for TMB) using a microplate reader.

Fluorescence Polarization (FP) Binding Assay

Fluorescence polarization assays are used to measure the binding of a small fluorescently labeled ligand (tracer) to a larger protein. The change in the polarization of the emitted light upon binding is measured.[11][12]

Materials:

  • Fluorescently labeled tracer

  • Binding partner (protein)

  • Assay buffer

  • Test compounds

  • Black, non-binding surface 384-well plates[13]

Protocol:

  • Prepare serial dilutions of the test compounds in the assay buffer.

  • In a 384-well plate, add the fluorescently labeled tracer at a fixed concentration to each well.

  • Add the test compounds at varying concentrations to the wells.

  • Initiate the binding reaction by adding the binding partner protein to each well.

  • Incubate the plate for a sufficient time to reach binding equilibrium (e.g., 30 minutes at room temperature).[13]

  • Measure the fluorescence polarization using a plate reader equipped with the appropriate excitation and emission filters.[13] The polarization values are used to determine the binding affinity and the IC50 of the test compounds.

Mandatory Visualization

The following diagrams, created using the Graphviz DOT language, illustrate key signaling pathways and workflows relevant to the cross-validation of in silico bioactivity predictions.

G cluster_0 In Silico Prediction cluster_1 Hit Identification cluster_2 In Vitro Validation cluster_3 Lead Optimization a Virtual Screening b Molecular Docking a->b c Pharmacophore Modeling a->c e Prioritized Hit Compounds b->e d QSAR c->d d->e f Compound Synthesis/ Acquisition e->f g In Vitro Bioactivity Assays (e.g., Enzyme Inhibition, Cell-based) f->g h Data Analysis (IC50/EC50) g->h i Structure-Activity Relationship (SAR) h->i j Iterative Design & Synthesis i->j j->a Feedback Loop

Caption: A typical workflow for in silico drug discovery and in vitro validation.

MAPK_Pathway GF Growth Factor RTK Receptor Tyrosine Kinase GF->RTK Grb2 Grb2 RTK->Grb2 SOS SOS Grb2->SOS Ras Ras SOS->Ras Activates Raf Raf Ras->Raf Activates MEK MEK Raf->MEK Phosphorylates ERK ERK MEK->ERK Phosphorylates TF Transcription Factors (e.g., c-Myc, AP-1) ERK->TF Activates Proliferation Cell Proliferation, Survival, Differentiation TF->Proliferation

Caption: The Mitogen-Activated Protein Kinase (MAPK) signaling pathway.

PI3K_AKT_Pathway GF Growth Factor RTK Receptor Tyrosine Kinase GF->RTK PI3K PI3K RTK->PI3K Activates PIP2 PIP2 PI3K->PIP2 Phosphorylates PIP3 PIP3 PI3K->PIP3 PDK1 PDK1 PIP3->PDK1 Recruits AKT AKT PIP3->AKT Recruits PDK1->AKT Phosphorylates mTORC1 mTORC1 AKT->mTORC1 Activates BAD BAD AKT->BAD Inhibits CellGrowth Cell Growth & Proliferation mTORC1->CellGrowth Apoptosis Apoptosis BAD->Apoptosis

Caption: The PI3K/AKT signaling pathway, a key regulator of cell survival and growth.

References

A Comparative Analysis of Synthetic Routes to Pileamartine A and B

Author: BenchChem Technical Support Team. Date: November 2025

Pileamartine A and B, two recently discovered alkaloids, have garnered significant attention from the synthetic chemistry community due to their novel and complex tetracyclic frameworks. This guide provides a detailed comparative study of the prominent synthetic routes to these natural products, developed by the research groups of Bower and Xu. The objective is to offer researchers, scientists, and drug development professionals a comprehensive overview of the current synthetic strategies, enabling informed decisions in related research endeavors.

Overview of Synthetic Strategies

Two distinct and elegant total syntheses of Pileamartine A have been reported, alongside a concise synthesis of (±)-Pileamartine A and B. The first, an asymmetric synthesis of (+)-Pileamartine A by Bower and colleagues, features a palladium-catalyzed aza-Heck triggered aryl C-H functionalization cascade as the key step. This work also led to the stereochemical reassignment of the natural product. The second approach, a racemic synthesis of both Pileamartine A and B by Xu and coworkers, employs an N-heterocyclic carbene (NHC)-catalyzed tandem aza-benzoin/Michael reaction to rapidly construct the core structure.

Quantitative Comparison of Synthetic Routes

The efficiency of each synthetic route can be quantitatively assessed by comparing key metrics such as the number of linear steps and the overall yield. The following table summarizes these parameters for the synthesis of Pileamartine A by both Bower's and Xu's methods, and for Pileamartine B by Xu's method.

Parameter Bower's Synthesis of this compound Xu's Synthesis of (±)-Pileamartine A Xu's Synthesis of (±)-Pileamartine B
Longest Linear Sequence 8 steps9 steps8 steps
Overall Yield Not explicitly stated in the primary publication.Not explicitly stated in the primary publication.Not explicitly stated in the primary publication.
Key Reaction Pd-catalyzed aza-Heck triggered aryl C-H functionalizationNHC-catalyzed tandem aza-benzoin/Michael reactionNHC-catalyzed tandem aza-benzoin/Michael reaction
Stereocontrol AsymmetricRacemicRacemic

Synthetic Route Diagrams

The strategic bond disconnections and overall synthetic pathways for each approach are visualized below using Graphviz diagrams.

Bower's Asymmetric Synthesis of this compound

This synthesis commences from known starting materials and proceeds through a key intermediate which undergoes the pivotal palladium-catalyzed cascade reaction to form the tetracyclic core.

G A Starting Materials B Intermediate Alcohol A->B Multistep Sequence C Cascade Precursor B->C Protection & Activation D Tetracyclic Core C->D Pd-catalyzed aza-Heck/C-H Functionalization E This compound D->E Deprotection & Cyclization

Bower's synthetic pathway to this compound.
Xu's Racemic Synthesis of (±)-Pileamartine A and B

Xu's approach utilizes a convergent strategy where the core polyhydroindenopyrrole is first assembled via an NHC-catalyzed reaction. Subsequent functionalization and ring-closing metathesis lead to the final products.

G cluster_0 Core Synthesis cluster_1 Divergent Synthesis A Aldehyde & Imine B Polyhydroindenopyrrole Core A->B NHC-catalyzed tandem aza-benzoin/ Michael reaction C Reductive Allylation Intermediate B->C Diastereoselective Reductive Allylation D (±)-Pileamartine B C->D Deprotection E Diene Intermediate C->E Ring-Closing Metathesis F (±)-Pileamartine A E->F

Xu's divergent synthesis of (±)-Pileamartine A and B.

Experimental Protocols for Key Reactions

Detailed methodologies for the pivotal transformations in each synthesis are provided below.

Bower's Pd-catalyzed aza-Heck/C-H Functionalization Cascade

The synthesis of the tetracyclic core in Bower's route is a testament to the power of palladium catalysis in complex molecule synthesis.[1][2][3] This key transformation constructs two rings in a single operation.

Reaction: Conversion of the cascade precursor to the tetracyclic core.

Procedure: To a solution of the cascade precursor in degassed solvent is added the palladium catalyst and a ligand. The reaction mixture is heated under an inert atmosphere until the starting material is consumed as monitored by TLC or LC-MS. After cooling to room temperature, the mixture is filtered and concentrated under reduced pressure. The residue is then purified by column chromatography on silica gel to afford the tetracyclic product.

Note: The specific catalyst, ligand, solvent, temperature, and reaction time are crucial for the success of this reaction and are detailed in the original publication.[1]

Xu's NHC-catalyzed Tandem aza-Benzoin/Michael Reaction

The rapid construction of the polyhydroindenopyrrole core in Xu's synthesis is achieved through an elegant NHC-catalyzed tandem reaction.[4] This step efficiently assembles the key tricyclic intermediate.

Reaction: Formation of the polyhydroindenopyrrole core from an aldehyde and an imine.

Procedure: To a solution of the aldehyde and the N-heterocyclic carbene precursor in an anhydrous solvent under an inert atmosphere is added a base. The corresponding imine is then added, and the reaction mixture is stirred at room temperature until completion. The solvent is removed under reduced pressure, and the crude product is purified by flash column chromatography to yield the desired polyhydroindenopyrrole core.

Conclusion

Both the Bower and Xu syntheses of Pileamartine A and B represent state-of-the-art approaches in modern organic synthesis. Bower's asymmetric synthesis is notable for its use of a sophisticated palladium-catalyzed cascade to control stereochemistry and for its role in the structural elucidation of the natural product.[1][3] Xu's racemic synthesis offers a concise and efficient route to both Pileamartine A and B from a common intermediate, showcasing the power of organocatalysis in complex scaffold assembly.[4] The choice between these routes would depend on the specific research goals, such as the need for enantiomerically pure material or the desire for a more convergent and potentially scalable synthesis. This comparative guide provides the foundational information for such an evaluation.

References

Safety Operating Guide

Safe Disposal of (+)-Pileamartine A: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: November 2025

As a novel and complex alkaloid, (+)-Pileamartine A requires careful handling and disposal to ensure the safety of laboratory personnel and to maintain environmental compliance. In the absence of a specific Safety Data Sheet (SDS), this compound must be treated as hazardous until its toxicological properties are thoroughly investigated.[1] This guide provides essential procedural information for the proper disposal of this compound, based on established protocols for managing uncharacterized research chemicals.

Core Principle: Treat as Hazardous Waste

Given that this compound is a newly synthesized complex alkaloid, its biological and chemical hazards are not yet fully understood. Therefore, it is imperative to handle it with the utmost caution. All waste containing this compound, including pure compound, solutions, contaminated labware, and personal protective equipment (PPE), must be disposed of as hazardous chemical waste.[1][2] Under no circumstances should this material be disposed of down the drain, in regular trash, or by evaporation.[2]

Disposal Procedures

Researchers and laboratory personnel must adhere to their institution's specific hazardous waste management guidelines. The following steps outline a general operational plan for the safe disposal of this compound.

Personal Protective Equipment (PPE)

Before handling this compound for any purpose, including disposal, appropriate PPE must be worn. This includes:

  • A standard or flame-resistant lab coat.[1]

  • Chemical-resistant gloves (nitrile or neoprene are generally suitable for minor splashes).[1]

  • ANSI Z87.1-compliant safety glasses or goggles to protect against splashes.[1]

Waste Collection and Segregation

Proper segregation of waste streams is critical to prevent accidental chemical reactions.

  • Solid Waste:

    • Collect any solid this compound, along with contaminated items such as weighing paper, gloves, and absorbent pads, in a designated, leak-proof hazardous waste container.

    • This container must be clearly labeled as "Hazardous Waste" and should list "this compound" as a component.[2]

  • Liquid Waste:

    • Collect solutions containing this compound in a sealable, chemical-resistant container.[2]

    • Do not mix this waste with other incompatible waste streams.[2]

    • The container must be labeled with a hazardous waste tag detailing all chemical constituents and their approximate percentages.[2]

  • Sharps Waste:

    • Needles, syringes, or other sharps contaminated with this compound must be placed in a designated, puncture-proof sharps container that is also labeled for hazardous chemical waste.

  • Empty Container Disposal:

    • Thoroughly rinse containers that held this compound.

    • The first rinse should be collected and disposed of as hazardous liquid waste.[2]

    • For compounds with unknown but potential high toxicity, it is best practice to collect the first three rinses as hazardous waste.[2]

Storage of Hazardous Waste

All hazardous waste containers must be stored safely pending pickup by the institution's Environmental Health and Safety (EHS) department.

  • Keep waste containers securely closed except when adding waste.[2]

  • Store containers in a designated satellite accumulation area, such as a fume hood, to prevent the release of vapors into the laboratory.

  • Utilize secondary containment (e.g., a plastic tub) for all liquid waste containers to mitigate spills.[1][2]

Arranging for Disposal
  • Once a waste container is full or when the experiment is complete, arrange for a waste pickup with your institution's EHS or equivalent safety office.

  • Ensure all labeling is complete and accurate before the scheduled pickup.

Experimental Workflow for Disposal

The following diagram illustrates the logical steps for the proper disposal of a novel research chemical like this compound.

G Workflow for Disposal of this compound cluster_prep Preparation cluster_waste_gen Waste Generation & Segregation cluster_storage Labeling & Storage cluster_disposal Final Disposal start Start: Handling this compound ppe Wear Appropriate PPE (Gloves, Goggles, Lab Coat) start->ppe gen_waste Generate Waste (Solid, Liquid, Sharps) ppe->gen_waste segregate Segregate Waste Types gen_waste->segregate solid_waste Solid Waste Container segregate->solid_waste Solids liquid_waste Liquid Waste Container segregate->liquid_waste Liquids sharps_waste Sharps Container segregate->sharps_waste Sharps label_waste Label All Containers 'Hazardous Waste - this compound' solid_waste->label_waste liquid_waste->label_waste sharps_waste->label_waste store_waste Store in Designated Satellite Accumulation Area (with Secondary Containment) label_waste->store_waste contact_ehs Contact EHS for Pickup store_waste->contact_ehs end End: Proper Disposal Complete contact_ehs->end

Caption: Workflow for the safe disposal of novel chemical compounds.

Data Presentation

As there is no specific quantitative data (e.g., LD50, environmental persistence) available for this compound, a data table cannot be provided. The core principle remains to treat the substance as hazardous due to the absence of this information.

By adhering to these procedures, researchers can ensure that the disposal of this compound is conducted in a manner that prioritizes safety and environmental responsibility. Always consult your local and institutional regulations for specific requirements.

References

Essential Safety and Handling Protocols for (+)-Pileamartine A

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

This document provides crucial safety and logistical information for the handling and disposal of (+)-Pileamartine A, a complex polyheterocyclic alkaloid. Given the compound's intricate structure and biological activity, a rigorous adherence to safety protocols is paramount to ensure personnel safety and experimental integrity. The following guidelines are based on best practices for handling potent, biologically active research chemicals.

Personal Protective Equipment (PPE)

Due to the absence of a specific Safety Data Sheet (SDS) for this compound, a conservative approach to PPE is mandated. The following table summarizes the required PPE for various laboratory operations involving this compound.

Operation Eye/Face Protection Hand Protection Body Protection Respiratory Protection
Weighing/Handling Solids Safety glasses with side shields or chemical splash goggles.[1][2]Powder-free nitrile or neoprene gloves (double-gloving recommended).[3][4]Full-coverage lab coat or disposable gown.[2][3][4]N95 or N100 NIOSH-approved respirator is required when handling powders outside of a certified chemical fume hood or glove box.[1][3]
Solution Preparation Chemical splash goggles.[1][2] A face shield should be worn over goggles if there is a splash hazard.[1][2]Chemical-resistant nitrile or neoprene gloves.[3][4]Chemical-resistant lab coat or disposable gown.[2][3][4]Work should be conducted in a certified chemical fume hood.[5]
In-vitro/In-vivo Experiments Safety glasses with side shields or chemical splash goggles.[1][2]Nitrile or neoprene gloves.[3][4]Full-coverage lab coat.[2][3]Not generally required if manipulations are performed in a biological safety cabinet or fume hood.
Waste Disposal Chemical splash goggles.[1][2]Heavy-duty, chemical-resistant gloves.Chemical-resistant lab coat or disposable gown.[2][3][4]Use in a well-ventilated area; a respirator may be necessary depending on the nature of the waste.[1]

Experimental Protocols: Handling and Disposal

2.1. Handling Protocol

This protocol outlines the step-by-step procedure for safely handling this compound in a laboratory setting.

  • Preparation:

    • Designate a specific area for handling this compound.

    • Ensure a certified chemical fume hood or a Class II Biosafety Cabinet is operational.[5]

    • Assemble all necessary equipment and reagents before retrieving the compound.

    • Don the appropriate PPE as specified in the table above.

  • Weighing:

    • Perform all weighing operations within a chemical fume hood or a balance enclosure to minimize inhalation exposure.

    • Use anti-static weighing dishes to prevent dispersal of the powdered compound.

    • Carefully transfer the desired amount of this compound using a clean spatula.

    • Close the primary container tightly immediately after use.

  • Solubilization:

    • Add the solvent to the vessel containing the weighed this compound within the fume hood.

    • Use a sealed container for mixing or vortexing to prevent aerosol generation.

  • Post-Handling:

    • Decontaminate all surfaces and equipment that came into contact with the compound using an appropriate solvent (e.g., 70% ethanol), followed by a laboratory-grade detergent.

    • Dispose of all contaminated disposable materials as hazardous waste.

    • Remove PPE in the correct order to avoid cross-contamination, and wash hands thoroughly with soap and water.[6]

2.2. Disposal Plan

All waste materials contaminated with this compound must be treated as hazardous chemical waste.

  • Waste Segregation:

    • Solid Waste: Contaminated gloves, weighing paper, pipette tips, and other disposable items should be collected in a dedicated, clearly labeled, and sealed hazardous waste bag or container.

    • Liquid Waste: Unused solutions and contaminated solvents should be collected in a designated, sealed, and properly labeled hazardous waste container made of a compatible material.[7]

    • Sharps Waste: Contaminated needles and blades must be disposed of in a designated sharps container.

  • Container Labeling:

    • All waste containers must be labeled with "Hazardous Waste" and the full chemical name: "this compound".[8]

    • Include the date of accumulation and the primary hazard associated with the compound (e.g., "Toxic").

  • Storage and Disposal:

    • Store waste containers in a designated satellite accumulation area that is secure and away from general laboratory traffic.[8]

    • Arrange for waste pickup and disposal through your institution's Environmental Health and Safety (EH&S) department or a licensed hazardous waste disposal company.[9][10]

    • Do not dispose of this compound down the drain or in regular trash.

Visualization: Handling and Disposal Workflow

The following diagram illustrates the logical flow for the safe handling and disposal of this compound.

G A Preparation (Assemble PPE & Equipment) B Weighing in Fume Hood A->B Proceed C Solubilization in Fume Hood B->C Proceed D Experimental Use C->D Proceed E Decontamination (Surfaces & Equipment) D->E Post-Experiment F Waste Segregation (Solid, Liquid, Sharps) E->F Collect Waste I PPE Removal & Hand Washing E->I Final Step G Waste Labeling & Storage F->G Store Waste H EH&S Disposal G->H Schedule Pickup

Caption: Workflow for Safe Handling and Disposal of this compound.

References

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Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.